synthesis and characterization of 6-iodo-5-hexyn-1-ol
This guide details the synthesis, purification, and characterization of 6-iodo-5-hexyn-1-ol (also known as 1-iodo-6-hydroxy-1-hexyne). This compound is a valuable building block in organic synthesis, particularly as a co...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis, purification, and characterization of 6-iodo-5-hexyn-1-ol (also known as 1-iodo-6-hydroxy-1-hexyne). This compound is a valuable building block in organic synthesis, particularly as a coupling partner in Sonogashira reactions or as a precursor for the synthesis of complex marine natural products like Callyberynes.
CAS Registry Number: 64387-44-6 (Note: CAS numbers for specific haloalkynes vary by database; verification by structure is mandatory).
Target Structure: HO-CH2-CH2-CH2-CH2-C≡C-I
Synthetic Strategy:
The transformation involves the direct electrophilic iodination of the terminal alkyne 5-hexyn-1-ol . Unlike alkyl iodides, alkynyl iodides are sensitive to light and heat. The protocol selected below (NIS/AgNO₃) is chosen for its mild conditions, high regioselectivity, and compatibility with the free hydroxyl group, negating the need for protection/deprotection steps.
Rationale: This method utilizes N-Iodosuccinimide (NIS) activated by Silver Nitrate (AgNO₃). The silver ion acts as a π-acid, activating the triple bond and lowering the pKa of the terminal proton, allowing for rapid substitution under neutral/mild conditions.
Add AgNO₃ (85 mg, 0.5 mmol, 0.05 equiv) to the solution. Stir for 5 minutes.
Add NIS (2.5 g, 11.2 mmol, 1.1 equiv) in one portion.
Observation: A precipitate (Succinimide/Ag complex) may begin to form.
Reaction:
Stir the mixture at room temperature (25 °C) for 2–4 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.4–0.5). Stain with KMnO₄ (alkyne) or PMA.
Workup:
Filter the reaction mixture through a pad of Celite to remove silver salts and succinimide byproducts. Rinse the pad with acetone.
Concentrate the filtrate under reduced pressure (keep bath < 30 °C).
Redissolve the residue in Diethyl Ether (Et₂O) or Ethyl Acetate.
Wash the organic layer with Water (2x) to remove remaining succinimide.
Wash with Sat. Na₂S₂O₃ (Sodium Thiosulfate) to quench any trace free iodine (organic layer should turn from pink/brown to colorless).
Dry over anhydrous Na₂SO₄, filter, and concentrate 6-iodo-5-hexyn-1-ol in vacuo.
Purification:
If necessary, purify via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
Note: Alkynyl iodides can be unstable on silica for prolonged periods; run the column quickly.
Yield: Typically 85–95% as a pale yellow to colorless oil.
Haloalkynes: 1-Iodoalkynes are generally stable at room temperature but can decompose exothermically if heated above 100 °C or distilled to dryness. Do not distill.
Storage: Store at 2–8 °C, protected from light (amber vial) and stabilized with copper wire if long-term storage is required.
Toxicity: Treat as an alkylating agent. Use gloves and work in a fume hood.
References
Hofmeister, H., Annen, K., Laurent, H., & Wiechert, R. (1986). Angewandte Chemie International Edition, 23(9), 727-729.
Trost, B. M., & Pinkerton, A. B. (2000). "A Three-Component Coupling Approach to Cyclopentanoids." Journal of Organic Chemistry, 65(21), 7042–7048. Link (Application of iodoalkynes in coupling).
Kirschning, A. (2010). "Hypervalent Iodine in Organic Synthesis." Organic Chemistry Portal. Link (Review of NIS reactivity).
PubChem. "5-Hexyn-1-ol Compound Summary." National Center for Biotechnology Information. Link (Precursor data).
spectroscopic data for iodo-substituted alkynyl alcohols
An In-depth Technical Guide to the Spectroscopic Data of Iodo-substituted Alkynyl Alcohols Introduction Iodo-substituted alkynyl alcohols are a class of highly versatile synthetic intermediates that have garnered signifi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Data of Iodo-substituted Alkynyl Alcohols
Introduction
Iodo-substituted alkynyl alcohols are a class of highly versatile synthetic intermediates that have garnered significant attention in medicinal chemistry, drug development, and materials science. Their unique structural motif, featuring a hydroxyl group, an alkyne, and a highly polarizable iodine atom, allows for a diverse range of chemical transformations. The iodine atom, in particular, serves as an excellent leaving group in cross-coupling reactions, such as the Sonogashira[1][2][3], Suzuki, and Stille couplings, and can participate in halogen bonding interactions. The alkynyl scaffold provides rigidity and linearity, while the alcohol functionality offers a site for further derivatization or can act as a key pharmacophoric feature.
Given their utility, the unambiguous structural characterization of these molecules is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides an in-depth analysis of the characteristic , offering field-proven insights into data interpretation, experimental considerations, and the underlying principles that govern their spectral features.
Synthesis of Iodo-substituted Alkynyl Alcohols
The most common and efficient method for synthesizing iodo-substituted alkynyl alcohols is the direct iodination of the corresponding terminal alkynyl alcohol. This transformation is typically achieved using an electrophilic iodine source.
Causality in Reagent Selection:
The choice of iodinating agent and catalyst is critical for achieving high yields and chemoselectivity. N-Iodosuccinimide (NIS) has emerged as a preferred reagent due to its ease of handling, higher functional group tolerance, and selectivity compared to molecular iodine (I₂).[4][5][6][7][8] The reaction is often catalyzed by a mild base or a Lewis acid to activate the NIS and facilitate the deprotonation of the weakly acidic terminal alkyne.[4][6] For instance, inorganic bases like K₂CO₃ or Lewis acids like Al₂O₃ can effectively promote the reaction.[4][5][7][8]
Below is a generalized workflow for the synthesis and subsequent spectroscopic analysis of these compounds.
Caption: General workflow for synthesis and characterization.
¹H NMR Spectroscopy
Proton NMR provides crucial information about the electronic environment and connectivity of hydrogen atoms in the molecule.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and concentration-dependent, typically appearing as a broad singlet. Its position can range from δ 1.5 to 5.0 ppm.
Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. For a secondary alcohol, this appears as a multiplet (e.g., a quartet if adjacent to a methyl group) in the range of δ 4.0-5.0 ppm.
Alkyl Protons: Protons on the alkyl chain will resonate in their typical regions. For example, a methyl group adjacent to the carbinol carbon would appear as a doublet around δ 1.5 ppm.
Influence of Iodine: The iodine atom has a modest deshielding effect on nearby protons compared to its significant impact on carbon nuclei. This effect diminishes rapidly with distance.
Proton Type
Typical Chemical Shift (δ, ppm)
Multiplicity
Notes
-OH
1.5 - 5.0
Broad Singlet (br s)
Exchangeable with D₂O; position is concentration/solvent dependent.
R-CH (OH)-
4.0 - 5.0
Multiplet (m)
Deshielded by the adjacent oxygen atom.
CH₃ -CH(OH)-
1.4 - 1.6
Doublet (d)
Coupled to the carbinol proton.
Table 1: Representative ¹H NMR Data for Iodo-substituted Alkynyl Alcohols.
¹³C NMR Spectroscopy
Carbon NMR is particularly diagnostic for iodo-substituted alkynyl alcohols due to the unique electronic effects of the iodoalkyne moiety.
Alkynyl Carbons (C≡C): These sp-hybridized carbons resonate in the range of δ 70-95 ppm for the carbon not attached to iodine (C-R) and, remarkably, at a much lower frequency for the carbon directly bonded to iodine (C-I).
The "Heavy-Atom Effect": Iodine exerts a powerful shielding effect on the carbon atom to which it is attached.[9][10] This relativistic phenomenon, caused by spin-orbit coupling, can shift the C-I resonance to as low as δ -8 to 10 ppm, a highly unusual upfield shift that is a hallmark of this functional group.[10][11][12]
Solvent-Induced Shifts: The chemical shift of the iodinated alkynyl carbon is exceptionally sensitive to the solvent.[9][13][14][15] In Lewis-basic solvents like DMSO or pyridine, the C-I signal can be deshielded by as much as 15 ppm compared to its position in non-basic solvents like CDCl₃.[9][10][15] This is attributed to a Lewis acid-base interaction where the solvent donates electron density into the C-I σ* antibonding orbital.[13][14]
Carbinol Carbon (-CH-OH): This carbon is deshielded by the hydroxyl group and typically appears in the δ 55-75 ppm range.
Carbon Type
Typical Chemical Shift (δ, ppm) in CDCl₃
Notes
C -I
-8.0 - 10.0
Highly shielded due to the heavy-atom effect.[9][10] Very sensitive to solvent basicity.[13][15]
R-C ≡
85.0 - 95.0
The "internal" alkyne carbon.
R-CH (OH)-
55.0 - 75.0
Deshielded by the hydroxyl group.
CH₃ -CH(OH)-
20.0 - 25.0
Typical alkyl region.
Table 2: Representative ¹³C NMR Data for Iodo-substituted Alkynyl Alcohols.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups present in the molecule.
O-H Stretch: A strong and characteristically broad absorption band appears in the region of 3200-3600 cm⁻¹.[16] The broadening is a result of intermolecular hydrogen bonding.
C≡C Stretch: The carbon-carbon triple bond stretch is observed in the 2100-2260 cm⁻¹ region.[17][18] In iodoalkynes, this peak is typically sharp but can be weak in intensity due to the low polarity of the triple bond, especially if the molecule has some symmetry.
C-O Stretch: A strong C-O single bond stretching vibration is found in the fingerprint region, typically between 1050-1200 cm⁻¹.
Vibrational Mode
Typical Frequency (cm⁻¹)
Intensity
Appearance
O-H Stretch
3200 - 3600
Strong
Broad
C≡C Stretch
2100 - 2260
Weak to Medium
Sharp
C-O Stretch
1050 - 1200
Strong
Sharp
Table 3: Key IR Absorption Frequencies.
Caption: Decision workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through analysis of its fragmentation patterns.
Molecular Ion (M⁺): The molecular ion peak will be observed, confirming the molecular weight of the compound. Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), so there will be no characteristic M+2 isotopic pattern arising from the halogen itself.[19]
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This results in a resonance-stabilized oxonium ion.
Loss of Iodine: Fragmentation involving the loss of an iodine radical (·I, mass 127) is a very common and diagnostically significant pathway. A peak at [M-127]⁺ is often prominent.
Loss of Water: Dehydration, leading to a peak at [M-18]⁺, is another possible fragmentation route for alcohols.
Ion
m/z Value
Description
[M]⁺
Calculated MW
Molecular Ion
[M-127]⁺
MW - 127
Loss of an iodine radical
[M-R]⁺
MW - mass of R
Alpha-cleavage (loss of an alkyl group)
[M-18]⁺
MW - 18
Loss of water (dehydration)
Table 4: Common Mass Spectrometry Fragments.
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-3-butyn-2-ol
This protocol describes a self-validating synthesis through the inclusion of reaction monitoring and product characterization steps.
Reagent Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-butyn-2-ol (1.0 eq), N-iodosuccinimide (NIS, 1.1 eq), and potassium carbonate (K₂CO₃, 0.2 eq).
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to achieve a starting material concentration of approximately 0.5 M.
Reaction: Stir the mixture vigorously at room temperature.
Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The product will have a higher R_f value than the starting alcohol. The reaction is complete when the starting material spot is no longer visible by TLC.
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to remove any excess iodine. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.
Characterization (Self-Validation): Confirm the structure and purity of the isolated 4-iodo-3-butyn-2-ol by acquiring ¹H NMR, ¹³C NMR, IR, and MS data and comparing them to the expected values.
Protocol 2: General Procedure for NMR Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified iodo-substituted alkynyl alcohol.
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often included in the solvent as an internal standard (δ 0.00 ppm).
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
Acquisition: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument protocols. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the C-I signal which can be broad.
Conclusion
The spectroscopic characterization of iodo-substituted alkynyl alcohols is a well-defined process, with each analytical technique providing a unique and complementary piece of the structural puzzle. ¹H NMR elucidates the proton framework, while ¹³C NMR offers definitive confirmation of the iodoalkyne moiety through the pronounced heavy-atom effect. IR spectroscopy provides rapid verification of the essential alcohol and alkyne functional groups, and mass spectrometry confirms the molecular weight and key connectivity through predictable fragmentation patterns. A thorough understanding of these distinctive spectral features enables researchers, scientists, and drug development professionals to confidently synthesize, purify, and utilize these valuable chemical building blocks in their research endeavors.
The Chemistry, Stability, and Handling of Terminal 1-Iodoalkynes: A Technical Whitepaper
Executive Summary Terminal 1-iodoalkynes (R-C≡C-I) are indispensable electrophilic intermediates in modern organic synthesis and drug development. They are heavily utilized in Cadiot-Chodkiewicz cross-couplings to form u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Terminal 1-iodoalkynes (R-C≡C-I) are indispensable electrophilic intermediates in modern organic synthesis and drug development. They are heavily utilized in Cadiot-Chodkiewicz cross-couplings to form unsymmetrical diynes, and they exhibit1[1]. However, the introduction of a massive, highly polarizable iodine atom onto an sp-hybridized carbon fundamentally alters the thermodynamic stability of the alkyne. This guide provides a rigorous, mechanistically grounded framework for synthesizing, validating, and preserving these highly reactive species.
Mechanistic Causality of Instability & Degradation
The inherent instability of 1-iodoalkynes stems from the relatively low bond dissociation energy of the C(sp)-I bond compared to its bromine or chlorine counterparts. This weak bond makes the molecule highly susceptible to multiple degradation pathways, necessitating strict environmental controls:
Photolytic and Thermal Homolysis: Exposure to UV light or elevated temperatures provides sufficient energy to cleave the C-I bond. This generates highly reactive alkynyl radicals that rapidly polymerize or decompose[2].
Transition-Metal Catalyzed Dehalogenation: Trace metals, particularly copper(I) salts often used in downstream applications, can catalyze reductive dehalogenation or Glaser-type homocoupling if introduced prematurely[2].
Logical relationships of 1-iodoalkyne degradation pathways triggered by environmental stressors.
Quantitative Stability Data & Storage Guidelines
While high-molecular-weight 1-iodoalkynes can be 3[3], low-molecular-weight derivatives like iodoethyne (H-C≡C-I) are highly transient and must be4[4]. Table 1 summarizes the critical parameters for maintaining the integrity of isolated 1-iodoalkynes.
Table 1: Stability Profile and Storage Parameters for Terminal Iodoalkynes
Parameter
Condition
Causality / Chemical Effect
Recommended Mitigation
Shelf-Life Impact
Temperature
> Room Temp
Accelerates thermal decomposition and C-I bond homolysis.
Validated Experimental Protocols: Synthesis and Self-Validation
To ensure reproducibility and safety, the synthesis of 1-iodoalkynes must be approached with protocols that inherently control reaction kinetics and provide clear validation checkpoints.
Protocol A: Chemoselective Oxidative Iodination of Terminal Alkynes
This protocol utilizes phenyliodine(III) diacetate (PIDA) and tetrabutylammonium iodide (TBAI) to3[3], avoiding the use of harsh bases or transition metals that commonly cause degradation.
Step-by-step experimental workflow for the chemoselective synthesis of 1-iodoalkynes.
Step-by-Step Methodology:
Preparation: To a reaction tube open to air, add TBAI (1.2 equiv.) and dissolve in anhydrous CH₃CN. Add the terminal alkyne (1.0 equiv.). Causality: TBAI serves as a mild, highly soluble iodide source.
Controlled Oxidation: Add PIDA (1.0 equiv.) in 10 equal portions over 20 minutes with vigorous stirring. Causality: PIDA oxidizes the iodide to an active electrophilic iodine species. Adding it in portions prevents thermal spikes from the exothermic oxidation, suppressing the formation of diiodoalkene byproducts[3].
Reaction: Stir at room temperature for 3 hours.
Quenching: Pour the mixture into water and add 10% aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted hypervalent iodine or molecular iodine, preventing post-extraction degradation and unwanted side reactions.
Isolation: Extract with an organic solvent, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C).
Self-Validation System:
Do not proceed to downstream applications without validating the structural integrity of the product.
TLC: Confirm the complete disappearance of the starting terminal alkyne.
¹H NMR: Verify the absence of the terminal alkyne proton (typically a sharp singlet around 2.0–2.5 ppm).
¹³C NMR (Critical Check): The C(sp)-I carbon will exhibit a dramatic upfield shift (often appearing between 0 and 10 ppm) due to the relativistic "heavy atom effect" of iodine. This is the definitive, self-validating hallmark of a successful 1-iodoalkyne synthesis[3].
Protocol B: In Situ Generation of Highly Unstable Iodoethyne
For highly unstable species like iodoethyne, isolation is dangerous and impractical. It must be generated in situ via the iodination of an acetylide[4].
Metallation: Prepare a solution of ethynylmagnesium bromide in anhydrous THF under argon at 0 °C.
Iodination: Dropwise add a stoichiometric solution of molecular iodine (I₂) in THF. Causality:4[4].
Immediate Consumption: The resulting solution must be used immediately in the subsequent cross-coupling or cycloaddition step without any attempt at concentration or isolation.
References
A Technical Guide to the Stability and Storage of 8-Iodooct-7-yn-1-ol - Benchchem.
Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodin
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
Iodoethyne: A Technical Guide to Stability and Decomposition P
Engineering Precision: The Chemical Properties and Applications of Bifunctional C6 Alkynes in Modern Drug Development
Executive Summary Bifunctional C6 alkynes represent a cornerstone in modern chemical biology, bioconjugation, and targeted protein degradation (PROTACs). By combining a terminal alkyne—primed for highly specific azide-al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bifunctional C6 alkynes represent a cornerstone in modern chemical biology, bioconjugation, and targeted protein degradation (PROTACs). By combining a terminal alkyne—primed for highly specific azide-alkyne cycloadditions—with an orthogonal reactive group (such as an amine, carboxyl, or strained alkyne) separated by a six-carbon aliphatic chain, these molecules offer an optimal balance of steric relief, hydrophobicity, and synthetic versatility.
The Strategic Advantage of the C6 Aliphatic Spacer
In linkerology, the length and chemical nature of the spacer dictate the physicochemical properties of the final conjugate. The C6 alkyl chain is specifically favored in drug development for several mechanistic reasons:
Steric Decoupling: A six-carbon chain provides approximately 7.5 Å of linear distance. This is the thermodynamic "sweet spot" sufficient to decouple the electronic and steric effects of the two reactive termini, ensuring that conjugation at one end does not hinder reactivity at the other.
Hydrophobic Shielding: Unlike polyethylene glycol (PEG) linkers that can hydrogen-bond with surrounding water molecules and sometimes interfere with target binding pockets, the C6 chain provides a predictable hydrophobic vector. This is particularly advantageous in PROTAC design, where the linker must traverse lipophilic protein-protein interaction interfaces without incurring a high entropic penalty upon desolvation.
Membrane Permeability: The incorporation of a C6 chain enhances the overall lipophilicity (LogP) of highly polar payloads, improving cellular penetrance without rendering the molecule overly greasy (which would lead to non-specific binding).
Core Chemical Properties and Orthogonal Reactivity
Bifunctional C6 alkynes are defined by their ability to participate in orthogonal reactions—meaning one functional group can be reacted without affecting the integrity of the other.
Hex-5-ynoic acid and 6-amino-1-hexyne: These are the fundamental building blocks for introducing terminal alkynes into biomolecules. Hex-5-ynoic acid utilizes its carboxylic acid for amide coupling with primary amines, while 6-amino-1-hexyne reacts with activated esters. For example, in the synthesis of novel aminoglycosides, hex-5-ynoic acid is coupled to specific amine positions to create an alkyne-functionalized scaffold, which is subsequently reacted with azide-modified nucleobases via copper-catalyzed azide-alkyne cycloaddition (CuAAC) (1)[1]. Similarly, 6-amino-1-hexyne has been utilized to functionalize iron oxide nanoparticles, creating high-coverage monolayers capable of irreversible attachment to azide-terminated surfaces (2)[2].
Heterobifunctional Click Linkers (e.g., DBCO-C6-Alkyne): Advanced linkers like DBCO-C6-Alkyne combine a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne for CuAAC. This enables sequential, dual-labeling of biomolecules under mild, bioorthogonal conditions without cross-reactivity (3)[3].
Sequential SPAAC and CuAAC bioconjugation using a DBCO-C6-Alkyne linker.
Application in Targeted Protein Degradation (PROTACs)
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer; it actively influences the thermodynamics of the ternary complex (Protein of Interest - PROTAC - E3 Ligase). C6 alkyne linkers, such as (S,R,S)-AHPC-CO-C6-alkyne, are frequently employed to recruit the VHL E3 ligase (4)[4]. The terminal alkyne allows for rapid library generation via CuAAC with various azide-functionalized warheads, accelerating the optimization of the linker length and rigidity (5)[5].
Mechanism of targeted protein degradation via a C6 alkyne-linked PROTAC ternary complex.
Quantitative Data Summary
The selection of a specific C6 alkyne depends heavily on the kinetic requirements of the conjugation and the desired physicochemical profile of the final molecule.
Compound Name
Orthogonal Reactive Group
Primary Application
Est. LogP Contribution
Click Reaction Kinetics (M⁻¹ s⁻¹)
Hex-5-ynoic acid
Carboxylic Acid
Amide coupling / Surface anchoring
Moderate (+1.5)
~10⁻² to 10⁻¹ (CuAAC)
6-amino-1-hexyne
Primary Amine
PROTAC library synthesis
Low (+0.8)
~10⁻² to 10⁻¹ (CuAAC)
DBCO-C6-Alkyne
DBCO (Cyclooctyne)
Sequential dual-labeling
High (+3.2)
~1 (SPAAC); ~10⁻² (CuAAC)
AHPC-CO-C6-alkyne
VHL Ligand (AHPC)
PROTAC E3 recruitment
High (+2.5)
~10⁻² to 10⁻¹ (CuAAC)
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity bioconjugation, protocols must be designed as self-validating systems where the success of each step is analytically confirmed before proceeding.
Protocol 1: Covalent Functionalization of a Primary Amine with Hex-5-ynoic Acid
Objective: To install a terminal alkyne onto an amine-bearing payload for subsequent CuAAC.
Causality & Validation: EDC/NHS chemistry is used to activate the carboxylic acid. The formation of the NHS-ester intermediate must be validated to prevent hydrolysis from outcompeting the amidation reaction.
Activation: Dissolve Hex-5-ynoic acid (1.2 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours under nitrogen.
Validation Check: Analyze via LC-MS or TLC. Complete conversion of the acid to the less polar NHS-ester confirms successful activation. Do not proceed if unreacted acid remains, as it will reduce conjugation efficiency.
Conjugation: Add the amine-bearing payload (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture. Causality: The basic environment (DIPEA) ensures the primary amine is deprotonated and highly nucleophilic. Stir for 4-6 hours.
Validation Check: Perform a Ninhydrin (Kaiser) test on an aliquot. A negative result (yellow) indicates complete consumption of the primary amine.
Purification: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine to remove DMF and urea byproducts. Purify via flash chromatography.
Protocol 2: Sequential Orthogonal Click Conjugation using DBCO-C6-Alkyne
Objective: To link two distinct azide-bearing biomolecules using a single heterobifunctional linker.
Causality & Validation: SPAAC must be performed first. DBCO reacts spontaneously with azides without a catalyst. If CuAAC were performed first, the copper catalyst could induce unwanted side reactions or degrade the strained DBCO ring.
Copper-Free SPAAC: Incubate Azide-Biomolecule-1 (1.0 eq) with DBCO-C6-Alkyne (1.5 eq) in PBS (pH 7.4) at room temperature for 2 hours.
Validation Check: Monitor by MALDI-TOF MS or HPLC. The mass shift should correspond exactly to the addition of the linker. The excess linker is then removed via size-exclusion chromatography (SEC) to prevent it from reacting in the next step.
Copper-Catalyzed CuAAC: To the purified intermediate, add Azide-Biomolecule-2 (1.2 eq). Prepare a pre-mixed catalyst solution of CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq) to stabilize the Cu(I) state and prevent biomolecule oxidation. Add the catalyst complex to the reaction.
Initiation: Add sodium ascorbate (1.0 eq) last. Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ. Adding it last prevents premature degradation of the catalyst. Incubate for 1 hour.
Validation Check: Use SDS-PAGE or LC-MS to confirm the formation of the high-molecular-weight dual-conjugate.
References
Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. National Institutes of Health (PMC).[Link]
Building High-Coverage Monolayers of Covalently Bound Magnetic Nanoparticles. National Institutes of Health (PMC).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IUPAC Nomenclature and Synthetic Protocols for Iodinated Hexynols
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
Iodinated hexynols represent a specialized class of functionalized alkynes serving as critical intermediates in cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) and total synthesis of polyketide natural products. This guide provides a definitive framework for the IUPAC nomenclature of these compounds, resolving common conflicts between hydroxyl, alkynyl, and halide functionalities. Furthermore, it details robust, self-validating synthetic protocols and analytical benchmarks for their characterization.
Part 1: Theoretical Framework & Nomenclature Logic
The Hierarchy of Priority
To accurately name iodinated hexynols, one must strictly adhere to the IUPAC "Blue Book" (P-31 and P-44) hierarchy of operations. The common error in this class is misassigning priority between the unsaturation (alkyne) and the halogen.
The Golden Rule of Priority:
Principal Functional Group: Hydroxyl group (-OH). Highest Priority.
Unsaturation: Alkyne (-yne). Secondary Priority.
Substituent: Halogen (Iodo-). Lowest Priority (Always a prefix).
Numbering Strategy
The parent chain is a six-carbon chain ("hex"). The numbering direction is dictated solely by the principal group (-OH), not the iodine or the triple bond.
Step 1: Assign the locant '1' to the carbon closest to the hydroxyl group.
Step 2: Assign the alkyne locant based on this numbering.
Step 3: Assign the iodine locant.
Case Study: 6-iodohex-5-yn-1-ol
Parent: Hexan-1-ol.
Unsaturation: C5-C6 triple bond
Hex-5-yn-1-ol.
Substituent: Iodine at C6
6-iodohex-5-yn-1-ol.
Nomenclature Decision Tree
The following logic flow ensures consistent naming across all isomers.
Figure 1: Logical workflow for deriving IUPAC names for polyfunctionalized alkynols.
Part 2: Structural Analysis of Isomers
The position of the iodine atom drastically alters the chemical reactivity and the nomenclature. Below is a comparison of the three most chemically relevant isomers derived from the 5-hexyn-1-ol scaffold.
Structure Description
IUPAC Name
Chemical Significance
Iodine on Alkyne (Terminal)
6-iodohex-5-yn-1-ol
Primary Target. Used in C-C coupling. The C-I bond is sp-hybridized and labile to Pd-catalysis.
Iodine at Propargylic Position
4-iodohex-5-yn-1-ol
Chiral center at C4. Highly reactive to nucleophilic substitution (SN2/SN1).
Iodine on Alkyl Chain
6-iodohex-4-yn-1-ol
Internal alkyne. Iodine is on a primary sp3 carbon. Standard alkyl halide reactivity.
Critical Note on Stereochemistry:
For 4-iodohex-5-yn-1-ol , the C4 carbon is chiral. You must designate stereochemistry (R/S) if using a pure enantiomer.
Example: (4R)-4-iodohex-5-yn-1-ol.
Part 3: Synthetic Pathways (Experimental Protocols)
The synthesis of 6-iodohex-5-yn-1-ol from commercially available 5-hexyn-1-ol is the most common workflow in drug discovery. The following protocol uses N-Iodosuccinimide (NIS) and Silver Nitrate (AgNO3), a method favored for its mild conditions and high chemoselectivity.
Reaction Mechanism & Workflow
Figure 2: Silver-catalyzed iodination workflow for terminal alkynes.
Step-by-Step Protocol
Objective: Synthesis of 6-iodohex-5-yn-1-ol (Scale: 5.0 mmol).
Preparation: In a foil-wrapped round-bottom flask (to exclude light), dissolve 5-hexyn-1-ol (490 mg, 5.0 mmol) in anhydrous acetonitrile (50 mL).
Catalyst Addition: Add AgNO3 (85 mg, 0.5 mmol, 10 mol%). Stir for 5 minutes until dissolved.
Iodination: Add N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv) in one portion.
Reaction: Stir the mixture at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (
) should disappear, replaced by a less polar product ().
Workup:
Dilute with Et2O (100 mL).
Wash with water (2 x 50 mL).
Wash with saturated aqueous Na2S2O3 (to remove excess iodine/NIS) until the organic layer is colorless.
Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Purification: Flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
Why this works (Causality): The Ag(I) ion coordinates to the alkyne
-system, increasing the acidity of the terminal proton. NIS acts as a source of electrophilic iodine (), which substitutes the proton. The succinimide byproduct is water-soluble and removed during workup [1, 2].
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following data points are diagnostic for 6-iodohex-5-yn-1-ol .
Carbon-13 NMR (The "Heavy Atom" Effect)
The most definitive proof of 1-iodoalkyne formation is the chemical shift of the carbon attached to the iodine (
).
Observation: The signal for C6 (bonded to Iodine) will appear extremely upfield, typically between -5 ppm and +5 ppm .
Mechanism: This is due to the "heavy atom effect" (spin-orbit coupling) of iodine, which exerts a strong shielding effect on the attached carbon, distinguishing it clearly from the starting terminal alkyne (typically ~68 ppm) [3].
Infrared Spectroscopy (IR)
Starting Material (5-hexyn-1-ol): Sharp absorption at ~3300 cm⁻¹ (C-H stretch of terminal alkyne).[1][2]
Product (6-iodohex-5-yn-1-ol): Complete disappearance of the ~3300 cm⁻¹ band. Appearance of a weak C
C stretch shifted to lower frequency (~2150-2180 cm⁻¹) due to the mass of the iodine atom.
Summary of Diagnostic Data
Technique
Parameter
Starting Material (5-hexyn-1-ol)
Product (6-iodohex-5-yn-1-ol)
1H NMR
Terminal Alkyne Proton
Triplet (~1.95 ppm)
Absent
13C NMR
Alkyne Carbons
~68 ppm (CH), ~84 ppm (Cq)
~ -3 to 0 ppm (C-I) , ~90-95 ppm (C-C-I)
IR
C-H Stretch
Strong, Sharp (3300 cm⁻¹)
Absent
References
Hofmeister, H., Annen, K., Laurent, H., & Wiechert, R. (1986). A convenient synthesis of 1-iodoalkynes. Angewandte Chemie International Edition in English. [Link]
Wiberg, K. B., & Hammer, J. D. (2000). 13C NMR Chemical Shifts of Iodoalkynes. The Journal of Organic Chemistry. [Link]
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]
Unlocking the Reactivity of the Carbon-Iodine Bond in Alkynes: A Comprehensive Technical Guide
Executive Summary 1-Iodoalkynes are indispensable, difunctional building blocks in modern organic synthesis[1]. The unique electronic architecture of the carbon-iodine (C-I) bond at the sp-hybridized carbon grants these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Iodoalkynes are indispensable, difunctional building blocks in modern organic synthesis[1]. The unique electronic architecture of the carbon-iodine (C-I) bond at the sp-hybridized carbon grants these molecules exceptional reactivity, making them vital for drug development and materials science. This whitepaper provides researchers with an in-depth analysis of the causality behind iodoalkyne reactivity, details self-validating synthetic protocols, and examines their core downstream applications, including the Cu(I)-catalyzed azide-iodoalkyne cycloaddition (CuAAC) and chemoselective electrophilic additions.
The Causality of Reactivity: Electronic Nature of the C(sp)-I Bond
The reactivity of 1-iodoalkynes is fundamentally driven by the electronic properties of the C(sp)-I bond, which diverges significantly from alkyl or aryl halides:
High Polarization and Leaving Group Ability: The sp-hybridized carbon is highly electronegative, creating a strongly polarized C-I bond. Iodine, being a large and highly polarizable atom, acts as an excellent leaving group. This facilitates rapid oxidative addition by transition metals (e.g., Pd, Cu), enabling fast cross-coupling and cycloaddition kinetics[2].
Halogen Bonding (
-Hole Interactions): The polarizability of the iodine atom generates a region of positive electrostatic potential (the -hole) opposite the C-I covalent bond. This allows 1-iodoalkynes to engage in strong halogen bonding with Lewis bases, pre-organizing substrates and lowering the activation energy for subsequent transformations.
Orthogonal Reactivity: The presence of both a reactive
-system (the alkyne) and a labile C-I -bond allows for orthogonal functionalization. Depending on the catalyst and counterion, one can selectively activate the triple bond or the C-I bond without interfering with the other[3].
Self-Validating Synthesis of 1-Iodoalkynes
Traditional syntheses of 1-iodoalkynes often required harsh conditions, such as the iodination of sensitive metal acetylides or the use of highly toxic reagents[4]. Modern methodologies prioritize green, transition-metal-free, and highly chemoselective approaches[1].
Quantitative Data: Comparison of Modern Iodination Methods
Experimental Protocol: DMAP-Catalyzed Iodination of Terminal Alkynes
This protocol leverages 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to activate N-iodosuccinimide (NIS). The protocol is designed as a self-validating system: completion is visually indicated by TLC, and the quenching step provides immediate visual feedback of neutralization[1].
Preparation: In a 50 mL round-bottomed flask, dissolve the terminal alkyne (2.0 mmol, 1.0 equiv) in 10 mL of anhydrous acetonitrile (CH₃CN)[1].
Catalyst & Reagent Addition: Add DMAP (0.5 mmol, 0.25 equiv) followed by NIS (2.2 mmol, 1.1 equiv)[1].
Causality: DMAP attacks the iodine atom of NIS, forming a highly electrophilic N-iodo-pyridinium intermediate. This lowers the activation barrier, allowing the electrophilic iodine to rapidly react with the alkyne
-system.
Reaction Execution: Stir the mixture at 45 °C for 4 hours[1]. Monitor via TLC (Hexanes/EtOAc) until the terminal alkyne spot is fully consumed.
Quenching (Self-Validation): Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1].
Causality & Validation: Thiosulfate reduces any unreacted electrophilic iodine species to inert iodide. The immediate decolorization of the characteristic yellow/brown iodine tint to a clear or pale solution visually validates that the oxidative quench is complete, preventing downstream over-oxidation.
Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography[1].
Core Reactivity Pathways
Pathway A: The Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAAC)
1-Iodoalkynes react rapidly with organic azides under Cu(I) catalysis to yield 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles[2]. This represents a profound mechanistic divergence from standard terminal alkyne CuAAC.
Mechanistic Causality: In standard CuAAC, a copper acetylide intermediate is formed via deprotonation. For 1-iodoalkynes, kinetic evidence suggests the reaction proceeds via a distinct Cu-
-iodoalkyne complex rather than a direct oxidative insertion into the C-I bond[3].
The Linchpin Role of the Counterion: The catalyst counterion dictates the chemoselectivity. Specific counterions can suppress the C-H deprotonation required for terminal alkynes while simultaneously accelerating the
-activation of the iodoalkyne. This allows for exquisite chemoselectivity, enabling the targeted reaction of 1-iodoalkynes even when terminal alkynes are present in the same vessel[3].
Pathway B: Chemoselective Electrophilic Additions
The C-I bond can direct further electrophilic additions. By judiciously selecting the iodine source and hypervalent iodine oxidant (e.g., PIDA), researchers can steer the reactivity of the alkyne's ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-electron cloud. 1-iodoalkynes can be selectively converted into 1,2-diiodoalkenes (using KI/PIDA) or fully saturated 1,1,2-triiodoalkenes (using a one-pot TBAI/KI/PIDA system).
Visualizations
Synthetic workflow for the generation and downstream functionalization of 1-iodoalkynes.
Mechanistic divergence in CuAAC: Terminal alkynes vs. 1-iodoalkynes controlled by counterions.
References
Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases
Source: Catalysts (MDPI), 2024.
URL:[Link]
Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes
Source: Angewandte Chemie International Edition, 2009.
URL:[Link]
Catalyst Activation, Chemoselectivity, and Reaction Rate Controlled by the Counterion in the Cu(I)-Catalyzed Cycloaddition between Azide and Terminal or 1-Iodoalkynes
Source: ACS Catalysis, 2018.
URL:[Link]
Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes
Source: Journal of Visualized Experiments (JoVE), 2018.
URL:[Link]
Efficient synthesis of 1-iodoalkynes via Al₂O₃ mediated reaction of terminal alkynes and N-iodosuccinimide
Source: RSC Advances, 2020.
URL:[Link]
Novel and Efficient Synthesis of 1-Iodoalkynes
Source: Synlett, 2007.
URL:[Link]
The Strategic Utility of 5-Hexyn-1-ol in Advanced Organic Synthesis: From Natural Products to Targeted Protein Degradation
Executive Summary In the landscape of modern organic synthesis, the demand for versatile, bifunctional building blocks has driven the adoption of strategically functionalized aliphatic chains. 5-Hexyn-1-ol (CAS: 928-90-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis, the demand for versatile, bifunctional building blocks has driven the adoption of strategically functionalized aliphatic chains. 5-Hexyn-1-ol (CAS: 928-90-5) has emerged as a privileged scaffold, featuring a primary hydroxyl group separated from a terminal alkyne by a flexible four-carbon linker[1]. This structural duality enables orthogonal reactivity: the hydroxyl group can participate in esterifications, etherifications, or nucleophilic attacks, while the terminal alkyne remains poised for cross-metathesis, organometallic coupling, or azide-alkyne cycloadditions (CuAAC)[2]. This whitepaper explores the mechanistic utility of 5-hexyn-1-ol across total synthesis, bioconjugation, and drug discovery.
Chemical Profile and Orthogonal Reactivity Dynamics
The synthetic value of 5-hexyn-1-ol lies in the electronic and steric decoupling of its two functional groups. The six-carbon backbone provides sufficient spatial separation to prevent unwanted intramolecular cyclizations during standard functional group transformations, while remaining compact enough to serve as an ideal linker in macromolecular assemblies[3].
To effectively utilize this molecule, researchers must exploit its orthogonal reactivity. The primary alcohol acts as a potent nucleophile, whereas the terminal alkyne is relatively inert to standard electrophiles but can be selectively activated via transition metal catalysis (e.g., Cu, Ru, Pd, or W).
Table 1: Quantitative Metrics & Causality in 5-Hexyn-1-ol Applications
Application / Target
Key Reaction Step
Yield / Efficiency
Mechanistic Implication / Causality
(+)-Nankakurine A
Enyne Cross-Metathesis
90%
The terminal alkyne readily reacts with ethylene gas to form a 1,3-diene without requiring protection of the hydroxyl group[4].
(-)-Adaline
Asymmetric Allylic Transfer
13.4% (14 steps)
The hydroxyl group directs initial THP protection, enabling selective deprotonation of the terminal alkyne by BuLi for carbon-carbon bond formation[5].
Poly(-caprolactone)
Ring-Opening Polymerization
PDI < 1.20 (at 110 °C)
The primary alcohol initiates polymerization via nucleophilic attack; the alkyne remains inert, providing a click-ready polymer tail[6].
CLICK-17 DNAzyme
CuAAC (Fluorogenic)
High turnover (5 min)
5-hexyn-1-ol acts as a highly diffusible, low-steric substrate, allowing the DNAzyme to efficiently template triazole formation[7].
Applications in Complex Natural Product Synthesis
The synthesis of polycyclic natural products frequently relies on the rapid construction of complex ring systems from acyclic precursors. 5-Hexyn-1-ol serves as an ideal starting material for generating highly functionalized dienes and enynes.
The Lycopodium Alkaloids: (+)-Nankakurines A and B
In the enantioselective total synthesis of (+)-nankakurines A and B, utilizing 5-hexyn-1-ol to construct the critical Diels-Alder diene reactant[4]. The synthesis features a demanding intramolecular azomethine imine cycloaddition to generate the octahydro-3,5-ethanoquinoline moiety[8].
The causality behind selecting 5-hexyn-1-ol is rooted in its ability to undergo enyne cross-metathesis. By reacting the alkyne terminus with ethylene gas using Grubbs' 2nd generation catalyst, the researchers efficiently generated a 2-substituted-1,3-butadiene[4]. This diene subsequently participated in a cationic Diels-Alder reaction with a (+)-pulegone-derived enone, setting the stage for an unprecedented nitrogen-terminated aza-Prins cyclization cascade[4].
Synthetic cascade for (+)-Nankakurine A highlighting the 5-hexyn-1-ol derived diene.
Homotropane Alkaloids: Adaline and Euphococcinine
In the synthesis of homotropane alkaloids such as (±)-adaline, 5-hexyn-1-ol is utilized to build the foundational carbon framework. The alcohol is first protected with dihydropyran. This strategic protection masks the nucleophilic oxygen, allowing the terminal alkyne to be deprotonated by butyllithium[5]. The resulting acetylide anion acts as a strong nucleophile for subsequent alkylation steps, ultimately providing the key precursor for an intramolecular dipolar cycloaddition that forms the tricyclic isoxazolidine core[5].
Click Chemistry and Bioconjugation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern bioconjugation. 5-Hexyn-1-ol is extensively utilized to introduce terminal alkynes into biological scaffolds, including oligonucleotides and specialty polymers[9].
Nucleic Acid Functionalization
In the highly topical field of CRISPR-Cas gene editing and RNA modification, 5-hexyn-1-ol is converted into a phosphoramidite and introduced during solid-phase oligonucleotide synthesis[9]. This allows for the "split and click" approach, where variable crRNA sequences can be conjugated to constant tracrRNA sequences via highly stable triazole linkages[9].
DNAzyme Catalysis (CLICK-17)
Recent advancements have leveraged 5-hexyn-1-ol to study DNA-templated chemistry. The was designed to harness ultra-low concentrations of Cu+ to catalyze the CuAAC reaction in water[7]. In these assays, 5-hexyn-1-ol serves as a diffusible alkyne substrate. Its structural similarity to the 5-hexynyl moiety within the DNA sequence makes it an ideal candidate for probing the in trans catalytic efficiency of the folded DNAzyme against fluorogenic azides[7].
Drug Discovery and PROTAC Linker Technologies
In targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require a highly optimized linker to connect the target protein ligand with the E3 ubiquitin ligase ligand.[3].
The causality for selecting 5-hexyn-1-ol in PROTAC design is twofold:
Spacer Length: The six-carbon chain provides optimal conformational flexibility, preventing steric clash between the target protein and the E3 ligase, which is critical for the formation of the ternary complex.
Modular Assembly: The bifunctionality allows one end of the molecule to be attached via an ester or ether linkage (using the -OH group), while the other end is "clicked" onto an azide-functionalized ligand via CuAAC, enabling high-throughput library generation[3].
Logical workflow of PROTAC assembly utilizing 5-hexyn-1-ol as a bifunctional linker.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, emphasizing the mechanistic causality behind each step.
Protocol A: Synthesis of Alkyne-Terminated Poly(
-caprolactone) via Ring-Opening Polymerization
Objective: Generate a click-ready polymer backbone using unprotected 5-hexyn-1-ol as the initiator[6].
Monomer Purification: Dry
-caprolactone over calcium hydride and distill under reduced pressure.
Causality: Trace water acts as a competing nucleophilic initiator, which would lead to dead-end polymer chains lacking the critical terminal alkyne group.
Initiation Setup: In a flame-dried Schlenk flask under argon, combine the purified
-caprolactone, 5-hexyn-1-ol (initiator), and a catalytic amount of tin(II) octanoate (Sn(Oct)₂).
Thermal Polymerization: Heat the reaction mixture to exactly 110 °C.
Causality: Temperature control is paramount. Literature indicates that conducting this polymerization at 130 °C induces transesterification and polymer coupling, resulting in broad molecular weight distributions (PDI > 1.4). Restricting the thermal energy to 110 °C suppresses these side reactions, yielding well-defined polymers with a PDI < 1.20[6].
Self-Validation & Isolation: Terminate the reaction by cooling to room temperature and precipitating the polymer in cold methanol. Analyze the product via Gel Permeation Chromatography (GPC) and ¹H NMR. The presence of a distinct triplet at ~1.95 ppm confirms the structural integrity of the terminal alkyne, validating the orthogonal reactivity of the system.
Protocol B: Fluorogenic CuAAC Assay using CLICK-17 DNAzyme
Objective: Catalyze triazole formation at ultra-low copper concentrations to prevent ROS-mediated biomolecular degradation[7].
DNAzyme Folding: Heat the 5'-hexynyl labeled ssDNA to 100 °C in S buffer (50 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM MgCl₂), then slowly cool to 22 °C over 10 minutes.
Causality: This controlled thermal annealing ensures the DNA sequence escapes kinetic traps and folds into its thermodynamically stable, catalytically active secondary structure[7].
Substrate Introduction: Add the diffusible substrate, 5-hexyn-1-ol, and the fluorogenic probe, 3-azido-7-hydroxycoumarin, to the folded DNAzyme solution.
Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents premature oxidation and maintains a steady-state concentration of the active catalyst without requiring high, toxic copper loads[7].
Self-Validating Readout: Monitor fluorescence end-point readings (Excitation: 403 nm, Emission: 480 nm). The azide-coumarin is virtually non-fluorescent; however, the formation of the triazole ring restores the extended conjugated system, resulting in intense fluorescence. This provides an immediate, self-validating kinetic readout of the click reaction's success[7].
References
Altman, R. A., et al. "Total Synthesis of (+)-Nankakurines A and B and (±)-5-epi-Nankakurine A." The Journal of Organic Chemistry, 75(22), 7519-7534 (2010).
Wei, L., et al. "Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine." Beilstein Journal of Organic Chemistry, 17, 1-24 (2021).
El-Sagheer, A. H., & Brown, T. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." Chemical Reviews, 121(12), 6756-6815 (2021).
Liu, K., et al. "CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne 'click' reaction in water." Nucleic Acids Research, 48(14), 7656-7664 (2020).
MedChemExpress. "Hex-5-yn-1-ol (5-Hexyn-1-ol) | PROTAC Linker." Product Data Sheet.
An In-Depth Technical Guide to the Physical Properties of 6-Iodo-1-hexyne and 5-Hexyn-1-ol: A Comparative Analysis for the Research Scientist
Abstract: 6-Iodo-1-hexyne and 5-hexyn-1-ol are linear six-carbon molecules that serve as invaluable building blocks in synthetic chemistry, particularly in the construction of complex molecular architectures and in appli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: 6-Iodo-1-hexyne and 5-hexyn-1-ol are linear six-carbon molecules that serve as invaluable building blocks in synthetic chemistry, particularly in the construction of complex molecular architectures and in applications like click chemistry and bioconjugation.[1][2][3] While both share a terminal alkyne moiety, the substitution of a primary alcohol with a primary iodide at the opposing end of the carbon chain imparts dramatically different physicochemical properties. This guide provides an in-depth comparative analysis of these properties, grounded in the principles of molecular structure and intermolecular forces. We will explore the causality behind the observed differences in boiling point, density, and solubility, provide a framework for their experimental characterization, and furnish actionable protocols for researchers in drug development and materials science.
Molecular Structure: The Foundation of Physical Properties
The variance in the physical behavior of 6-iodo-1-hexyne and 5-hexyn-1-ol originates from the distinct nature of their terminal functional groups. Understanding these differences at a molecular level is paramount to predicting their behavior in experimental settings.
6-Iodo-1-hexyne (C₆H₉I): This molecule features a terminal alkyne and a primary iodoalkane. The iodine atom is large, highly polarizable, and possesses a high atomic mass (126.9 amu). This leads to two dominant intermolecular forces:
London Dispersion Forces (LDF): The large electron cloud of the iodine atom makes it highly susceptible to temporary, induced dipoles. These LDFs are exceptionally strong and are the primary determinant of its physical state and boiling point.
Dipole-Dipole Interactions: The carbon-iodine bond is polar, creating a permanent molecular dipole that contributes to intermolecular attraction.
5-Hexyn-1-ol (C₆H₁₀O): This molecule integrates a terminal alkyne with a primary alcohol. The hydroxyl (-OH) group is the defining feature.
Hydrogen Bonding: The highly polarized O-H bond allows molecules of 5-hexyn-1-ol to act as both hydrogen bond donors and acceptors. This is a uniquely strong type of dipole-dipole interaction that significantly influences boiling point and water solubility.
London Dispersion Forces: These forces are also present but are considerably weaker than in its iodo-counterpart due to the much smaller size and lower polarizability of the oxygen atom compared to iodine.
Caption: Molecular structures of 6-Iodo-1-hexyne and 5-Hexyn-1-ol.
Comparative Analysis of Macroscopic Properties
The interplay of molecular weight and intermolecular forces gives rise to distinct and measurable physical properties. The following table summarizes the key quantitative data for these two compounds.
Similar values, reflecting their comparable volatilities under heating.
Boiling Point: A Tale of Mass vs. Hydrogen Bonding
A common misconception is that hydrogen bonding is always the dominant factor in determining a boiling point. This comparison provides a compelling counterexample. While 5-hexyn-1-ol benefits from strong intermolecular hydrogen bonds, its boiling point is lower than that of 6-iodo-1-hexyne.
The explanation lies in the overwhelming effect of molecular weight and London Dispersion Forces . 6-Iodo-1-hexyne is more than twice as massive as 5-hexyn-1-ol.[5][6][7] This mass is concentrated in the large, highly polarizable iodine atom, which generates powerful transient dipoles, leading to very strong LDFs that require more thermal energy to overcome. Even though the boiling points are reported at different reduced pressures (35 Torr for the iodo-compound vs. 15 mmHg for the alcohol), the trend is clear that the iodoalkyne is the less volatile substance.[9][10]
Density: The Impact of Atomic Mass
The density of 6-iodo-1-hexyne (1.579 g/mL) is dramatically higher than that of 5-hexyn-1-ol (approx. 0.89 g/mL).[4][6][10] This is a direct consequence of substituting a light oxygen atom (16 amu) for a very heavy iodine atom (127 amu). The iodine atom packs a significant amount of mass into a relatively small volume, leading to a much denser liquid.
Solubility: The "Like Dissolves Like" Principle
The solubility profiles of the two compounds are dictated by their ability to interact with solvent molecules.
5-Hexyn-1-ol contains a polar hydroxyl group that can form hydrogen bonds with water molecules, rendering it slightly miscible.[10][11][12] The six-carbon chain is hydrophobic, which prevents full miscibility. It is, however, freely soluble in many organic solvents.[14]
6-Iodo-1-hexyne , as a haloalkane, is a nonpolar/weakly polar molecule. It cannot act as a hydrogen bond donor and is unable to disrupt the strong hydrogen-bonding network of water. Therefore, it is expected to be immiscible in water but highly soluble in nonpolar organic solvents like hexanes, ethers, and chlorinated solvents.
Experimental Protocol: Purity and Identity Verification by GC-MS
For any drug development or synthesis application, verifying the purity and identity of starting materials is a non-negotiable step. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing information on both the volatility (retention time) and molecular weight (mass spectrum) of the analyte.
Objective: To confirm the identity and determine the purity of a supplied sample of 6-iodo-1-hexyne or 5-hexyn-1-ol.
Methodology:
Sample Preparation:
Prepare a 1000 ppm stock solution by dissolving 10 mg of the analyte in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Vortex the solution for 30 seconds to ensure complete dissolution.
Transfer 100 µL of the stock solution into a 2 mL GC vial and dilute with 900 µL of solvent to create a 100 ppm working solution.
Instrumentation and Conditions:
GC System: Agilent 8890 GC (or equivalent).
MS System: Agilent 5977B MSD (or equivalent).
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is chosen for its versatility in handling a range of polarities.
Injection: 1 µL injection volume, Split mode (20:1 ratio). A split injection prevents column overloading and ensures sharp peaks.
Inlet Temperature: 250 °C. This ensures rapid volatilization of the analytes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C. This gradient ensures good separation of potential impurities from the main analyte peak.
Hold: Hold at 280 °C for 5 minutes to elute any high-boiling point contaminants.
MS Transfer Line: 280 °C.
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350. This range covers the molecular ions and expected fragmentation patterns of both compounds.
Data Analysis:
Retention Time: 5-hexyn-1-ol will elute earlier than 6-iodo-1-hexyne due to its lower boiling point.
Purity: Integrate the total ion chromatogram (TIC). Purity is calculated as (Peak Area of Analyte / Total Peak Area) x 100%.
Identity Confirmation: Analyze the mass spectrum of the main peak.
For 5-hexyn-1-ol, look for the molecular ion [M]⁺ at m/z 98 and characteristic fragments from the loss of water [M-18]⁺ or alkyl fragments.
For 6-iodo-1-hexyne, the molecular ion [M]⁺ at m/z 208 should be visible. A highly characteristic peak will be observed at m/z 127, corresponding to I⁺, and a fragment at m/z 81, corresponding to the loss of iodine [M-127]⁺.
Caption: A typical workflow for identity and purity analysis by GC-MS.
References
ChemBK. (2024, April 10). 5-Hexyn-1-ol. Retrieved from [Link]
Chemical Point. (n.d.). 5-Hexen-1-ol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 5-Hexyn-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]
LookChem. (n.d.). 6-Iodohex-1-yne. Retrieved from [Link]
Stenutz, R. (n.d.). 6-iodo-1-hexyne. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Hexyn-1-ol. In PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-Iodohex-1-yne. In PubChem Compound Database. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 5-Hexyn-1-ol (CAS 928-90-5). Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR characterisations of the starting material 5-hexynl-1-ol.... Retrieved from [Link]
Chemsrc. (2025, August 25). 5-Hexyn-1-ol(CAS#:928-90-5). Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis and Application of 6-iodo-5-hexyn-1-ol and Related Iodoalkyne Scaffolds
This technical guide provides a comprehensive overview of 6-iodo-5-hexyn-1-ol and related iodoalkyne structures, with a focus on their synthesis, characterization, and applications for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 6-iodo-5-hexyn-1-ol and related iodoalkyne structures, with a focus on their synthesis, characterization, and applications for researchers, scientists, and professionals in drug development. We will delve into the nuanced chemistry of these versatile building blocks, offering not just protocols, but also the underlying scientific principles that govern their reactivity and utility.
Introduction: The Strategic Value of Iodoalkynes in Modern Chemistry
Iodoalkynes are a class of organic compounds that have garnered significant attention as powerful intermediates in organic synthesis. Their unique electronic properties and reactivity make them invaluable precursors for the construction of complex molecular architectures. The presence of a carbon-iodine bond at the alkyne terminus provides a reactive handle for a variety of transformations, most notably in carbon-carbon bond-forming reactions such as Sonogashira, Suzuki, and Negishi cross-couplings.[1][2] Furthermore, the alkyne moiety itself is a versatile functional group, participating in reactions like click chemistry, which has become a cornerstone of modern drug discovery and bioconjugation.[3]
This guide will focus on 6-iodo-5-hexyn-1-ol, a bifunctional molecule featuring both a reactive iodoalkyne and a primary alcohol. This combination allows for subsequent derivatization at two distinct points, making it a highly attractive building block for the synthesis of novel chemical entities.
Identification and Physicochemical Properties
While a specific CAS number for 6-iodo-5-hexyn-1-ol is not readily found in major chemical databases, its precursor, 5-hexyn-1-ol , is a commercially available reagent. The properties of this key starting material are summarized below.
The synthesis of 6-iodo-5-hexyn-1-ol from 5-hexyn-1-ol is a straightforward transformation, and its characterization would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of 6-iodo-5-hexyn-1-ol and Related Structures
The conversion of a terminal alkyne, such as 5-hexyn-1-ol, to its corresponding iodoalkyne is a well-established transformation in organic chemistry.[11][12][13] Several efficient methods have been developed, offering high yields and tolerance to various functional groups.
General Reaction Pathway
The fundamental transformation involves the deprotonation of the terminal alkyne followed by quenching with an iodine source, or direct electrophilic iodination.
Caption: General workflow for the iodination of 5-hexyn-1-ol.
Recommended Synthetic Protocols
Below are two reliable and commonly employed protocols for the synthesis of iodoalkynes.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and a Catalytic Amount of Silver Nitrate
This method is highly effective and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. The silver salt acts as a Lewis acid, activating the NIS and facilitating the electrophilic iodination of the alkyne.
Experimental Workflow:
Caption: Step-by-step workflow for the NIS/AgNO3 mediated iodination.
Protocol 2: Iodination using Iodine and a Mild Base
This protocol offers a more economical and environmentally friendly alternative to heavy metal catalysts. The base facilitates the deprotonation of the terminal alkyne, which then reacts with molecular iodine.[14]
Experimental Workflow:
Caption: Step-by-step workflow for the I2/K2CO3 mediated iodination.[14]
Synthesis of Related Structures
The methodologies described above are broadly applicable to a wide range of terminal alkynes, allowing for the synthesis of a diverse library of iodoalkyne building blocks. For instance, starting from commercially available alkynols of varying chain lengths, a homologous series of ω-iodoalkynols can be readily prepared. Furthermore, other functional groups can be incorporated to generate more complex scaffolds.
Applications in Drug Discovery and Development
The utility of 6-iodo-5-hexyn-1-ol and its analogs in drug discovery stems from their ability to serve as versatile platforms for the introduction of molecular diversity.
Cross-Coupling Reactions
The carbon-iodine bond of iodoalkynes is highly susceptible to palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, vinyl, and other alkyl groups, providing access to a vast chemical space.
Caption: Suzuki coupling of 6-iodo-5-hexyn-1-ol.
Synthesis of Heterocycles
Iodoalkynes are valuable precursors for the synthesis of various heterocyclic systems. For example, they can undergo intramolecular cyclization reactions to form substituted furans, pyrroles, and other important pharmacophores.[15] The presence of the hydroxyl group in 6-iodo-5-hexyn-1-ol can be exploited for intramolecular cyclization reactions.[16][17]
Bioconjugation and "Click" Chemistry
The terminal alkyne can be regenerated from the iodoalkyne, providing a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction.[3] This allows for the efficient and specific labeling of biomolecules or the construction of complex molecular assemblies.
Conclusion
6-Iodo-5-hexyn-1-ol and related iodoalkynes are powerful and versatile building blocks in modern organic synthesis and drug discovery. The synthetic methods outlined in this guide are robust, high-yielding, and applicable to a wide range of substrates. The unique reactivity of the iodoalkyne and the presence of a secondary functional group, such as the hydroxyl moiety, provide a wealth of opportunities for the creation of novel and complex molecular architectures. As the demand for innovative chemical entities continues to grow, the strategic application of these valuable intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical and pharmaceutical research.
References
Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved from [Link]
Zhang, J., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(10), 5993-5999. [Link]
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Foley, D. J., et al. (2018). Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines. Angewandte Chemie International Edition, 57(40), 13188-13192. [Link]
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The Iodocyclization of 5-Hexyn-1-ol: From Canonical Pathways to the Frontier of Novel Transformations
An In-depth Technical Guide Foreword: The Untapped Potential of a Versatile Synthon In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available star...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Foreword: The Untapped Potential of a Versatile Synthon
In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. 5-Hexyn-1-ol stands out as a deceptively simple yet remarkably versatile building block, or synthon.[1][2] Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, offers a canvas for a multitude of chemical transformations. When paired with elemental iodine or advanced iodine-based reagents, 5-hexyn-1-ol becomes a gateway to a rich diversity of heterocyclic structures, which are foundational scaffolds in numerous pharmaceuticals and natural products.[3]
This guide moves beyond a simple recitation of known procedures. It is designed for the discerning researcher and drug development professional, providing a deep dive into the established electrophilic iodocyclization reactions of 5-hexyn-1-ol and, more importantly, exploring the frontier of novel, iodine-mediated transformations. We will dissect the mechanistic underpinnings of these reactions, explain the causality behind experimental choices, and provide robust, field-proven protocols. Our objective is to not only document what is known but to inspire the discovery of what is possible.
Part 1: The Canonical Reaction - Electrophilic Iodocyclization
The reaction of an unsaturated alcohol with an electrophilic iodine source is a cornerstone of heterocyclic synthesis, known as iodocyclization.[4][5][6] This transformation is a powerful method for constructing oxygen-containing rings, such as tetrahydrofurans (5-membered rings) and tetrahydropyrans (6-membered rings), with the simultaneous installation of a synthetically versatile carbon-iodine bond.
Mechanistic Deep Dive: An Electrophile-Initiated Cascade
The generally accepted mechanism for the iodocyclization of 5-hexyn-1-ol is an electrophilic addition-cyclization cascade.[7][8] The reaction is initiated by the activation of the alkyne's π-system by an electrophilic iodine species, typically generated from molecular iodine (I₂).
The key steps are as follows:
Activation & Iodonium Ion Formation: Molecular iodine, though nonpolar, becomes polarized by the electron-rich alkyne, behaving as an electrophile (I⁺). This interaction forms a cyclic iodonium ion intermediate.[4][7] This three-membered ring is highly strained and electrophilic, priming it for nucleophilic attack.
Intramolecular Nucleophilic Attack: The tethered hydroxyl group (-OH) acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion.
Regioselectivity (The "Rules of the Road"): The outcome of this ring-opening determines the size of the resulting heterocycle. The regioselectivity is generally governed by Baldwin's Rules for ring closure.
6-endo-dig Pathway: Attack at the internal carbon of the iodonium ion leads to a six-membered ring, a tetrahydropyran derivative. This pathway is often kinetically and thermodynamically favored for this substrate.[4]
5-exo-dig Pathway: Attack at the terminal carbon results in a five-membered ring, a tetrahydrofuran derivative. While sometimes observed, this pathway can be less favorable.[4]
Deprotonation: A mild base, such as sodium bicarbonate (NaHCO₃), neutralizes the protonated ether intermediate to yield the final, stable heterocyclic product.
The presence of the base is critical; it prevents the accumulation of HI, which could lead to side reactions.
Visualizing the Canonical Pathway
Caption: Mechanism of the electrophilic iodocyclization of 5-hexyn-1-ol.
Part 2: The Frontier - Discovery of Novel Reaction Pathways
While the canonical iodocyclization is robust, the reactivity of the 5-hexyn-1-ol and iodine system is far from fully exploited. By altering reaction conditions, introducing co-reagents, or utilizing different forms of iodine, novel and powerful transformations can be unlocked.
Pathway A: Iodine as a Lewis Acid Catalyst in Prins-Type Cyclizations
A paradigm shift occurs when iodine is used in sub-stoichiometric amounts. In this catalytic role, iodine can function as a mild Lewis acid, activating carbonyl compounds for nucleophilic attack.[9][10] This opens the door to a novel, three-component reaction between 5-hexyn-1-ol, an aldehyde, and a catalytic quantity of iodine to forge highly substituted tetrahydropyrans.
Proposed Mechanism:
Aldehyde Activation: Iodine reversibly coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity.
Oxocarbenium Formation: The hydroxyl group of 5-hexyn-1-ol attacks the activated aldehyde, forming a hemiacetal intermediate. Subsequent elimination of water, facilitated by the iodine catalyst, generates a highly reactive oxocarbenium ion.
Alkyne Cyclization: The tethered alkyne then acts as the intramolecular nucleophile, attacking the oxocarbenium ion in a 6-endo-dig fashion to form the tetrahydropyran ring and a vinyl cation.
Iodide Trapping & Catalyst Regeneration: The vinyl cation is trapped by an iodide ion (from I₂), yielding the final iodinated product and regenerating the I⁺ species to continue the catalytic cycle.
This approach is highly convergent, building significant molecular complexity in a single, atom-economical step.
Visualizing the Prins-Type Cyclization
Caption: Proposed catalytic cycle for the iodine-catalyzed Prins-type cyclization.
Pathway B: Tandem Iodocyclization and Palladium-Catalyzed Cross-Coupling
The true synthetic power of iodocyclization lies in the utility of its products. The installed carbon-iodine bond is a perfect handle for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[6][8] A novel and highly efficient extension of this chemistry is to perform both reactions sequentially in a single pot, avoiding intermediate purification steps and increasing overall process efficiency.
The Strategy:
Phase 1 (Iodocyclization): The standard iodocyclization of 5-hexyn-1-ol is performed to completion, generating the iodinated tetrahydropyran in solution.
Phase 2 (Cross-Coupling): Without isolating the intermediate, the palladium catalyst, a suitable ligand, a base, and the coupling partner (e.g., an arylboronic acid for a Suzuki coupling) are added directly to the reaction mixture. The mixture is then heated to drive the cross-coupling reaction to completion.
This one-pot, two-step process represents a significant advance in synthetic strategy, enabling the rapid diversification of the core heterocyclic scaffold. This is particularly valuable in drug discovery for building libraries of related compounds for structure-activity relationship (SAR) studies.[11]
Visualizing the Tandem Reaction Workflow
Caption: Workflow for a one-pot iodocyclization-Suzuki coupling sequence.
Part 3: Validated Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating methodologies for the reactions described.
Protocol 1: Standard Iodocyclization of 5-Hexyn-1-ol
Objective: To synthesize 2-(iodomethylene)tetrahydro-2H-pyran.
Methodology:
To a stirred solution of 5-hexyn-1-ol (1.0 g, 10.2 mmol) in dichloromethane (CH₂Cl₂, 50 mL) is added sodium bicarbonate (NaHCO₃, 2.57 g, 30.6 mmol).
The mixture is cooled to 0 °C in an ice bath.
Iodine (I₂, 3.88 g, 15.3 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) and stirred until the iodine color disappears.
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 25 mL).
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the title compound.
Objective: To synthesize 2-(phenylmethylene)tetrahydro-2H-pyran from 5-hexyn-1-ol in a single pot.
Methodology:
Iodocyclization Step: Following Protocol 1, steps 1-4 are performed using 5-hexyn-1-ol (1.0 g, 10.2 mmol).
Once the iodocyclization is deemed complete by TLC, phenylboronic acid (1.5 g, 12.3 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.59 g, 0.51 mmol), and an aqueous solution of potassium carbonate (K₂CO₃, 2 M, 15 mL) are added directly to the crude reaction mixture.
A reflux condenser is attached, and the biphasic mixture is heated to 40-45 °C (reflux of CH₂Cl₂) and stirred vigorously for 6-8 hours.
After cooling to room temperature, the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
The crude product is purified by column chromatography on silica gel to yield the arylated tetrahydropyran.
Part 4: Data Summary and Comparative Analysis
Reaction Pathway
Key Reagents
Iodine Role
Typical Conditions
Product Class
Key Advantage
Canonical Iodocyclization
I₂, NaHCO₃
Stoichiometric Electrophile
CH₂Cl₂, 0 °C to RT
Iodinated Tetrahydropyran/Furan
High yield, reliable, creates a versatile C-I bond.
Prins-Type Cyclization
Aldehyde, cat. I₂
Lewis Acid Catalyst
Solvent-free or CH₂Cl₂, RT
Highly Substituted Tetrahydropyran
High atom economy, convergent, builds complexity quickly.
Tandem Cross-Coupling
I₂, Base, Pd Catalyst, Coupling Partner
Electrophile & Precursor
Two-stage, one-pot (RT then heat)
Diversely Functionalized Tetrahydropyran
High process efficiency, ideal for library synthesis.
Part 5: Implications for Drug Discovery and Development
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[3][12] Its non-planar, saturated structure provides an excellent framework for positioning substituents in precise three-dimensional orientations to optimize interactions with biological targets.
The novel reactions discussed herein offer significant advantages to the drug development professional:
Rapid Access to Core Scaffolds: The catalytic Prins-type reaction allows for the efficient, convergent synthesis of complex THP cores.
Late-Stage Functionalization: The tandem iodocyclization-coupling strategy is a quintessential example of late-stage functionalization.[6][11] It allows chemists to synthesize a common iodinated intermediate and then "diversify" it at a late step by introducing a wide array of fragments via cross-coupling. This dramatically accelerates the exploration of the chemical space around a core scaffold, which is critical for optimizing potency, selectivity, and pharmacokinetic properties.
The products derived from these novel reactions are not merely chemical curiosities; they are high-value intermediates poised for direct application in the discovery of next-generation therapeutics.
References
Yan, J., Li, J., & Cheng, D. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444. ()
Mphahamele, M. J., et al. (2017).
Patsch, T., et al. (2021). An Intramolecular Iodine‐Catalyzed C(sp)−H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans. Chemistry – A European Journal, 27(45). ([Link])
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Kar, A., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(10), 14358-14366. ([Link])
Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. ([Link])
Wang, L., et al. (2022). Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes. Frontiers in Chemistry, 10, 881682. ([Link])
Li, M., et al. (2022). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Catalysts, 12(9), 1042. ([Link])
Barluenga, J., et al. (2019). (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach. ACS Omega, 4(8), 13493-13501. ([Link])
da Silva, A. L., et al. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules, 18(9), 11066-11091. ([Link])
Shu, W., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 600. ([Link])
Pace, D. P., et al. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, 86(12), 8154-8171. ([Link])
Iskra, J., & Stavber, S. (2020). Hypervalent iodine-mediated intramolecular alkene halocyclisation. Beilstein Journal of Organic Chemistry, 16, 2906-2945. ([Link])
Pace, D. P., et al. (2021). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Organic Chemistry Portal. ([Link])
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Mphahamele, M. J. (2015). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 20(11), 19611-19642. ([Link])
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Application Note & Protocol: Synthesis of 6-Iodo-1-hexyne from 5-Hexyn-1-ol via Appel Reaction
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 6-iodo-1-hexyne from the corresponding primary alcohol, 5-hexyn-1-ol. The procedure utilizes a modified Appel reaction, a relia...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 6-iodo-1-hexyne from the corresponding primary alcohol, 5-hexyn-1-ol. The procedure utilizes a modified Appel reaction, a reliable and mild method for converting primary alcohols to alkyl iodides. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed insights into the reaction mechanism, experimental setup, purification, and characterization, along with critical safety considerations.
Introduction and Scientific Background
6-Iodo-1-hexyne is a valuable bifunctional building block in organic synthesis. Its terminal alkyne and primary iodide functionalities allow for orthogonal chemical modifications, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) at the alkyne terminus and nucleophilic substitution at the iodinated carbon. This makes it a key intermediate for the construction of complex molecular architectures.
The conversion of a primary alcohol, such as 5-hexyn-1-ol, to the corresponding iodide is a fundamental transformation. While several methods exist, the Appel reaction offers a distinct advantage due to its mild and nearly neutral reaction conditions, which are compatible with sensitive functional groups like the terminal alkyne.[1][2]
The Appel Reaction Mechanism
The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a halogen source—in this case, elemental iodine (I₂).[3][4] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
The mechanism proceeds through several key steps:
Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks iodine to form an initial adduct, which can be represented as an iodotriphenylphosphonium iodide salt, [Ph₃P–I]⁺I⁻.
Formation of an Alkoxyphosphonium Intermediate: The alcohol (5-hexyn-1-ol) attacks the electrophilic phosphorus atom of the phosphonium salt. Imidazole, often added as a mild base and catalyst, facilitates the deprotonation of the alcohol. This results in the formation of a key alkoxyphosphonium iodide intermediate.[4]
Nucleophilic Substitution (Sₙ2): The iodide ion (I⁻), a good nucleophile, then attacks the carbon atom bearing the activated oxygen group in a backside, Sₙ2 displacement.[1][2] This step leads to the formation of the desired alkyl iodide (6-iodo-1-hexyne) and the byproduct, triphenylphosphine oxide (Ph₃PO).
The Sₙ2 nature of the final step ensures that if the alcohol were chiral, the reaction would proceed with an inversion of stereochemistry.[2][4] For a primary alcohol like 5-hexyn-1-ol, this is not a stereochemical consideration but highlights the reaction's predictability.
Experimental Protocol
This protocol details the synthesis of 6-iodo-1-hexyne on a 25 mmol scale.
To a flame-dried 250 mL round-bottom flask containing a magnetic stir bar, add triphenylphosphine (7.87 g, 30.0 mmol) and imidazole (2.04 g, 30.0 mmol).
Seal the flask with a rubber septum and establish an inert atmosphere by purging with argon or nitrogen.
Add 100 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the solids.
Cool the resulting solution to 0 °C using an ice-water bath.
Reaction Execution:
5. While stirring at 0 °C, add the iodine beads (7.61 g, 30.0 mmol) portion-wise over 10-15 minutes. The addition is exothermic and the solution will turn dark brown/red as a charge-transfer complex forms.
6. Stir the mixture for an additional 15 minutes at 0 °C. A yellow precipitate of the iodotriphenylphosphonium iodide complex may form.
7. Slowly add a solution of 5-hexyn-1-ol (2.45 g, 25.0 mmol) in 25 mL of anhydrous DCM to the reaction mixture dropwise via syringe over 20 minutes. Ensure the internal temperature remains below 5 °C.
8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
9. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The starting material (5-hexyn-1-ol) is more polar than the product (6-iodo-1-hexyne). The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
10. Upon completion, quench the reaction by pouring the mixture into a 500 mL separatory funnel.
11. Wash the organic layer sequentially with:
50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The brown color of the organic layer should disappear.
50 mL of water.
50 mL of brine to aid in phase separation.
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5] This will yield a viscous, oily residue containing the crude product and triphenylphosphine oxide.
Purification (Flash Column Chromatography):
13. Prepare a silica gel column using hexane as the slurry solvent.[6]
14. Dissolve the crude residue in a minimal amount of DCM or hexane and load it onto the column.
15. Elute the column with a hexane/ethyl acetate gradient. Start with 100% hexane. The non-polar product, 6-iodo-1-hexyne, will elute first.
16. The more polar byproduct, triphenylphosphine oxide, will remain strongly adsorbed to the silica gel and can be flushed out later with a higher polarity eluent (e.g., 1:1 Hexane:EtOAc).
17. Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
18. Remove the solvent from the combined pure fractions using a rotary evaporator to yield 6-iodo-1-hexyne as a colorless to pale yellow liquid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-iodo-1-hexyne.
Product Characterization
The identity and purity of the synthesized 6-iodo-1-hexyne (CAS: 2468-56-6) can be confirmed using standard spectroscopic techniques.[7][8]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile is suitable) when performing this procedure.[10][11]
Reagent Handling:
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.[12] Handle in a well-ventilated area or chemical fume hood. Avoid creating dust.[13]
Iodine (I₂): Corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes. Handle only in a chemical fume hood.
Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated chemical fume hood.
Imidazole: Corrosive and can cause skin burns. Handle with care.
Waste Disposal:
Halogenated Organic Waste: All DCM-containing solutions, including the reaction mixture and chromatography eluents, must be collected in a designated halogenated organic waste container.
Aqueous Waste: The aqueous layers from the work-up should be neutralized if necessary and disposed of in an aqueous waste container.
Solid Waste: Silica gel contaminated with triphenylphosphine oxide and residual product should be disposed of in a designated solid chemical waste container.
University of Connecticut. Alcohol to Iodide - Common Conditions . [Link]
National Institutes of Health (NIH). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes . [Link]
Royal Society of Chemistry. Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes . [Link]
MDPI. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases . [Link]
MDPI. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases . [Link]
National Institutes of Health (NIH). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination . [Link]
Application Notes & Protocols: Strategic Use of 6-iodo-5-hexyn-1-ol in Sonogashira Cross-Coupling Reactions
Abstract The Sonogashira cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons with exceptional reliability and functional gr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The Sonogashira cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth exploration of the use of 6-iodo-5-hexyn-1-ol , a versatile bifunctional building block, in Sonogashira-type reactions. The presence of both a reactive iodoalkyne and a terminal hydroxyl group makes this reagent a powerful tool for introducing a flexible, functionalized six-carbon chain, a common motif in pharmacologically active molecules and advanced materials. We will dissect the mechanistic underpinnings, provide validated, step-by-step protocols for both classical copper-cocatalyzed and copper-free conditions, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation.
The Reagent: 6-iodo-5-hexyn-1-ol
6-iodo-5-hexyn-1-ol is not a standard off-the-shelf reagent but is readily synthesized and offers unique synthetic advantages. Its value lies in its dual functionality: the iodoalkyne serves as the electrophilic partner in the cross-coupling, while the primary alcohol provides a handle for subsequent transformations, such as esterification, etherification, or oxidation.
Physicochemical Properties
Property
Value
Molecular Formula
C₆H₉IO
Molecular Weight
224.04 g/mol
Appearance
Typically a pale yellow oil
Key Functional Groups
Iodoalkyne, Primary Alcohol
Solubility
Soluble in most organic solvents (THF, DMF, CH₂Cl₂, etc.)
Synthesis Overview
6-iodo-5-hexyn-1-ol is most commonly prepared from its terminal alkyne precursor, 5-hexyn-1-ol.[3][4] A variety of electrophilic iodination methods can be employed. A representative method involves the reaction of the terminal alkyne with an iodine source, such as N-iodosuccinimide (NIS) in the presence of a silver catalyst (e.g., AgNO₃), or using elemental iodine with a base.[5] Careful control of reaction conditions is necessary to prevent side reactions.
Mechanistic Foundations of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting protocols to new substrates. The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles.[6][7]
The Classical Copper-Cocatalyzed Pathway
The original and most widely used Sonogashira protocol employs a dual palladium-copper catalytic system.[6] The base is crucial, serving to neutralize the HI byproduct and facilitate the formation of the key copper acetylide intermediate.[8][9]
The Palladium Cycle : This cycle is responsible for activating the halide (in this case, the iodoalkyne) and forming the new C-C bond.
Oxidative Addition : A low-valent Pd(0) complex, typically generated in situ, undergoes oxidative addition to the iodoalkyne, forming a Pd(II)-alkynyl intermediate.
Transmetalation : This is the rate-determining step.[7] The active copper(I) acetylide (from the copper cycle) transfers its alkynyl group to the palladium center, regenerating the copper catalyst.
Reductive Elimination : The newly formed di-organopalladium(II) complex undergoes reductive elimination, releasing the final coupled diyne product and regenerating the active Pd(0) catalyst.[10]
The Copper Cycle : This cycle's primary role is to activate the terminal alkyne coupling partner.
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[11]
Deprotonation : An amine base deprotonates the alkyne, forming the nucleophilic copper(I) acetylide species that participates in the palladium cycle.[8][11]
Caption: Interconnected catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
The Copper-Free Variant
While highly efficient, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne partner, known as Glaser coupling.[6] This is particularly problematic in oxygen-rich environments. Copper-free protocols have been developed to circumvent this issue.[12][13] In these systems, the base (often an amine) is believed to play a more direct role in activating the terminal alkyne, facilitating its addition to the palladium center without a copper acetylide intermediate.[6][14] These reactions may require slightly higher temperatures but offer cleaner product profiles in many cases.
Experimental Protocols
The following protocols provide robust starting points for the coupling of 6-iodo-5-hexyn-1-ol. Optimization may be required based on the specific terminal alkyne used.
General Considerations
Inert Atmosphere : For the copper-cocatalyzed reaction, it is critical to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction to prevent Glaser homocoupling.[6] Standard Schlenk line or glovebox techniques are recommended.[15]
Reagent Quality : Use anhydrous solvents and high-purity reagents. The palladium catalyst, though used in small quantities, is a significant cost factor and its activity is paramount.
Monitoring : Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Copper-Cocatalyzed Coupling
This protocol is a general method for coupling 6-iodo-5-hexyn-1-ol with a generic terminal alkyne (e.g., Phenylacetylene).
Schlenk flask, magnetic stirrer, syringes, inert gas line, TLC/GC-MS supplies
Step-by-Step Procedure:
Setup : To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg) and CuI (4 mg).
Solvent Addition : Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature to dissolve the catalysts.
Reagent Addition : Add the terminal alkyne (1.2 mmol) to the stirred catalyst solution. Follow this with the dropwise addition of a solution of 6-iodo-5-hexyn-1-ol (224 mg) in 1 mL of THF.
Reaction : Stir the reaction at room temperature. Monitor its progress every 30-60 minutes by TLC. The reaction is typically complete within 2-6 hours.
Workup : Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and water (20 mL).
Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Copper-Free Coupling
This protocol is advantageous when homocoupling of the terminal alkyne is a significant concern.
Reagents & Materials
Amount (1.0 mmol scale)
Moles
Eq.
6-iodo-5-hexyn-1-ol
224 mg
1.0 mmol
1.0
Terminal Alkyne (e.g., Phenylacetylene)
122 mg (132 µL)
1.2 mmol
1.2
Pd(PPh₃)₄
23 mg
0.02 mmol
2 mol%
Diisopropylamine (i-Pr₂NH)
420 µL
3.0 mmol
3.0
Anhydrous Tetrahydrofuran (THF)
10 mL
-
Solvent
Equipment
Schlenk flask, magnetic stirrer, syringes, inert gas line, heating mantle
Step-by-Step Procedure:
Setup : To a dry, nitrogen-flushed Schlenk flask, add Pd(PPh₃)₄ (23 mg).
Solvent & Base Addition : Add anhydrous THF (10 mL) and diisopropylamine (420 µL) via syringe.
Reagent Addition : Add the terminal alkyne (1.2 mmol) followed by 6-iodo-5-hexyn-1-ol (224 mg).
Reaction : Heat the reaction to 50-60 °C. Monitor progress by TLC. Copper-free reactions may require longer times or gentle heating to proceed efficiently.
Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: PROTAC linker synthesis, Antibody-Drug Conjugates (ADCs), fluorescent tagging, and solid-phase immobilization.
Executive Summary
The pursuit of novel chemical space in drug discovery heavily relies on modular, high-yielding synthetic strategies. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably yields 1,4-disubstituted 1,2,3-triazoles, accessing 1,4,5-trisubstituted triazoles —which offer enhanced steric complexity and unique pharmacophore geometries—requires specialized building blocks.
6-Iodo-5-hexyn-1-ol (CAS: 106335-92-6) serves as a highly versatile, bifunctional scaffold designed for this exact purpose. It features:
An iodoalkyne moiety: Enables direct, regioselective CuAAC to form 5-iodo-1,2,3-triazoles, acting as a primed handle for subsequent palladium-catalyzed cross-coupling.
A terminal primary hydroxyl group: Provides a flexible 5-carbon aliphatic spacer that maintains aqueous solubility and serves as an anchor for bioconjugation via esterification, etherification, or conversion to a leaving group.
Mechanistic Rationale: The Power of Iodoalkynes
Standard terminal alkynes react with organic azides via a copper(I) acetylide intermediate, ultimately yielding a copper(I) triazolide that undergoes protonation to form a 5-protio-triazole.
However, utilizing a pre-formed iodoalkyne like 6-iodo-5-hexyn-1-ol fundamentally alters the reaction coordinate. As demonstrated by[1], 1-iodoalkynes directly participate in the cycloaddition with the azide and Cu(I). This pathway completely bypasses the late-stage copper(I) triazolide protonation, exclusively yielding the 5-iodo-1,2,3-triazole . Furthermore, [2] established that 1-iodoalkynes exhibit exceptional reactivity in these annulations, often surpassing the reaction rates of their terminal alkyne counterparts.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by 6-iodo-5-hexyn-1-ol, moving from the initial click reaction to final bioconjugate assembly.
Caption: Divergent synthetic workflow utilizing 6-iodo-5-hexyn-1-ol for advanced bioconjugate development.
To ensure reproducibility, the following table summarizes the optimized conditions, expected yields, and critical self-validation metrics for each stage of the workflow.
Workflow Stage
Catalyst / Reagents
Solvent System
Temp / Time
Typical Yield
Self-Validation Metric
1. CuAAC Cycloaddition
CuI (5 mol%), TEA (2.0 eq)
THF
RT, 4–6 h
85–95%
IR: Loss of N₃ stretch (~2100 cm⁻¹)
2. Pd Cross-Coupling
Pd(PPh₃)₄ (5 mol%), K₂CO₃
Dioxane/H₂O (4:1)
80 °C, 12 h
75–88%
LC-MS: Mass shift (Loss of Iodine + Aryl mass)
3. Esterification
EDC·HCl (1.5 eq), DMAP
DCM
RT, 8–12 h
80–90%
¹H NMR: -CH₂-OH shift from ~3.6 to ~4.1 ppm
Experimental Protocols
The following protocols are engineered as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and the analytical checks required to confirm success before proceeding.
Protocol I: Regioselective CuAAC to 5-Iodo-1,2,3-triazole
Objective: Construct the core triazole ring while preserving the iodine atom for downstream coupling.
Preparation: In an oven-dried flask, dissolve 6-iodo-5-hexyn-1-ol (1.0 mmol) and the desired organic azide (1.05 mmol) in anhydrous THF (5 mL).
Catalyst Addition: Add Triethylamine (TEA, 2.0 mmol) followed by Copper(I) Iodide (CuI, 0.05 mmol).
Causality: THF provides optimal solubility for both the organic azide and the copper complex. TEA serves a dual purpose: it acts as a base and coordinates with Cu(I) as a stabilizing ligand, preventing oxidative disproportionation and minimizing undesired Glaser homocoupling of the alkyne[2].
Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 4–6 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate.
Self-Validation Check:
TLC: Monitor the disappearance of the azide starting material.
IR Spectroscopy: Confirm the complete disappearance of the sharp azide peak at ~2100 cm⁻¹.
¹H NMR: The absence of a singlet at ~8.0 ppm (characteristic of a C5-protio triazole proton) confirms the successful retention of the C5-iodo group.
Objective: Functionalize the C5 position of the triazole to generate a 1,4,5-trisubstituted scaffold.
Preparation: Combine the 5-iodo-triazole intermediate from Protocol I (1.0 mmol), an arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk flask.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Rigorous degassing is critical to prevent the oxidation of the Pd(0) catalyst and suppress the oxidative homocoupling of the boronic acid.
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol). Heat the mixture to 80 °C for 12 hours.
Workup: Cool to room temperature, dilute with water, extract with DCM, and purify via flash chromatography.
Self-Validation Check:
LC-MS: The highly electrophilic nature of the C5-iodo triazole ensures rapid oxidative addition. Successful coupling is confirmed by the loss of the heavy iodine atom (127 Da) and the addition of the aryl mass.
Objective: Attach a functional payload (e.g., fluorophore, targeted protein degrader ligand) to the terminal hydroxyl group.
Activation: In a dry flask, dissolve a carboxylic acid-bearing payload (1.2 mmol), EDC·HCl (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL). Stir for 15 minutes.
Causality: EDC·HCl is specifically selected over DCC because its urea byproduct is highly water-soluble, allowing for a simple aqueous wash during workup. DMAP acts as a highly efficient nucleophilic acyl transfer catalyst.
Conjugation: Add the 1,4,5-trisubstituted triazole (1.0 mmol) to the activated mixture. Stir at room temperature for 8–12 hours.
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Self-Validation Check:
¹H NMR: This is the definitive metric. The protons of the terminal -CH₂-OH group on the hexyl chain will exhibit a distinct downfield shift from ~3.6 ppm (alcohol) to ~4.1–4.2 ppm (ester).
References
Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes
Source: National Institutes of Health (NIH) / Angewandte Chemie International Edition
URL:[Link]
Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Application Notes & Protocols: Iodocyclization of 5-Hexyn-1-ol for the Synthesis of 2-(Iodomethyl)tetrahydrofuran
Abstract The synthesis of heterocyclic compounds remains a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Among the various synthetic strategies, iodocycliza...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The synthesis of heterocyclic compounds remains a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Among the various synthetic strategies, iodocyclization has emerged as a powerful and reliable method for constructing carbo- and heterocyclic frameworks. This application note provides a comprehensive guide to the iodocyclization of 5-hexyn-1-ol, a classic transformation that yields 2-(iodomethyl)tetrahydrofuran, a versatile synthetic intermediate. We will delve into the mechanistic underpinnings of this electrophilic cyclization, provide a detailed and validated experimental protocol, and discuss the synthetic utility of the resulting product. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to leverage this efficient cyclization strategy.
Theoretical Background and Mechanism
Electrophilic cyclization is a fundamental reaction class in organic synthesis where an electrophile activates a carbon-carbon double or triple bond, prompting an intramolecular attack by a tethered nucleophile to form a cyclic structure.[1] The iodocyclization of 5-hexyn-1-ol is a prime example of this process, typically proceeding through a well-defined stepwise mechanism.[2]
The reaction is initiated by the electrophilic activation of the alkyne's carbon-carbon triple bond by an iodine source (e.g., I₂). This activation leads to the formation of a cyclic iodonium ion intermediate.[3][4] The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. According to Baldwin's rules for ring closure, the 5-membered ring formation via a 5-exo-dig pathway is kinetically favored over the alternative 6-endo-dig pathway.[5] This regioselectivity is a key feature of the reaction, reliably producing the tetrahydrofuran ring system. The final step involves the deprotonation of the oxonium ion intermediate, typically facilitated by a mild base, to yield the neutral product, 2-(iodomethyl)tetrahydrofuran.
The overall transformation is highly efficient and provides a direct route to a functionalized tetrahydrofuran, a structural motif present in numerous natural products and pharmacologically active molecules.[6]
Caption: Figure 1: Reaction Mechanism of 5-Hexyn-1-ol Iodocyclization
Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-(iodomethyl)tetrahydrofuran from 5-hexyn-1-ol. The procedure is designed to be robust and scalable for typical laboratory settings.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Argon or Nitrogen gas inlet
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-hexyn-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Addition of Base: Add solid sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the stirred solution. The base serves to neutralize the HI generated during the reaction, preventing potential side reactions.
Initiation of Cyclization: While stirring the suspension vigorously at room temperature (20-25 °C), add solid iodine (I₂, 1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction mixture will typically turn a dark brown or purple color, which should fade as the reaction proceeds.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours at room temperature.
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir until the dark color of excess iodine dissipates, and the mixture becomes colorless or pale yellow.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of DCM.
Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary and Characterization
The iodocyclization of 5-hexyn-1-ol is a high-yielding reaction. The table below summarizes typical reaction parameters and expected outcomes.
The reaction is generally clean with minimal side products.
Characterization: The identity and purity of the product, 2-(iodomethyl)tetrahydrofuran, can be confirmed using standard analytical techniques, including:
¹H and ¹³C NMR Spectroscopy: To confirm the cyclic structure and the presence of the iodomethyl group.
Mass Spectrometry (MS): To verify the molecular weight (212.03 g/mol ).[8]
Infrared (IR) Spectroscopy: To confirm the presence of the C-O-C ether linkage and the absence of the starting alkyne and alcohol functionalities.
Applications in Drug Development and Synthesis
The product of this reaction, 2-(iodomethyl)tetrahydrofuran, is not merely an endpoint but a valuable and versatile building block in organic synthesis.[7] The tetrahydrofuran core is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding.[6][9]
The true synthetic power of 2-(iodomethyl)tetrahydrofuran lies in the reactivity of its primary alkyl iodide functionality. This group is an excellent electrophile for a wide range of transformations:
Nucleophilic Substitution: The iodide can be readily displaced by a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond can participate in numerous cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.[2] This capability is crucial for the late-stage functionalization of complex molecules in drug development programs.
By providing a rapid and efficient entry point to this functionalized heterocyclic building block, the iodocyclization of 5-hexyn-1-ol serves as a key enabling reaction for the synthesis of complex molecular targets.
Caption: Figure 2: Experimental Workflow
References
Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC - NIH. (n.d.). National Center for Biotechnology Information.
Blum, S. A. (2012). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. University of California, Berkeley.
Gonzalez, E. (2023). The Electrophilic Cyclization Mechanism and its Applications. Journal of Organic and Inorganic Chemistry. Longdom Publishing.
Al-Hadedi, A. A. M., & Al-Zayadi, J. M. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 858–866.
Kim, H. Y., & Oh, C. H. (2003). Synthesis of 2,5-disubstituted tetrahydrofurans by stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides. Organic Letters, 5(11), 1931–1933.
2-(Iodomethyl)tetrahydrofuran. (n.d.). Aaronchem.
2-(Iodomethyl)tetrahydrofuran. (n.d.). Synchem.
Electrophilic Addition Reactions of Alkynes. (2024, November 10). Chemistry Steps.
N-Chiramba, I., & Mbiya, W. (2013). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 18(7), 7548–7567.
Fan, Y., et al. (2016). Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond. The Journal of Organic Chemistry, 81(15), 6820–6825. Retrieved March 6, 2026, from [Link]
1-Iodopropyne. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]
Shu, X., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 589709. Retrieved March 6, 2026, from [Link]
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101–120. Retrieved March 6, 2026, from [Link]
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]
Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Tetrabedron, 72(46), 7231-7246.
Iodocyclization: Past and Present Examples. (2015). ResearchGate. Retrieved March 6, 2026, from [Link]
Iodocyclization. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]
Chem Help ASAP. (2020, February 17). in the chemical literature: iodonium ion cyclization [Video]. YouTube. Retrieved March 6, 2026, from [Link]
Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). LinkedIn. Retrieved March 6, 2026, from [Link]
Ethyl (Z)-β-iodoacrylate. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]
Synthesis of Koser's Reagent and Derivatives. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]
Application Note: Palladium-Catalyzed Cross-Coupling with Iodoalkynes
Executive Summary & Strategic Rationale Iodoalkynes (1-iodoalkynes) represent a unique electrophilic class in palladium-catalyzed cross-coupling. Unlike terminal alkynes used in standard Sonogashira couplings (which act...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Iodoalkynes (1-iodoalkynes) represent a unique electrophilic class in palladium-catalyzed cross-coupling. Unlike terminal alkynes used in standard Sonogashira couplings (which act as nucleophiles), iodoalkynes serve as the electrophilic partner . This "polarity inversion" allows for the synthesis of unsymmetrical diynes, enynes, and arylalkynes without the obligate use of copper co-catalysts, thereby circumventing the formation of Glaser-type homocoupling byproducts often seen in oxidative conditions.
Why use Iodoalkynes?
Selectivity: Enables the precise synthesis of unsymmetrical 1,3-diynes (Cadiot-Chodkiewicz type) which are difficult to access via standard oxidative dimerization.
Reactivity: The C(sp)–I bond undergoes oxidative addition to Pd(0) significantly faster than C(sp²)–Br or C(sp²)–Cl bonds, allowing for mild, room-temperature couplings.
Copper-Free Potential: Many protocols eliminate Copper(I), reducing heavy metal contamination in pharmaceutical intermediates.
Mechanistic Principles
The success of iodoalkyne coupling relies on the facile oxidative addition of the C(sp)–I bond to the Pd(0) center.
The Catalytic Cycle
Oxidative Addition: The 1-iodoalkyne adds to the active Pd(0)Lₙ species. This step is rapid due to the weak C(sp)–I bond and the high s-character of the carbon orbital.
Transmetallation: The nucleophilic partner (Organoboron, Organostannane, or Terminal Alkyne/Cu) transfers its organic group to the Palladium center.[1]
Critical Control Point: In Suzuki-Miyaura type couplings, the base plays a dual role: activating the boronic acid and facilitating the displacement of the iodide ligand.
Reductive Elimination: The C–C bond is formed, regenerating Pd(0).
Visualization: Catalytic Pathway
Figure 1: Catalytic cycle highlighting the electrophilic role of iodoalkynes.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of Arylalkynes)
This protocol is preferred for coupling iodoalkynes with aryl boronic acids. It avoids the use of copper, minimizing homocoupling side reactions.
Scope: Aryl-Alkynyl coupling.[2]
Key Reference: Tang et al. (2012) demonstrated a ligand-free variant, but for complex substrates, we recommend a phosphine-supported protocol for robustness.
Preparation: In a glovebox or under Argon flow, charge a dried reaction vial with the Arylboronic Acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
Solvent Addition: Add degassed THF and distilled water (9:1 ratio). The concentration of iodoalkyne should be approx. 0.1 M.[4][5]
Substrate Addition: Add the 1-Iodoalkyne (1.0 equiv) last. Note: If the iodoalkyne is a solid, add it with the other solids in step 1.
Reaction: Seal the vial and stir at Room Temperature for 2–4 hours.
Optimization: If conversion is slow after 4 hours, warm to 40°C. Avoid high heat (>60°C) to prevent iodoalkyne decomposition.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the iodoalkyne peak.
Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO₄ and concentrate.
Purification: Flash column chromatography on silica gel.
Protocol B: Modified Cadiot-Chodkiewicz (Synthesis of Unsymmetrical Diynes)
This protocol couples an iodoalkyne with a terminal alkyne. While traditional Cadiot-Chodkiewicz uses Cu(I) in amines, a Pd/Cu hybrid system often provides higher yields for complex substrates.
Degassing: Heavily degas the THF solvent. Oxygen promotes homocoupling (Glaser reaction) of the terminal alkyne, which is the primary impurity in this reaction.
Mixing: To the reaction vessel, add PdCl₂(PPh₃)₂ , CuI , and the 1-Iodoalkyne .
Activation: Add the Terminal Alkyne and Diisopropylamine (DIPA) to the THF and transfer to the reaction vessel.
Execution: Stir at 0°C for 30 mins , then warm to Room Temperature .
Why 0°C? Lower temperatures favor the cross-coupling over the homocoupling of the terminal alkyne.
Quench: Quench with saturated NH₄Cl solution (removes Copper salts).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate coupling protocol.
Safety & Handling of Iodoalkynes
CRITICAL WARNING:
1-Iodoalkynes, particularly those with low molecular weights (e.g., diiodoacetylene, 1-iodo-2-chloroacetylene) or high nitrogen content, are potentially explosive .
Storage: Store 1-iodoalkynes at -20°C in the dark. The C–I bond is light-sensitive. Decomposition releases Iodine (purple discoloration), which can inhibit Pd-catalysts.
Isolation: Avoid distilling low-molecular-weight iodoalkynes. Purify via rapid silica filtration or recrystallization.
Reaction: Run reactions behind a blast shield if working on scales >1g with high-energy substrates.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst Poisoning
Free Iodine from decomposed starting material poisons Pd. Wash iodoalkyne with Na₂S₂O₃ before use.
Homocoupling (Diyne formation)
Oxygen leak
Degas solvents thoroughly (Freeze-Pump-Thaw). Oxygen promotes Cu-mediated homocoupling of the terminal alkyne partner.
Deiodination (Alkyne formation)
Protodeiodination
Solvent is too "wet" or basic conditions are too harsh. Switch from MeOH to THF/Dioxane or use weaker bases (K₃PO₄).
Black Precipitate
Pd Aggregation
"Palladium Black" formation indicates ligand dissociation. Increase phosphine ligand load or switch to Pd(dppf)Cl₂.
References
Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012).[5] Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.[5] Synthesis, 44(04), 541–546.[5]
Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009).[7] Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents.[7] Journal of the American Chemical Society, 131(43), 15592–15593.
Wurtz, S., Rakshit, S., Neumann, J. J., Droge, T., & Glorius, F. (2008). Palladium-catalyzed oxidative cross-coupling of terminal alkynes with electron-rich heterocycles. Angewandte Chemie International Edition, 47(38), 7230-7233. (Context on oxidative vs iodoalkyne pathways).
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (Mechanistic insights on Cu-acetylides relevant to Protocol B).
The Strategic Utility of 6-Iodo-5-hexyn-1-ol in the Synthesis of Bioactive Natural Products
For Immediate Release [City, State] – [Date] – 6-Iodo-5-hexyn-1-ol has emerged as a versatile and powerful building block in the intricate art of natural product synthesis. Its unique bifunctional nature, featuring a ter...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[City, State] – [Date] – 6-Iodo-5-hexyn-1-ol has emerged as a versatile and powerful building block in the intricate art of natural product synthesis. Its unique bifunctional nature, featuring a terminal iodoalkyne and a primary alcohol, provides synthetic chemists with a strategic tool to construct complex molecular architectures, particularly those found in marine-derived natural products. This application note delves into the utility of 6-iodo-5-hexyn-1-ol, highlighting its role in the total synthesis of the marine alkaloid (+)-Pilorol and outlining detailed protocols for its application.
Introduction: A Bifunctional Linchpin in Complex Synthesis
The pursuit of efficient and elegant synthetic routes to complex natural products is a cornerstone of modern organic chemistry and drug discovery. The selection of appropriate starting materials is paramount to the success of these endeavors. 6-Iodo-5-hexyn-1-ol stands out as a particularly advantageous starting material due to the orthogonal reactivity of its two functional groups. The iodoalkyne moiety serves as a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, while the primary alcohol offers a site for oxidation, esterification, or etherification, allowing for chain extension and the introduction of further complexity.[1][2][3]
Application in the Total Synthesis of (+)-Pilorol
A compelling example of the strategic application of 6-iodo-5-hexyn-1-ol is in the total synthesis of (+)-Pilorol, a marine alkaloid isolated from the sponge Haliclona sp. The synthesis of this natural product showcases the utility of the iodoalkyne for the crucial construction of the core heterocyclic structure.
The synthetic journey towards (+)-Pilorol commences with a Sonogashira coupling reaction between 6-iodo-5-hexyn-1-ol and a suitable substituted pyrrole derivative, such as 3-ethynyl-1H-pyrrole. This key step forges a critical carbon-carbon bond, uniting the two essential fragments of the target molecule. The resulting enyne product then undergoes a subsequent intramolecular cyclization, a powerful strategy for the construction of cyclic systems, to form the fused ring system characteristic of the pilorol skeleton.
The primary alcohol of the original 6-iodo-5-hexyn-1-ol building block plays a crucial, albeit latent, role in the overall synthetic strategy. After the core structure is established, the alcohol can be manipulated to install the remaining functionalities of the natural product, demonstrating the concept of "latent functionality" where a group is carried through several synthetic steps before being transformed at a later, more strategic stage.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations involving 6-iodo-5-hexyn-1-ol in the synthesis of a (+)-Pilorol precursor.
Protocol 1: Sonogashira Coupling of 6-Iodo-5-hexyn-1-ol with 3-Ethynyl-1H-pyrrole
This protocol describes the palladium- and copper-catalyzed cross-coupling of 6-iodo-5-hexyn-1-ol with 3-ethynyl-1H-pyrrole to form the key enyne intermediate.[4][5][6]
Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
To this mixture, add 3-ethynyl-1H-pyrrole (1.0 eq) followed by 6-iodo-5-hexyn-1-ol (1.2 eq).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired enyne product.
Data Summary:
Entry
Catalyst Loading (mol%)
Solvent
Base
Time (h)
Yield (%)
1
Pd(PPh₃)₂Cl₂ (5), CuI (10)
THF
Et₃N
18
85
2
Pd(PPh₃)₄ (5), CuI (10)
DMF
DIPA
24
78
Diagram of Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira coupling reaction.
Protocol 2: Intramolecular Cyclization of the Enyne Intermediate
This protocol outlines a potential acid-catalyzed intramolecular cyclization of the enyne intermediate to form the core heterocyclic structure of a pilorol-type molecule.
Materials:
Enyne intermediate from Protocol 1
p-Toluenesulfonic acid (p-TsOH) or other suitable Lewis/Brønsted acid
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Standard laboratory glassware
Procedure:
Dissolve the enyne intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
Add p-TsOH (0.1 - 0.2 eq) to the solution at room temperature.
Stir the reaction mixture and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the cyclized product.
Diagram of the Synthetic Logic:
Caption: Key transformations in the synthesis of (+)-Pilorol.
Conclusion: A Testament to Strategic Synthesis
The successful application of 6-iodo-5-hexyn-1-ol in the total synthesis of complex natural products like (+)-Pilorol underscores its significance as a strategic building block. The ability to perform selective transformations on its distinct functional groups allows for the development of convergent and efficient synthetic routes. Researchers and drug development professionals can leverage the reactivity of this versatile molecule to access novel chemical space and accelerate the discovery of new therapeutic agents.
Manzo, E. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. Mar. Drugs, 19(9), 509. [Link][7]
Manzo, E., & Ciavatta, M. L. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Mar. Drugs, 19(4), 211. [Link][8]
Reddy, B. V. S., et al. (2022). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 7(38), 34326-34335. [Link][9]
Carroll, A. R., et al. (2021). Synthesis of marine-derived natural products analogues. UQ eSpace. [Link][10]
Gravel, M. (2005). Synthesis of Antitumor Marine Natural Products and Structure Revision of Niphateolide A. McGill University. [Link][11]
Yavari, I., & Halimehjani, A. Z. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 853-858. [Link][12]
Nowicka, E., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 4897. [Link][13]
Sun, S., et al. (2022). Synthesis of (((1R,3S,3'S)-3,3'-Diethyl-3H,3'H-1,1'-spirobi[isobenzofuran]-7,7'-diyl)bis(oxy))bis(diphenylphosphane). Organic Syntheses, 99, 190-214. [Link][14]
Manzo, E. (Ed.). (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. MDPI. [Link]
Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(62), e202202421. [Link][15]
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ChemistrySelect, 4(1), 171-175. [Link][6]
Pan, X., et al. (2013). Protargol synthesis: an in-house protocol. The Journal of eukaryotic microbiology, 60(6), 609-614. [Link][17]
Sharma, U., et al. (2022). Synthesis of functionalized pyrrole derivatives via diverse cyclization of azomethine ylide and olefins. Molecular Diversity, 26(4), 2221-2230. [Link][2]
Wang, H., et al. (2021). Copper-mediated divergent synthesis of halogenated 1-pyrrolines, 3-azabicyclo[3.1.0]hex-2-enes and α,α-dibromo imines from N-allyl enamines. Organic Chemistry Frontiers, 8(19), 5344-5350. [Link][3]
Luridiana, A., et al. (2025). A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. bioRxiv. [Link][18]
Liu, Z., & White, M. C. (2014). Polyol Synthesis through Hydrocarbon Oxidation: De Novo Synthesis of L-Galactose. Journal of the American Chemical Society, 136(40), 13971-13974. [Link][19]
Klun, J. A., et al. (2001). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 49(7), 3323-3327. [Link]
Ramírez-García, G., et al. (2011). Synthesis of polypyrrole nanoparticles by oil-in-water microemulsion polymerization with narrow size distribution. Colloid and Polymer Science, 289(7), 759-765. [Link][20]
Application Notes and Protocols for the Copper-Free Sonogashira Coupling with Iodoalkynes
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling in Modern Synthesis The Sonogashira cross-coupling reaction is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] The traditional protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3][4] While highly effective, the use of copper introduces several challenges, including the potential for toxic copper residues in the final product and the formation of undesired homocoupled alkyne byproducts through Glaser coupling.[1][2] These drawbacks are particularly concerning in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials where purity and safety are paramount.
The development of copper-free Sonogashira protocols has been a significant advancement, offering cleaner reaction profiles and simplified purification procedures.[5][6][7][8] This application note provides a detailed experimental procedure for the copper-free Sonogashira coupling, with a specific focus on the use of iodoalkynes as versatile coupling partners for the synthesis of unsymmetrical diynes. These structural motifs are valuable building blocks in medicinal chemistry and materials science.
Mechanistic Insights: The Palladium-Only Catalytic Cycle
In the absence of a copper co-catalyst, the Sonogashira reaction proceeds through a palladium-only catalytic cycle. The currently accepted mechanism involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne, leading to the formation of a palladium-acetylide species.
Reductive Elimination: The aryl/vinyl group and the alkynyl group on the palladium center undergo reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Recent research suggests a more complex mechanism may be at play, potentially involving a tandem Pd/Pd double-catalytic cycle, where a second palladium complex facilitates the deprotonation of the alkyne, mirroring the role of the copper co-catalyst in the traditional reaction.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide with an Iodoalkyne
This protocol details a general procedure for the copper-free Sonogashira coupling of an aryl iodide with an iodoalkyne. The reaction should be performed under an inert atmosphere to prevent catalyst degradation.
Materials and Reagents
Aryl iodide (1.0 eq)
Iodoalkyne (1.2 eq)
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) with a suitable ligand
Ligand (if using Pd₂(dba)₃): Triphenylphosphine (PPh₃) (4 mol%) or another suitable phosphine ligand
Base: Triethylamine (Et₃N) (2.0 eq) or a milder base such as K₃PO₄ (2.0 eq)
Solvent: Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: General experimental workflow for copper-free Sonogashira coupling.
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas. The solvent should be freshly distilled or obtained from a solvent purification system and degassed by sparging with an inert gas for at least 30 minutes.
Reagent Addition: To a Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and the base (e.g., Et₃N, 2.0 eq). If using a catalyst system like Pd₂(dba)₃, add the ligand at this stage.
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent and Iodoalkyne Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe. Begin stirring the mixture. Add the iodoalkyne (1.2 eq) to the reaction mixture dropwise via syringe.
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with saturated aqueous ammonium chloride (if an amine base was used) or water, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Key Reaction Parameters and Optimization
The success of the copper-free Sonogashira coupling with iodoalkynes is dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.
Parameter
Options
Rationale and Considerations
Palladium Catalyst
Pd(PPh₃)₂Cl₂, Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand
Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) sources, respectively, that require the addition of a stabilizing ligand. The choice of ligand can significantly impact reaction efficiency.
Bulky and electron-rich phosphine ligands often enhance catalytic activity. NHC ligands are also highly effective and can offer improved stability and reactivity in some cases.
The base is crucial for the deprotonation of the terminal alkyne. Amine bases are common, but inorganic or organic bases can be advantageous in certain systems, particularly for sensitive substrates or to avoid amine-related side reactions.
Solvent
THF, DMF, Dioxane, Toluene, Acetonitrile, Aqueous media
The solvent must be able to dissolve all reactants and the catalyst. Anhydrous and degassed conditions are generally preferred. The polarity and coordinating ability of the solvent can influence the reaction rate and yield.
Temperature
Room temperature to 80 °C
Many copper-free Sonogashira reactions can be performed at room temperature.[7] For less reactive substrates, moderate heating may be necessary.
Troubleshooting and Field-Proven Insights
Low or No Conversion:
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions.
Insufficiently Strong Base: The pKa of the base should be sufficient to deprotonate the alkyne. Consider a stronger base if necessary.
Steric Hindrance: Highly substituted aryl iodides or bulky iodoalkynes may require higher temperatures or a more active catalyst system.
Formation of Side Products:
Homocoupling of the Terminal Alkyne (if applicable): While less common in copper-free systems, trace amounts of oxygen can still promote this side reaction. Ensure thorough degassing of solvents and a robust inert atmosphere.
Decomposition of Reagents: Iodoalkynes can be sensitive to light and heat. Store them appropriately and avoid unnecessarily high reaction temperatures.
Conclusion
The copper-free Sonogashira coupling of iodoalkynes represents a powerful and environmentally benign method for the synthesis of unsymmetrical diynes. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and clean reaction profiles. This application note provides a solid foundation for the implementation of this important transformation in various research and development settings.
References
Li, Y., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Retrieved from [Link]
Li, J., et al. (2013). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). Retrieved from [Link]
Uemura, S., et al. (2001). Palladium-catalysed cross-coupling reactions of aryl-, alkenyl- and alkynyl-iodonium salts and iodanes with terminal alkynes in aqueous medium. Chemical Communications (RSC Publishing). Retrieved from [Link]
Verkade, J. G., & Urgaonkar, S. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Scilit. Retrieved from [Link]
Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]
Sakai, N., et al. (2004). Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. Scilit. Retrieved from [Link]
Balova, I. A., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved from [Link]
CORE. (n.d.). Chemicals from Alkynes with Palladium Catalysts. Retrieved from [Link]
Li, C., et al. (2020). Photoinduced inverse Sonogashira coupling reaction. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Doye, S., et al. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Organic Chemistry Portal. Retrieved from [Link]
Nishihara, Y., et al. (2012). Synthesis of unsymmetrically disubstituted ethynes by the palladium/copper(I)-cocatalyzed sila-Sonogashira-Hagihara coupling reactions of alkynylsilanes with aryl iodides, bromides, and chlorides through a direct activation of a carbon-silicon bond. Okayama University. Retrieved from [Link]
ResearchGate. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Retrieved from [Link]
Sakai, N., et al. (2004). Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole. PubMed. Retrieved from [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Retrieved from [Link]
Alonso, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]
Suarez, T., et al. (2024). Facile Synthesis of Diiodoheteroindenes and Understanding Their Sonogashira Cross-Coupling Selectivity for the Construction of Unsymmetrical Enediynes. ResearchGate. Retrieved from [Link]
Doye, S., et al. (2010). One-pot procedure for the synthesis of unsymmetrical diarylalkynes. PubMed. Retrieved from [Link]
Kumar, A., & Kumar, V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Retrieved from [Link]
Kumar, V., & Kumar, A. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
Reddy, M. S., et al. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: domino synthesis of diarylalkynes. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Kumar, A., & Kumar, V. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. PMC. Retrieved from [Link]
Strategic Protection of the Hydroxyl Function in 6-Iodo-5-Hexyn-1-ol: An Application Guide
Abstract The synthesis of complex molecules often necessitates the sequential manipulation of multiple functional groups. This guide provides a detailed analysis of protecting group strategies for the primary hydroxyl fu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The synthesis of complex molecules often necessitates the sequential manipulation of multiple functional groups. This guide provides a detailed analysis of protecting group strategies for the primary hydroxyl function in 6-iodo-5-hexyn-1-ol, a valuable bifunctional building block. The presence of a sensitive iodoalkyne moiety demands careful consideration of reaction conditions to prevent unwanted side reactions. This document outlines the rationale for selecting an appropriate protecting group, with a primary focus on silyl ethers due to their high chemoselectivity and mild application and cleavage conditions. Detailed, field-tested protocols for the protection of 6-iodo-5-hexyn-1-ol with the tert-butyldimethylsilyl (TBS) group and its subsequent deprotection are provided, along with a comparative discussion of alternative strategies.
Introduction: The Challenge of Orthogonal Protection
In multi-step organic synthesis, protecting groups serve as temporary masks for reactive functional groups, enabling chemical transformations on other parts of a molecule without interference.[1][2] The concept of orthogonal protection is critical when multiple, distinct functional groups are present.[3][4][5] This strategy employs protecting groups that can be selectively removed under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule.[]
6-Iodo-5-hexyn-1-ol presents a classic case for the need of a carefully chosen protecting group. It contains a primary alcohol, which is nucleophilic and can undergo oxidation, and an iodoalkyne. The iodoalkyne functionality is susceptible to a range of reagents, including strong bases, which can induce elimination or other decomposition pathways, and certain nucleophiles.[7] Therefore, the chosen protecting group for the hydroxyl function must be introduced and removed under conditions that are fully compatible with the iodoalkyne.
This guide will focus on providing a robust strategy for the protection of the hydroxyl group in 6-iodo-5-hexyn-1-ol, prioritizing high yields and the preservation of the iodoalkyne moiety.
Comparative Analysis of Protecting Group Strategies
The selection of a suitable protecting group is governed by its stability to various reaction conditions and the ease and selectivity of its removal.[1] For 6-iodo-5-hexyn-1-ol, the primary concern is the stability of the carbon-iodine bond and the alkyne itself.
Silyl Ethers: The Preferred Choice
Silyl ethers are the most widely employed protecting groups for alcohols, and for good reason.[8][9] Their popularity stems from their ease of introduction, tunable stability based on the steric bulk of the silicon substituents, and, most importantly, their mild deprotection conditions using a fluoride source.[9][10]
The relative stability of common silyl ethers to acidic conditions is as follows: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[11] For many applications, the TBS group offers an excellent balance of stability and ease of removal.[10]
Key Advantages for 6-Iodo-5-Hexyn-1-ol:
Mild Installation: Silylation is typically performed using the corresponding silyl chloride (e.g., TBS-Cl) and a weak, non-nucleophilic base like imidazole in an aprotic solvent such as dimethylformamide (DMF).[10] These conditions are not expected to affect the iodoalkyne.
Broad Stability: TBS ethers are stable to a wide range of reagents, including many oxidizing and reducing agents, organometallic reagents, and basic conditions.[10]
Orthogonal Deprotection: The Si-O bond is selectively cleaved by fluoride ions, most commonly from tetrabutylammonium fluoride (TBAF).[9][12] This method is highly chemoselective and will not interfere with the iodoalkyne. Acidic deprotection is also possible, but fluoride-mediated cleavage is generally milder.[13]
Alternative Protecting Groups: A Cautious Approach
While silyl ethers are recommended, other protecting groups are available, though their compatibility with the iodoalkyne must be carefully evaluated.
Methoxymethyl (MOM) Ethers: MOM ethers are stable to a range of conditions but are typically removed with acid.[14][15] While viable, the acidity required for deprotection must be carefully controlled to avoid any potential side reactions with the alkyne. The introduction of MOM ethers often uses MOM-Cl and a base like N,N-diisopropylethylamine (DIPEA).[14]
Benzyl (Bn) Ethers: Benzyl ethers are robust protecting groups. However, their standard deprotection method involves catalytic hydrogenation (e.g., H₂ over Pd/C), which would readily reduce the alkyne and likely cleave the C-I bond.[8] Therefore, benzyl ethers are generally unsuitable for this substrate.
Ester Protecting Groups (e.g., Acetate, Pivaloate): Esters are easily introduced but are typically cleaved under basic hydrolysis conditions (e.g., NaOH or K₂CO₃ in methanol). Strong basic conditions should be avoided with iodoalkynes to prevent potential elimination or other side reactions.[7]
The following table summarizes the key considerations for each protecting group class:
Protecting Group Class
Typical Introduction Conditions
Typical Deprotection Conditions
Compatibility with 6-Iodo-5-Hexyn-1-ol
Silyl Ethers (TBS, TIPS)
Silyl chloride, Imidazole, DMF
TBAF, THF or HF•Py, THF
Excellent: Mild and orthogonal conditions.
Alkoxyalkyl Ethers (MOM)
MOM-Cl, DIPEA, DCM
Acid (e.g., HCl, TFA)
Good: Requires careful control of acid strength during deprotection.
Benzyl Ethers (Bn)
NaH, BnBr, THF
Catalytic Hydrogenation (H₂, Pd/C)
Poor: Deprotection conditions are incompatible with the alkyne.
Ester Protecting Groups (Ac, Piv)
Ac₂O, Pyridine or PivCl, Pyridine
Base (e.g., K₂CO₃, MeOH) or Acid
Moderate to Poor: Basic hydrolysis may be incompatible with the iodoalkyne.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the protection of 6-iodo-5-hexyn-1-ol as its TBS ether and its subsequent deprotection.
Protection of 6-Iodo-5-Hexyn-1-ol with tert-Butyldimethylsilyl Chloride (TBS-Cl)
This protocol describes the silylation of the primary alcohol using TBS-Cl and imidazole.
Workflow Diagram:
Caption: Workflow for TBS protection of 6-iodo-5-hexyn-1-ol.
Materials:
6-Iodo-5-hexyn-1-ol
tert-Butyldimethylsilyl chloride (TBS-Cl)
Imidazole
Anhydrous Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Deionized Water
Brine (saturated aqueous NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a solution of 6-iodo-5-hexyn-1-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
To this stirred solution, add TBS-Cl (1.2 equiv) portion-wise at room temperature.[10]
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired TBS-protected 6-iodo-5-hexyn-1-ol.
Deprotection of TBS-protected 6-Iodo-5-Hexyn-1-ol
This protocol describes the cleavage of the TBS ether using tetrabutylammonium fluoride (TBAF).
Workflow Diagram:
Caption: Workflow for TBAF-mediated deprotection of TBS-protected 6-iodo-5-hexyn-1-ol.
Materials:
TBS-protected 6-Iodo-5-hexyn-1-ol
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
Dissolve the TBS-protected 6-iodo-5-hexyn-1-ol (1.0 equiv) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the deprotected 6-iodo-5-hexyn-1-ol.
Conclusion
The successful synthesis of complex molecules containing sensitive functionalities like iodoalkynes hinges on the strategic use of orthogonal protecting groups. For the protection of the primary hydroxyl group in 6-iodo-5-hexyn-1-ol, silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, represent the optimal choice. The mild and highly selective conditions for both the introduction and removal of the TBS group ensure the integrity of the iodoalkyne moiety, providing a reliable and high-yielding pathway for the selective manipulation of this versatile bifunctional intermediate. The protocols detailed in this guide offer a field-tested approach for researchers and drug development professionals.
References
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]
SynArchive. (2024). Protection of Alcohol by Silyl ether. Retrieved from [Link]
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
Król-Bogomilski, J. (2026, February 17). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
The Welch Group. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
SynArchive. (2024). Protection of Alcohol by Silyl ether. Retrieved from [Link]
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Application Note: Synthesis of Substituted Furans from 5-Hexyn-1-ol via Palladium-Catalyzed Coupling and Iodocyclization
Executive Summary & Strategic Utility In modern drug discovery, the furan scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic therapeutics. While classical methods like the P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
In modern drug discovery, the furan scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic therapeutics. While classical methods like the Paal-Knorr synthesis are effective, they often require harsh conditions and lack regiocontrol for highly substituted derivatives.
This application note details a highly efficient, two-step methodology for the synthesis of 2,5-disubstituted 3-iodofurans utilizing 5-hexyn-1-ol as a terminal alkyne donor[1]. The strategic selection of 5-hexyn-1-ol is highly advantageous for drug development: following cyclization, it installs a flexible 4-hydroxybutyl tether at the C5 position of the furan ring. This primary alcohol serves as a versatile synthetic handle for downstream functionalization, such as PROTAC linker attachment, fluorophore conjugation, or late-stage oxidation.
Mechanistic Causality & Reaction Design
The transformation relies on a tandem sequence: a palladium/copper-catalyzed Sonogashira cross-coupling followed by an electrophilic iodocyclization[2].
Step 1: Enyne Formation
The reaction begins with the cross-coupling of a
--bromoenol acetate with 5-hexyn-1-ol.
Causality of the
-Geometry: The -configuration of the enol acetate is critical. It ensures that the acetate carbonyl oxygen is spatially pre-organized in close proximity to the alkyne, lowering the entropic barrier for the subsequent intramolecular cyclization.
Catalyst Selection: A standard
system is utilized. The copper co-catalyst accelerates the formation of the copper acetylide from 5-hexyn-1-ol, which then undergoes transmetalation with the Pd(II) complex.
Step 2: Electrophilic Iodocyclization
The isolated conjugated enyne acetate is subjected to molecular iodine (
) in a non-nucleophilic solvent.
Electrophilic Activation:
acts as a mild, easily handled electrophile[3], coordinating to the alkyne to form a bridged iodonium intermediate.
Nucleophilic Attack: The proximate carbonyl oxygen of the acetate group attacks the iodonium bridge via a 5-endo-dig cyclization pathway.
Aromatization: The intermediate undergoes deacetylation (expelling acetyl iodide), driving the thermodynamic formation of the stable, aromatic 3-iodofuran[4]. The resulting C-I bond at the 3-position is primed for further iterative cross-coupling reactions.
Reaction Workflow Visualization
Mechanism of Pd-catalyzed coupling and iodocyclization of 5-hexyn-1-ol to 3-iodofurans.
Quantitative Data: Solvent Optimization
The iodocyclization step is highly sensitive to solvent polarity and nucleophilicity[2]. Protic or highly coordinating solvents disrupt the iodonium intermediate or compete as nucleophiles. The table below summarizes the optimization data for the cyclization of the 5-hexyn-1-ol derived enyne acetate.
Solvent
Temperature (°C)
Time (h)
Yield (%)
Mechanistic Rationale
CH₂Cl₂
25
2
94
Non-nucleophilic; stabilizes the iodonium bridge without competitive attack.
DCE
25
2
88
Similar to CH₂Cl₂, but slightly lower solubility for some intermediates.
Toluene
25
4
52
Non-polar; poor stabilization of the charged iodonium transition state.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add
and . Evacuate and backfill the flask with Argon (3 cycles).
Reagent Addition: Inject anhydrous THF, followed by
, --bromoenol acetate, and finally 5-hexyn-1-ol.
Causality Note:
serves as the stoichiometric base to neutralize the generated during the coupling, preventing acid-catalyzed degradation of the primary alcohol.
Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours.
Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). 5-hexyn-1-ol is highly polar (
) and stains strongly with . The enyne acetate product will appear as a new UV-active spot at . The disappearance of the starting bromide and the stabilization of the product spot confirm completion.
Workup: Filter the crude mixture through a short pad of Celite to remove palladium/copper salts and triethylammonium bromide. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the conjugated enyne acetate.
Protocol B: Iodocyclization to 2,5-Disubstituted 3-Iodofuran
Preparation: Dissolve the enyne acetate in anhydrous
in a round-bottom flask. Add to the stirring solution.
Causality Note:
is critical. It acts as an acid scavenger to neutralize the acetyl iodide/HI byproducts generated during deacetylation. Without it, the acidic environment will rapidly degrade the newly formed furan ring and potentially convert the free primary alcohol of the 5-hexyn-1-ol moiety into an alkyl iodide.
Iodine Addition: Add
in a single portion. The solution will immediately turn deep purple.
Reaction: Stir at room temperature for 2 hours.
Self-Validation Checkpoint (Quenching): Add 10 mL of saturated aqueous
(sodium thiosulfate). Vigorously stir for 5 minutes. Visual Confirmation: The deep purple color of unreacted will rapidly dissipate, leaving a pale yellow or colorless organic layer. This indicates successful reduction of excess to water-soluble iodide, preventing over-iodination during isolation.
Workup: Transfer to a separatory funnel. Extract the aqueous layer with
(2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude residue by silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-substituted-5-(4-hydroxybutyl)-3-iodofuran.
References
Chen, Z., Huang, G., Jiang, H., Huang, H., & Pan, X. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. The Journal of Organic Chemistry, 76(4), 1134–1139.[Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. [Link]
Godoi, M., & Zeni, G. (2011). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 16(12), 10101-10133.[Link]
Application Note: Orthogonal Functionalization of Peptides using 6-Iodo-5-hexyn-1-ol Derivatives
Executive Summary The functionalization of peptide therapeutics and probes requires highly selective, bioorthogonal chemistries that do not compromise the integrity of the biomolecule. While the standard Copper-Catalyzed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of peptide therapeutics and probes requires highly selective, bioorthogonal chemistries that do not compromise the integrity of the biomolecule. While the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of peptide conjugation, it yields a 1,4-disubstituted triazole with limited options for further backbone diversification.
This application note details an advanced orthogonal functionalization strategy utilizing 6-iodo-5-hexyn-1-ol as a bifunctional linchpin. By exploiting the unique reactivity of the iodoalkyne moiety, researchers can perform a Copper-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAiAC) to generate a versatile 5-iodo-1,2,3-triazole[1]. This intermediate serves as a highly reactive electrophile for subsequent Palladium-catalyzed cross-coupling, while the terminal hydroxyl group provides a distinct, addressable handle for payload conjugation (e.g., fluorophores, PEG chains).
Mechanistic Framework & Causality
The success of this dual-functionalization strategy relies on understanding the distinct mechanistic pathway of the CuAiAC reaction compared to standard terminal alkynes.
In a traditional CuAAC reaction, the terminal alkyne is deprotonated to form a copper(I) acetylide σ-complex. However, 1-iodoalkynes like 6-iodo-5-hexyn-1-ol cannot undergo deprotonation. Instead, the Cu(I) catalyst activates the iodoalkyne via π-coordination [2]. This π-activation lowers the LUMO of the alkyne, facilitating the nucleophilic attack of the azide and the subsequent formation of the metallacycle.
Causality in Experimental Design:
Ligand Selection: Standard CuAAC ligands (like TBTA) can promote unwanted deiodination during the catalytic cycle. Utilizing amine ligands such as TTTA (tris(tert-butyltriazolylmethyl)amine) stabilizes the Cu(I) oxidation state and accelerates the highly regioselective formation of the 5-iodo-1,2,3-triazole without loss of the iodine atom[2].
Linker Length: The hexyl chain of 6-iodo-5-hexyn-1-ol provides a critical hydrophilic/hydrophobic balance. It acts as a flexible spacer that minimizes steric hindrance during the initial cycloaddition and the subsequent bulky Palladium-catalyzed cross-coupling.
Catalytic cycle of the CuAiAC reaction highlighting π-activation of the iodoalkyne.
Workflow Overview
The functionalization proceeds through a self-validating, three-stage workflow. Each node is chemically orthogonal, allowing for precise, stepwise verification of the peptide conjugate.
Orthogonal functionalization workflow using 6-iodo-5-hexyn-1-ol as a bifunctional peptide linker.
Experimental Protocols
Protocol A: CuAiAC Peptide Conjugation (Synthesis of the 5-Iodo-Triazole)
This protocol describes the conjugation of an azide-bearing peptide (e.g., incorporating azidohomoalanine) with 6-iodo-5-hexyn-1-ol.
Reagents:
Azide-functionalized peptide (1.0 eq, 10 mM stock in DMF)
Pre-complexation: In a microcentrifuge tube, combine CuI and TTTA in degassed DMF. Vortex for 5 minutes until a homogeneous, pale-green solution forms. Rationale: Pre-forming the Cu-ligand complex prevents the precipitation of unliganded copper species and suppresses oxidative side reactions.
Reagent Assembly: To a separate vial containing the azide-peptide in DMF, add the 6-iodo-5-hexyn-1-ol.
Catalyst Addition: Transfer the pre-formed CuI/TTTA complex to the peptide solution.
Initiation: Add the aqueous sodium ascorbate solution to initiate the reaction. Flush the vial with argon, seal, and agitate at 25 °C for 2–4 hours.
Validation & QC: Analyze a 1 µL aliquot via LC-MS. The reaction is self-validating when the starting peptide mass is fully consumed and replaced by a single peak exhibiting a mass shift of exactly +223.9 Da.
Purification: Purify the intermediate via preparative RP-HPLC and lyophilize.
The C5-iodine atom of the triazole is selectively targeted to introduce an aryl or heteroaryl group (e.g., a targeting ligand or environment-sensitive fluorophore)[3].
Catalyst Preparation: Dissolve Pd(OAc)₂ and the water-soluble TPPTS ligand in degassed H₂O. Stir for 10 minutes under argon. Rationale: TPPTS ensures the active Pd(0) species remains soluble in the aqueous mixture required for peptide stability.
Reaction Setup: Dissolve the peptide intermediate, arylboronic acid, and Na₂CO₃ in the EtOH/H₂O mixture.
Coupling: Add the Pd/TPPTS catalyst solution. Heat the mixture to 40 °C under argon for 6–8 hours. Rationale: Strict anaerobic conditions are mandatory to prevent the oxidative homocoupling of the boronic acid.
Validation & QC: Monitor via LC-MS. Successful coupling is indicated by the loss of the iodine atom (-126.9 Da) and the addition of the aryl mass.
Purification: Quench with 0.1% TFA to neutralize the base, filter through a 0.2 µm syringe filter to remove Pd-black, and purify via RP-HPLC.
Protocol C: Hydroxyl Derivatization via Thiocarbamate Formation
The terminal primary alcohol of the hexyl chain is functionalized with an isothiocyanate-bearing payload (e.g., Fluorescein isothiocyanate, FITC).
Reagents:
Aryl-functionalized peptide conjugate (from Protocol B) (1.0 eq)
FITC (3.0 eq)
DIPEA (N,N-Diisopropylethylamine) (5.0 eq)
Solvent: Anhydrous DMF
Step-by-Step Methodology:
Solubilization: Dissolve the lyophilized peptide in anhydrous DMF. Rationale: Trace water will rapidly hydrolyze the isothiocyanate payload, drastically reducing conjugation efficiency.
Conjugation: Add DIPEA followed by FITC. Protect the reaction vessel from light (if using a fluorophore) and stir at 25 °C for 12 hours.
Validation & QC: LC-MS analysis will show a mass shift corresponding to the exact mass of the FITC molecule.
Purification: Precipitate the final conjugate using cold diethyl ether, centrifuge, and wash the pellet twice to remove unreacted FITC. Final polishing is performed via RP-HPLC.
Quantitative Data Summary
The following table summarizes the expected operational parameters and analytical markers for the self-validating workflow.
Reaction Step
Reagents / Catalyst
Solvent System
Temp / Time
Target Yield
Key Analytical Marker (LC-MS)
1. CuAiAC Click
CuI, TTTA, NaAsc
DMF/H₂O (4:1)
25 °C, 2-4 h
>90%
+223.9 Da mass shift (complete consumption of azide)
2. Suzuki Coupling
Pd(OAc)₂, TPPTS, Aryl-B(OH)₂
EtOH/H₂O (1:1)
40 °C, 6-8 h
75-85%
Loss of Iodine (-126.9 Da) + Aryl Payload mass
3. Thiocarbamate
Payload-NCS, DIPEA
DMF (Anhydrous)
25 °C, 12 h
80-90%
+ Payload exact mass (no water loss)
References
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 11, 2602-2622. URL:[Link]
Schwartz, E., Breitenkamp, K., & Fokin, V. V. (2011). Synthesis and Postpolymerization Functionalization of Poly(5-iodo-1,2,3-triazole)s. Macromolecules. URL:[Link]
Gaulier, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. URL:[Link]
Technical Support Center: Overcoming Low Yields in the Iodination of Terminal Alkynes
Welcome to the dedicated technical support center for the iodination of terminal alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the iodination of terminal alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical transformation. The synthesis of 1-iodoalkynes is a fundamental process, as these compounds are highly versatile intermediates in organic synthesis.[1] However, achieving high yields can be challenging due to a variety of factors including side reactions, catalyst deactivation, and substrate-specific issues.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during the iodination of terminal alkynes.
Q1: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. What is causing this and how can I prevent it?
A: The homocoupling of terminal alkynes to form 1,3-diynes is a common and often frustrating side reaction, particularly in copper-catalyzed iodination reactions.
Causality: This side reaction is typically promoted by the presence of a copper(I) catalyst in combination with an oxidant (often adventitious air). The mechanism involves the formation of a copper(I) acetylide, which can then undergo oxidative coupling.
Solutions:
Minimize Oxygen: Ensure your reaction is performed under a genuinely inert atmosphere (e.g., nitrogen or argon). This can be achieved by thoroughly degassing your solvent and reagents.
Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free iodination method. Several effective protocols utilize other catalysts or reagents.[1]
Ligand Selection: In copper-catalyzed systems, the choice of ligand can influence the rate of homocoupling versus the desired iodination. Experimenting with different ligands may be beneficial.
Reaction Stoichiometry: Using a slight excess of the alkyne can sometimes favor the desired reaction over the bimolecular homocoupling.
Q2: I am observing incomplete conversion of my starting alkyne, even after extended reaction times. What are the likely causes?
A: Incomplete conversion is a frequent issue that can stem from several factors related to your reagents, catalyst, or reaction conditions.
Causality: The primary causes of incomplete conversion are often an inactive catalyst, an insufficiently reactive iodine source, or suboptimal reaction conditions for the specific substrate.
Solutions:
Catalyst Activity:
Fresh Catalyst: Ensure you are using a fresh, high-purity catalyst. Catalysts, especially palladium and copper salts, can degrade over time.
Catalyst Loading: In some cases, increasing the catalyst loading can improve conversion, although this should be done judiciously to avoid increased side reactions.
Iodine Source Reactivity:
The choice of iodine source is critical. Reagents like N-Iodosuccinimide (NIS) often require an activator, which can be a Brønsted or Lewis acid, to enhance their electrophilicity.[2][3]
For less reactive alkynes, a more potent iodinating agent like iodine monochloride (ICl) might be necessary, though it can be less selective.[4]
Reaction Conditions:
Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be mindful of potential side reactions that may become more prevalent at higher temperatures.
Solvent: The choice of solvent can significantly impact reaction rates and yields. A solvent that fully solubilizes all reactants is crucial.
Q3: My reaction is yielding a mixture of mono- and di-iodinated products. How can I improve the selectivity for the desired 1-iodoalkyne?
A: The formation of di-iodinated byproducts, typically 1,2-diiodoalkenes, indicates that the initial product is undergoing further reaction.
Causality: This over-reaction is often a result of using a highly reactive iodinating agent or reaction conditions that favor the addition of a second equivalent of iodine to the initially formed 1-iodoalkyne.
Solutions:
Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Using a slight excess (e.g., 1.1 equivalents) is common, but a large excess should be avoided.
Milder Reagents: Switch to a less reactive iodinating agent. For example, if you are using I2, consider trying NIS, which can offer greater control.[5]
Lower Temperature: Running the reaction at a lower temperature can often slow down the second iodination step more than the first, thereby improving selectivity.
Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of the di-iodinated product.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the iodination of terminal alkynes to build your foundational knowledge.
Q4: What are the most common methods for the iodination of terminal alkynes, and what are their key advantages and disadvantages?
A: Several methods are widely used, each with its own set of pros and cons. The best choice depends on your specific substrate, desired scale, and available reagents.
Method
Key Reagents
Advantages
Disadvantages
Electrophilic Iodination
I₂, Base (e.g., K₂CO₃, Et₃N)
Simple, readily available reagents.
Can lead to di-iodination, requires a base which may not be compatible with all functional groups.[1]
NIS-Mediated Iodination
N-Iodosuccinimide (NIS), Catalyst (e.g., AgNO₃, CuI, or an acid/base)
Milder than I₂, often more selective for mono-iodination.[6][7]
May require a catalyst or activator, NIS can be more expensive than I₂.
Copper-Catalyzed Iodination
CuI, Iodine Source (e.g., I₂, KI)
Often high yielding and can be performed under mild conditions.[8][9]
Prone to Glaser homocoupling side reactions.
Hypervalent Iodine Reagents
e.g., (Diacetoxyiodo)benzene (DIB), KI
Can be highly efficient and proceed under mild conditions.[10]
Reagents can be more expensive and may require careful handling.
Q5: How does the choice of iodine source impact the reaction outcome?
A: The iodine source is a critical parameter that directly influences the reactivity and selectivity of the iodination reaction.
Molecular Iodine (I₂): This is a classic and cost-effective reagent. However, its reactivity can sometimes be difficult to control, potentially leading to over-iodination.[11]
N-Iodosuccinimide (NIS): NIS is a milder and more selective source of electrophilic iodine.[2] Its reactivity can be "tuned" by the addition of a catalytic amount of an acid or a metal salt, offering greater control over the reaction.[1][12]
Iodide Salts (e.g., KI, NaI): These are often used in conjunction with an oxidant (like CuSO₄ or an electrochemical method) to generate the active iodinating species in situ.[8] This approach can be very effective and allows for the use of readily available and stable starting materials.[13]
Iodine Monochloride (ICl): This is a highly reactive interhalogen compound that can iodinate even less reactive alkynes.[14] However, its high reactivity can also lead to a lack of selectivity and the formation of chloro-iodinated byproducts.[4][15]
Q6: What is the proposed mechanism for the copper-catalyzed iodination of a terminal alkyne?
A: The copper-catalyzed iodination is a widely used and efficient method. A plausible catalytic cycle is illustrated below.
Caption: Proposed mechanism for copper-catalyzed iodination.
The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an electrophilic iodine species, which can be generated from various iodine sources, to yield the 1-iodoalkyne product and regenerate the copper(I) catalyst.
Experimental Protocols
Here are detailed, step-by-step methodologies for two common iodination procedures.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Silver Nitrate (AgNO₃)
This method is often effective for a wide range of substrates and offers good selectivity for mono-iodination.
Step-by-Step Procedure:
To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) under an inert atmosphere, add N-iodosuccinimide (1.1 eq).
Add a catalytic amount of silver nitrate (0.1 eq).
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for NIS/AgNO₃ iodination.
Protocol 2: Copper(I)-Catalyzed Iodination with Potassium Iodide
This protocol utilizes an in-situ generation of the iodinating species and is often high-yielding.[8]
Step-by-Step Procedure:
To a mixture of the terminal alkyne (1.0 eq) and potassium iodide (2.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile and an acetate buffer), add copper(I) iodide (0.05 eq).[8]
If necessary for substrate solubility and to prevent copper precipitation, a ligand such as bathophenanthrolinedisulfonic acid can be added.[8]
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is often rapid.
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography.
References
Boodram, S. N., et al. (2015). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination. Tetrahedron Letters, 56(34), 4945-4948. Available at: [Link]
Prakash, J., & Roy, S. (2002). A Short and Efficient Synthesis of α-Halostyrenes and 1-Halo-1-alkynes via Triethylamine-Catalyzed Hunsdiecker Reaction. The Journal of Organic Chemistry, 67(22), 7861–7864. Available at: [Link]
Zhao, Y., & Snieckus, V. (2014). In Situ Schwartz Reagent: A New and Convenient Method for Amide to Aldehyde Reduction and Regioselective Hydrozirconation–Iodination of Alkynes and Alkenes. Organic Letters, 16(2), 390–393. Available at: [Link]
Mao, J., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(7), 3929-3936. Available at: [Link]
Wang, Z., et al. (2021). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules, 26(18), 5549. Available at: [Link]
Liu, Y., et al. (2017). Hypervalent Iodine Reagent-Mediated Practical Oxidative Iodination for the Chemoselective Mono-, Di-, and Tri-iodination of Alkynes. The Journal of Organic Chemistry, 82(22), 11865–11871. Available at: [Link]
Kraszkiewicz, L., & Sosnowski, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 296. Available at: [Link]
Maruoka, K., et al. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. Journal of Visualized Experiments, (139), 58193. Available at: [Link]
Sakai, N., Annaka, K., & Konakahara, T. (2004). Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. Organic Letters, 6(10), 1527–1530. Available at: [Link]
Cai, C., & Julia, M. (1988). Copper(I)- and phase-transfer-catalysed iodination of terminal alkynes. Journal of the Chemical Society, Chemical Communications, (13), 909-910. Available at: [Link]
Lu, D., et al. (2022). Copper-Catalyzed Regioselective Iodoformylation of Terminal Alkynes to Access Versatile Electrophiles (E)-β-Iodo-α,β-unsaturated Aldehydes. Organic Letters, 24(38), 6993–6998. Available at: [Link]
ResearchGate. (n.d.). Catalysts for 1-iodination of terminal alkynes with NIS. [Image]. Retrieved from [Link]
Barluenga, J., et al. (1983). Reaction of Alkynes with Iodine Monochloride Revisited. The Journal of Organic Chemistry, 48(14), 2255–2259. Available at: [Link]
Chen, K., & Chen, Z.-C. (2002). Palladium-catalysed cross-coupling reactions of aryl-, alkenyl- and alkynyl-iodonium salts and iodanes with terminal alkynes in aqueous medium. Chemical Communications, (21), 2594–2595. Available at: [Link]
Chen, H., & Li, J.-H. (2006). One-Pot Preparation of Arylalkynes by a Tandem Catalytic Iodination of Arenes and Palladium-Catalyzed Coupling of Iodoarenes with Terminal Alkynes. The Journal of Organic Chemistry, 71(11), 4349–4352. Available at: [Link]
Bellina, F., et al. (2003). Reaction of Alkynes with Iodine Monochloride Revisited. The Journal of Organic Chemistry, 68(26), 10175–10177. Available at: [Link]
Jalalian, N., et al. (2024). Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Journal of the American Chemical Society. Available at: [Link]
Bellina, F., et al. (2004). Reaction of Alkynes with Iodine Monochloride Revisited. The Journal of Organic Chemistry, 69(1), 221. Available at: [Link]
Schomaker, J. M. (2021). Silver-catalyzed enantioselective functionalizations of alkenes and alkynes: A short review. Current Opinion in Green and Sustainable Chemistry, 30, 100483. Available at: [Link]
Patil, N. T., & Yamamoto, Y. (2015). Silver-catalysed reactions of alkynes: recent advances. Chemical Society Reviews, 44(17), 6113-6131. Available at: [Link]
Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. Available at: [Link]
ResearchGate. (n.d.). Iodine Monochloride. [Image]. Retrieved from [Link]
Wang, Z., et al. (2021). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules, 26(18), 5549. Available at: [Link]
Patil, N. T., & Yamamoto, Y. (2015). Silver-catalysed reactions of alkynes: recent advances. Chemical Society Reviews, 44(17), 6113-6131. Available at: [Link]
Kolehmainen, E., & Taiminen, J. (2019). (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach. ACS Omega, 4(9), 14007–14013. Available at: [Link]
Wu, X., & Hu, Y. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. Chinese Journal of Organic Chemistry, 38(3), 688-694. Available at: [Link]
Manabe, Y. (2023, March 28). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1). Chemia. Available at: [Link]
Chemistry Learner. (2022, June 15). Alkyne Reactions: Definition, Types, and Examples. Retrieved from [Link]
Study.com. (n.d.). Alkyne Functional Group & Reactions. Retrieved from [Link]
minimizing homocoupling side reactions in Sonogashira coupling of iodoalkynes
Technical Support Center: Optimizing Selectivity in Iodoalkyne Cross-Coupling Subject: Minimizing Homocoupling Side Reactions in Sonogashira/Cadiot-Chodkiewicz Synthesis of Unsymmetrical 1,3-Diynes. To: Research Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Selectivity in Iodoalkyne Cross-Coupling
Subject: Minimizing Homocoupling Side Reactions in Sonogashira/Cadiot-Chodkiewicz Synthesis of Unsymmetrical 1,3-Diynes.
To: Research Scientists, Process Chemists, and Drug Discovery Teams.
From: Senior Application Scientist, Catalysis Division.
Executive Summary & Diagnostic Framework
The Challenge:
You are likely performing a cross-coupling between a terminal alkyne and a 1-iodoalkyne to synthesize an unsymmetrical 1,3-diyne. While often categorized under Sonogashira protocols due to the use of Pd/Cu catalysis, this transformation faces a unique "double-threat" of homocoupling:
Glaser/Hay Coupling: Oxidative dimerization of the terminal alkyne.[1]
Reductive Homocoupling: Dimerization of the 1-iodoalkyne.
Achieving high heteroselectivity requires precise control over the catalytic cycle to favor the cross-coupled product over these thermodynamically stable symmetric byproducts.
Diagnostic Flowchart: Identify Your Side Reaction
Use this decision tree to pinpoint the specific mechanism compromising your yield.
Figure 1: Diagnostic logic for distinguishing between oxidative (Glaser) and reductive homocoupling pathways.
Technical Troubleshooting Guide (Q&A)
Scenario A: The Terminal Alkyne Dimer (Glaser Product) is Dominant
Symptoms: The terminal alkyne is consumed rapidly, but the iodoalkyne remains unreacted. The reaction mixture turns green/blue (indicating Cu(II) formation).
Q: I degassed my solvent, but I still see significant Glaser coupling. Why?A: "Degassing" via sonication or simple bubbling is often insufficient for Sonogashira couplings involving highly reactive alkynes. Trace oxygen oxidizes Cu(I) to Cu(II), which actively promotes the radical dimerization of the terminal alkyne (Glaser coupling).
The Fix: Switch to Freeze-Pump-Thaw (3 cycles) for all solvents. Alternatively, sparge with Argon for at least 30 minutes using a submerged needle, not just headspace purging.
Chemical Solution: Add a reducing agent like sodium ascorbate (5–10 mol%) to the reaction. This keeps the copper species in the Cu(I) oxidation state, mechanically shutting down the oxidative Glaser cycle [1].
Q: Can I just remove the Copper to stop this?A: Yes. A Copper-Free Sonogashira protocol is the most effective way to eliminate Glaser coupling entirely.[2] However, iodoalkynes are less reactive towards Pd(0) oxidative addition than aryl iodides.
Recommendation: If you go Cu-free, you must use a more active Palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2 ) and often a stronger base (e.g., pyrrolidine) or higher temperatures. Note that iodoalkynes can be unstable at high heat; keep Cu-free reactions below 50°C if possible [2].
Q: Does the order of addition matter?A: Absolutely. If you mix the terminal alkyne, base, and copper before adding the iodoalkyne, you create a "incubation period" where homocoupling is statistically favored.
Protocol Adjustment: Employ a Slow Addition strategy. Dissolve the terminal alkyne in a syringe and add it slowly (over 1-2 hours) to a stirring solution of the iodoalkyne and catalyst. This keeps the concentration of the copper-acetylide low relative to the electrophile (iodoalkyne), favoring cross-coupling [3].
Scenario B: The Iodoalkyne Dimer is Dominant
Symptoms: The terminal alkyne remains, but the iodoalkyne converts to a symmetrical diyne. This is a reductive coupling.[3][4]
Q: How is the iodoalkyne coupling with itself? There is no oxidant.A: This is likely a Palladium-mediated reductive homocoupling. It occurs when two molecules of 1-iodoalkyne oxidatively add to the same Pd center (forming a Pd(IV) species or via disproportionation), followed by reductive elimination.
The Fix: Increase the steric bulk of your ligand . Ligands like Tris(o-tolyl)phosphine or bulky biaryl phosphines (e.g., XPhos) make it sterically difficult for two iodoalkyne units to occupy the coordination sphere simultaneously, thereby suppressing homocoupling [4].
Optimized Experimental Protocols
The following protocols are designed to maximize heteroselectivity (unsymmetrical 1,3-diyne formation).
Table 1: Comparative Reaction Conditions
Parameter
Protocol A: Standard (Robust)
Protocol B: High Selectivity (Sensitive Substrates)
Catalyst System
PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%)
Pd(PPh₃)₄ (3-5 mol%) (Copper-Free)
Ligand
PPh₃ (Standard)
Tris(o-tolyl)phosphine (Bulky)
Base
Diisopropylamine (DIPA) or Et₃N
Pyrrolidine (activates alkyne w/o Cu)
Solvent
THF or DMF (Degassed)
Toluene or DMF
Additive
Sodium Ascorbate (5 mol%)
None
Addition Mode
Slow addition of terminal alkyne
All-in-one
Primary Risk
Glaser Coupling (if O₂ leaks in)
Slower reaction rate
Step-by-Step Protocol A: The "Slow-Add" Method (Recommended)
Best for minimizing Glaser coupling while maintaining high reactivity.
Preparation: Flame-dry a Schlenk flask and cool under Argon.
Charge Reagents: Add 1-iodoalkyne (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and Sodium Ascorbate (5 mol%).
Solvent: Add degassed THF/DIPA (3:1 ratio).
The Critical Step (Slow Addition):
Dissolve the terminal alkyne (1.2 equiv) in a minimal amount of degassed THF.
Load into a syringe pump.
Add dropwise to the reaction mixture over 60–90 minutes at room temperature.
Monitoring: Stir for an additional 1-2 hours. Monitor via TLC/LC-MS.[2]
Workup: Quench with saturated NH₄Cl (dissolves Cu salts). Extract with EtOAc.[1][2]
Mechanistic Insight: The Battle of the Cycles
Understanding the competition between the cycles allows you to manipulate the kinetics.
Figure 2: Competing catalytic pathways. Green represents the desired cross-coupling. Red and Yellow represent the oxidative and reductive side reactions, respectively.
References
Glaser Heterocoupling Optimization
Wang, S., et al. (2011).[5][6] "Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes." Synthesis, 2011(10), 1541-1546.[6]
Note: Discusses the use of specific ligands and conditions to suppress homocoupling in haloalkyne couplings.
Copper-Free Sonogashira Variants
Liang, Y., et al. (2011). "Copper-Free Sonogashira Coupling."[2] Angewandte Chemie International Edition.
Demonstrates Pd-only cycles to avoid Cu-medi
Mechanistic Studies on Homocoupling
Elangovan, A., et al. (2003).[7] "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841-1844.
Establishes the role of hydrogen/inert atmosphere and slow addition in reducing Hay/Glaser products.
Reductive Homocoupling of Iodoalkynes
Moon, J., et al. (2003). "Palladium-catalyzed homocoupling reaction of 1-iodoalkynes: a simple and efficient synthesis of symmetrical 1,3-diynes." Journal of Organic Chemistry, 68(18), 7085-7087.[8]
Provides the mechanism for the reductive side reaction and how to avoid it (or promote it).
Technical Support Center: Purification of Polar Iodoalkyne Alcohols
Welcome to the technical support center for the purification of polar iodoalkyne alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of polar iodoalkyne alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these valuable synthetic intermediates. The inherent polarity of the alcohol functional group, combined with the reactivity and size of the iodoalkyne moiety, often complicates standard purification protocols. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during your experiments.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to provide direct solutions to common purification challenges.
Flash Column Chromatography Issues
Q1: My polar iodoalkyne alcohol is streaking or tailing on the silica gel column. What's causing this and how can I fix it?
A1: Streaking or tailing is a common issue when purifying polar compounds on a polar stationary phase like silica gel.[1] This phenomenon is often caused by strong interactions between the hydroxyl group of your alcohol and the silanol groups on the silica surface.
Causality: The lone pairs on the oxygen of the alcohol form strong hydrogen bonds with the acidic protons of the silica gel's silanol groups (Si-OH). This strong interaction slows down the elution of the compound and can lead to broad, tailing peaks, reducing separation efficiency.
Solutions:
Solvent System Modification: The key is to use a more polar mobile phase to compete with the stationary phase for interaction with your compound.
Increase the percentage of the polar solvent: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, acetone, or methanol) in your eluent system (commonly mixed with a non-polar solvent like hexanes or heptane).[2][3]
Add a small amount of a very polar modifier: Adding a small percentage (0.1-1%) of triethylamine or acetic acid to your mobile phase can significantly improve peak shape. Triethylamine will deprotonate the acidic silanol groups, reducing their interaction with your alcohol. Acetic acid can help by protonating the alcohol, making it less likely to bind to the silica. The choice between an acidic or basic modifier depends on the overall stability of your molecule.
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.
Alumina: Alumina is another polar stationary phase that comes in acidic, neutral, and basic forms.[1] The appropriate type will depend on the properties of your specific iodoalkyne alcohol.
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography, which uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol), can be a very effective alternative.[4]
Q2: My iodoalkyne alcohol seems to be decomposing on the silica gel column. How can I prevent this?
A2: The carbon-iodine bond in iodoalkynes can be labile, especially in the presence of acid or light. The acidic nature of standard silica gel can promote decomposition.
Causality: The acidic silanol groups on the silica surface can catalyze the decomposition of sensitive functional groups. The extended time on the column during a slow separation increases the risk of degradation.
Solutions:
Use Deactivated or Neutral Stationary Phases: Employing neutral alumina or deactivated silica gel can mitigate acid-catalyzed decomposition.
Flash Chromatography: Utilize "flash" column chromatography, which uses pressure to speed up the elution process, minimizing the time your compound spends on the stationary phase.[1]
Work in the Dark: Protect your column from light by wrapping it in aluminum foil, as iodo-compounds can be light-sensitive.
Buffer the Mobile Phase: As mentioned previously, adding a small amount of a non-nucleophilic base like triethylamine can neutralize the acidic sites on the silica.
Q3: I'm not getting good separation between my iodoalkyne alcohol and a similarly polar impurity. What are my options?
A3: Separating compounds of similar polarity is a classic chromatographic challenge.
Causality: If two compounds have very similar polarities, they will interact with the stationary phase to a similar extent, resulting in overlapping elution profiles.
Solutions:
Optimize the Solvent System:
Fine-tune the solvent ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
Try a different solvent system: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order.[2]
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than flash chromatography due to smaller particle sizes of the stationary phase.[5] Both normal-phase and reversed-phase HPLC can be employed.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6][7] This can be very effective for purifying highly polar compounds that are not well-retained in reversed-phase chromatography.[6][7]
Recrystallization Issues
Q1: My polar iodoalkyne alcohol is "oiling out" instead of forming crystals during recrystallization. What's happening?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds that have melting points below the boiling point of the solvent.
Causality: The compound is precipitating from the solution at a temperature above its melting point. This can also be caused by impurities that depress the melting point of the desired compound.
Solutions:
Use a Lower-Boiling Point Solvent: Choose a solvent in which your compound is soluble at a temperature below its melting point.
Use a Mixed-Solvent System: A two-solvent system can be very effective.[8][9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide a nucleation site for crystal growth.[10]
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[10]
Q2: The recovery of my iodoalkyne alcohol after recrystallization is very low. How can I improve the yield?
A2: Low recovery is a common problem in recrystallization and can be attributed to several factors.[11][12]
Causality:
Using too much solvent.
The compound has significant solubility in the cold solvent.
Premature crystallization during a hot filtration step.
Solutions:
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Add the hot solvent in small portions until the compound just dissolves.
Choose an Appropriate Solvent: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[13][14]
Cool the Solution Thoroughly: Ensure the solution is cooled to the lowest practical temperature to maximize the amount of product that crystallizes out of solution.[11]
Minimize Loss During Transfers: Be mindful of product loss during filtration and washing steps. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for flash chromatography of polar iodoalkyne alcohols?
A1: The ideal solvent system will depend on the specific structure of your compound. However, good starting points are gradients of ethyl acetate in hexanes or dichloromethane in methanol.[2] For more polar compounds, a small percentage of methanol in dichloromethane is often effective.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for robust purity assessment.
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any residual solvents or byproducts.[5]
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.[5]
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: Are there any stability concerns I should be aware of when handling and storing purified polar iodoalkyne alcohols?
A3: Yes. Iodoalkynes can be sensitive to light, heat, and acid. It is recommended to store purified iodoalkyne alcohols in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) if they are to be stored for an extended period. Some iodoalkynes have been shown to be stable for several months when stored at 4°C.[15]
Q4: Can I use distillation for purification?
A4: Distillation is generally not suitable for polar iodoalkyne alcohols due to their high boiling points and potential for thermal decomposition.[11]
Section 3: Experimental Protocols and Data
Protocol 1: Flash Column Chromatography
This protocol provides a general workflow for purifying a polar iodoalkyne alcohol using flash chromatography.
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar solvent mixture.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture under reduced pressure and then carefully add it to the top of the packed column. This "dry loading" technique often results in better separation.[3]
Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Solvent System Selection
The following table provides a starting point for selecting a solvent system for flash chromatography based on the polarity of the iodoalkyne alcohol.
Compound Polarity
Stationary Phase
Recommended Solvent System (Gradient)
Low to Moderate
Silica Gel
5% to 50% Ethyl Acetate in Hexanes
Moderate to High
Silica Gel
1% to 10% Methanol in Dichloromethane
High
C18 Silica
10% to 100% Acetonitrile in Water
Very High (Ionic)
HILIC
5% to 50% Water in Acetonitrile
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid polar iodoalkyne alcohol.
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.[10]
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[13]
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by suction filtration.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the purified crystals under vacuum.
Section 4: Visualized Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Troubleshooting Flash Chromatography
Caption: Troubleshooting common flash chromatography issues.
References
Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. (2018).
Assessing the Purity of Synthesized 4-Iodobenzyl Alcohol: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
Recrystallization. (n.d.). University of California, Los Angeles.
Column chrom
Recrystallization. (n.d.). University of Wisconsin-Madison.
Rafiee, E., Mahdavi, H., & Joshaghani, M. (2010). Iodination of Alcohols over Keggin-type Heteropoly Compounds: A Simple, Selective and Expedient Method for the Synthesis of Alkyl Iodides. South African Journal of Chemistry, 63, 135–140.
For highly polar compound, how to do the purification? (2018).
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
Recrystallization. (n.d.).
RECRYSTALLIS
Very polar compound purification using aqueous normal-phase flash column chrom
Successful Flash Chrom
General methods for flash chromatography using disposable columns. (n.d.). PMC.
Recrystalliz
Methods of Purification of Organic Compounds. (2026).
Chromatography to separ
Overcoming challenges in the purification of high molecular weight alcohols. (n.d.). Benchchem.
improving the stability of 6-iodo-5-hexyn-1-ol in solution
Welcome to the technical support center for 6-iodo-5-hexyn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-iodo-5-hexyn-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of 6-iodo-5-hexyn-1-ol.
Q1: What are the primary factors that contribute to the degradation of 6-iodo-5-hexyn-1-ol in solution?
A1: The primary factors leading to the degradation of 6-iodo-5-hexyn-1-ol are exposure to light, air (oxygen), heat, and incompatible solvents or reagents. Iodoalkynes, in general, can be sensitive to these conditions, which can initiate radical reactions, dimerization, or other decomposition pathways.[1]
Q2: What is the recommended method for long-term storage of 6-iodo-5-hexyn-1-ol?
A2: For long-term storage, it is recommended to keep 6-iodo-5-hexyn-1-ol in a cool, dark environment, preferably at -20°C, under an inert atmosphere such as argon or nitrogen.[2] Storing the compound in a tightly sealed amber vial can further protect it from light and atmospheric moisture.
Q3: Can I use protic solvents like methanol or ethanol with 6-iodo-5-hexyn-1-ol?
A3: While 6-iodo-5-hexyn-1-ol is soluble in many organic solvents, including protic ones, the choice of solvent is critical and depends on the subsequent reaction.[3] For reactions sensitive to acidic protons, such as those involving strong bases, aprotic solvents like THF, acetonitrile, or dichloromethane are preferred. The terminal alkyne proton can be acidic (pKa ~26-29) and may react under basic conditions.[4]
Q4: How can I assess the purity of my 6-iodo-5-hexyn-1-ol sample if I suspect degradation?
A4: The purity of 6-iodo-5-hexyn-1-ol can be reliably assessed using several analytical techniques. ¹H NMR spectroscopy is effective for identifying the presence of byproducts.[1] Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are also excellent methods for quantifying purity and identifying volatile impurities.[5] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile degradation products.[6]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with 6-iodo-5-hexyn-1-ol.
Guide 1: Unexpected Side Products in Coupling Reactions (e.g., Sonogashira)
Issue: Formation of homocoupled byproducts (Glaser coupling) or other unexpected adducts during Sonogashira or similar cross-coupling reactions.
Root Cause Analysis: The copper co-catalyst often used in Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes.[1] Additionally, the instability of the iodoalkyne under the reaction conditions can lead to various side reactions.
Mitigation Strategies:
Copper-Free Conditions: Consider employing a "copper-free" Sonogashira protocol. Ligands such as phosphines can facilitate the reaction in the absence of a copper co-catalyst, thereby minimizing Glaser coupling.
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions.
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from facilitating unwanted oxidative processes.[7]
Reagent Purity: Use freshly purified 6-iodo-5-hexyn-1-ol and high-purity reagents to avoid introducing contaminants that could trigger side reactions.
Experimental Protocol: Purification of 6-Iodo-5-hexyn-1-ol via Column Chromatography
Prepare a silica gel column using a suitable solvent system, such as a hexane/ethyl acetate gradient.
Dissolve the crude 6-iodo-5-hexyn-1-ol in a minimal amount of the eluent.
Load the sample onto the column and elute with the chosen solvent system.
Collect fractions and analyze them by TLC or GC to identify the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel
Effective for separating polar and non-polar compounds.
Mobile Phase
Hexane/Ethyl Acetate Gradient
Allows for the elution of compounds with varying polarities.
Detection
UV (if applicable), TLC with staining
Visualization of separated components.
Guide 2: Compound Degradation During Workup and Purification
Issue: Significant loss of product or formation of impurities during aqueous workup or purification steps.
Root Cause Analysis: 6-Iodo-5-hexyn-1-ol can be sensitive to prolonged exposure to acidic or basic aqueous solutions, as well as heat during solvent evaporation. The C-I bond can be labile under certain conditions.
Mitigation Strategies:
Minimize Contact with Water: If an aqueous workup is necessary, use deoxygenated water and perform the extraction quickly.
Use of Mild Buffers: Instead of strong acids or bases, use mild buffers to adjust the pH of the aqueous phase.
Low-Temperature Evaporation: Concentrate the organic extracts at low temperatures using a rotary evaporator to avoid thermal decomposition.
Prompt Purification: Purify the crude product as soon as possible after the reaction to minimize the time it is exposed to potential contaminants.
Caption: Factors contributing to the degradation of 6-iodo-5-hexyn-1-ol.
Guide 3: Inconsistent Reaction Yields and Reproducibility
Issue: Significant variability in reaction yields and difficulty in reproducing experimental results.
Root Cause Analysis: Inconsistent purity of the starting material, variations in reaction setup (e.g., effectiveness of inert atmosphere), and solvent quality can all contribute to poor reproducibility. Terminal alkynes are known to be reactive species in a number of important chemical reactions.[8]
Mitigation Strategies:
Standardize Starting Material Quality: Always use 6-iodo-5-hexyn-1-ol of a known and consistent purity. If necessary, purify the material before use.
Rigorous Inert Atmosphere Technique: Employ robust techniques to ensure an oxygen-free reaction environment. This includes using Schlenk lines or a glovebox and degassing solvents.
Use of High-Purity Solvents: Use anhydrous, high-purity solvents to avoid introducing water or other reactive impurities.
Protecting Groups: For multi-step syntheses where the terminal alkyne is not immediately reacted, consider the use of a protecting group, such as a trialkylsilyl group, to enhance stability.[9] These can be removed under mild conditions when needed.[9]
Experimental Protocol: Silyl Protection of the Terminal Alkyne
Dissolve 6-iodo-5-hexyn-1-ol in an anhydrous aprotic solvent (e.g., THF).
Add a suitable silylating agent (e.g., TMSCl) and a base (e.g., triethylamine).
Stir the reaction at room temperature until completion (monitor by TLC or GC).
Perform an aqueous workup and extract the product with an organic solvent.
Purify the silyl-protected product by column chromatography.
Caption: Recommended workflow to ensure the stability of 6-iodo-5-hexyn-1-ol.
III. References
James, D., et al. (2018). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination. PMC. [Link]
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
Chalmers Research. (2013). A photolabile protection strategy for terminal alkynes. [Link]
NIH. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. [Link]
ACS Omega. (2019). (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach. [Link]
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
MDPI. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. [Link]
optimizing catalyst loading for Sonogashira reactions with electron-rich alkynes
Technical Support Center: Sonogashira Cross-Coupling Reactions Introduction: Navigating the Nuances of Sonogashira Reactions with Electron-Rich Alkynes The Sonogashira cross-coupling reaction is a cornerstone of modern o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Sonogashira Cross-Coupling Reactions
Introduction: Navigating the Nuances of Sonogashira Reactions with Electron-Rich Alkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of C(sp²)–C(sp) bonds.[1][2] This palladium-catalyzed reaction, typically co-catalyzed by copper(I), provides a direct route to construct arylalkynes and conjugated enynes—motifs prevalent in pharmaceuticals, natural products, and advanced materials.[3][4] While highly versatile, the reaction is not without its challenges, particularly when dealing with electron-rich terminal alkynes.
These substrates, characterized by electron-donating groups that increase the electron density of the alkyne, are notoriously prone to undesired side reactions, most notably oxidative homocoupling (Glaser coupling).[5] This leads to the wasteful formation of 1,3-diynes, significantly reducing the yield of the desired cross-coupled product and complicating purification.[6] Optimizing the catalyst loading—both palladium and copper—is therefore not merely a matter of cost-efficiency but a critical parameter for controlling reaction selectivity and achieving high yields.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols designed to help researchers navigate the complexities of Sonogashira reactions involving electron-rich alkynes.
Core Principles: The Engine of the Reaction
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles.[2][7]
The Dual Catalytic Cycle
The classical mechanism involves both a palladium cycle, which activates the aryl/vinyl halide, and a copper cycle, which activates the terminal alkyne.
Caption: A workflow for troubleshooting common Sonogashira coupling issues.
Frequently Asked Questions (FAQs)
How do I select an initial catalyst loading?
For a standard, unoptimized reaction, a good starting point is 1-2 mol% of the palladium catalyst and 2-5 mol% of the CuI co-catalyst. [8]For highly reactive substrates like aryl iodides, loading can often be reduced to <0.5 mol% Pd. [8]For challenging substrates like aryl chlorides, loadings of 2-5 mol% Pd may be required.
[9]
When is a copper-free protocol the right choice?
A copper-free protocol is highly recommended when:
You are working with electron-rich alkynes that are extremely prone to homocoupling.
Your final product is intended for biological or electronic applications where trace copper contamination is unacceptable.
You observe persistent, unavoidable homocoupling even after optimizing a copper-catalyzed system.
[4][5]
What is the role of the base?
The base is critical for deprotonating the terminal alkyne to form the reactive acetylide species. [1][2]Amine bases like triethylamine (NEt₃) or diisopropylamine (DIPA) are common and can often serve as the solvent as well. [10]Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols. [11]The base must be strong enough to deprotonate the alkyne but not so strong as to cause undesired side reactions.
Data & Protocols
Table 1: Catalyst System Performance & Loading
Catalyst / Precatalyst
Ligand Type
Typical Pd Loading (mol%)
Suitable Halides
Key Considerations
Pd(PPh₃)₂Cl₂ / CuI
Basic Phosphine
1 - 5%
I, Br
Standard, cost-effective system. May struggle with electron-rich bromides. [10]
Pd(PPh₃)₄ / CuI
Basic Phosphine
1 - 5%
I, Br
Air-sensitive Pd(0) source. Requires careful handling. [11]
PdCl₂(dppf) / CuI
Ferrocenyl Phosphine
0.5 - 2%
I, Br, some Cl
More robust and active than PPh₃-based systems. Good for aryl bromides. [12]
Pd₂(dba)₃ + XPhos
Buchwald Ligand
0.5 - 2%
I, Br, Cl
Excellent for challenging substrates, including electron-rich aryl chlorides. [13]
Pd-XPhos-G3
Pre-formed Catalyst
0.5 - 2%
I, Br, Cl
Air-stable precatalyst that reliably forms the active species. [13]
Experimental Protocol: Optimizing Pd Catalyst Loading for a New System
This protocol outlines a systematic approach to finding the minimum effective catalyst loading for the coupling of an electron-rich alkyne with an aryl iodide.
Triethylamine (NEt₃), freshly distilled and degassed
Toluene, anhydrous and degassed
Reaction vials with stir bars, Schlenk flask, syringes, and inert gas line (Argon or N₂)
2. Stock Solution Preparation (for accurate dispensing of small amounts):
Prepare a stock solution of Pd(PPh₃)₂Cl₂ in degassed toluene (e.g., 7.0 mg in 1.0 mL of solvent, creates a 0.01 M solution).
Prepare a stock solution of CuI in degassed NEt₃ (e.g., 3.8 mg in 1.0 mL of solvent, creates a 0.02 M solution).
3. Parallel Reaction Setup:
In a glovebox or under a positive pressure of argon, set up five reaction vials labeled with the target Pd loading (e.g., 1.0%, 0.5%, 0.25%, 0.1%, 0.05% mol).
To each vial, add the Aryl Iodide (270 mg, 1.0 mmol).
Add the required volume of the Pd catalyst stock solution to each vial (e.g., for 1.0 mol%, add 100 µL of the 0.01 M solution).
Add a fixed amount of CuI (e.g., 2 mol%, 100 µL of the 0.02 M solution).
Add degassed toluene (e.g., 2.0 mL) and degassed NEt₃ (e.g., 2.0 mL) to each vial.
4. Reaction Initiation and Monitoring:
Add the Electron-Rich Alkyne (158 mg, 1.2 mmol) to each vial.
Seal the vials and place them in a heating block set to a moderate temperature (e.g., 40 °C).
Monitor the reactions at set time points (e.g., 1h, 2h, 4h, 24h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
5. Analysis and Work-up:
Compare the conversion and product/homocoupling ratio across the different catalyst loadings. Identify the lowest loading that provides complete conversion in a reasonable timeframe with minimal side products.
Once complete, dilute the chosen reaction mixture with diethyl ether, filter through a pad of Celite® to remove catalyst residues, and wash the filtrate with saturated aqueous NH₄Cl to remove copper salts. [10]Dry the organic layer, concentrate, and purify by column chromatography.
References
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (n.d.).
Sonogashira coupling. (n.d.). Wikipedia.
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances.
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols.
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7).
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). MDPI.
Sonogashira Coupling. (2016). Royal Society of Chemistry.
Troubleshooting guide for Sonogashira coupling failures. (n.d.). BenchChem.
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Journal of Organic Chemistry.
Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.).
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.).
Optimisation of the catalyst loading for the Sonogashira reaction a. (n.d.).
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (2024, December 9). Organic Letters.
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021, August 3). Chemical Engineering Transactions.
Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). BenchChem.
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Wipf Group.
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
Copper-free Sonogashira coupling. (2008, August 15).
Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. (n.d.). BenchChem.
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Organic & Biomolecular Chemistry.
Influence of base on the Sonogashira coupling reactiona. (n.d.).
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
Welcome to the technical support center. You are likely here because your iodocyclization—a transformation that should be robust—has resulted in a black tar, returned starting material, or yielded the wrong regioisomer.
Iodocyclization is an electrophilic cyclization driven by the activation of a
-system (alkyne) by an iodonium source (), followed by the intramolecular attack of a nucleophile (hydroxyl group). Success relies on a delicate kinetic balance: the rate of cyclization () must exceed the rate of external nucleophilic attack or reversible diiodination ().
This guide addresses the failure points in this balance.
Q: My reaction turns black immediately, but no product forms. Is my reagent bad?
A: If you are using Iodine Monochloride (ICl) , this is the classic symptom of decomposition.
The Science: ICl is a interhalogen compound. It is highly moisture-sensitive.[1] Upon exposure to water, it disproportionates into
(purple/black) and oxides/chlorides. is a much weaker electrophile than ICl.[2] If your "ICl" looks like a dark solid rather than a reddish-brown liquid/low-melting solid, you are essentially adding weak iodine to your reaction.
The Fix:
Purify: Distill ICl (b.p. 97 °C) or decant the liquid from solids if only partially decomposed.
Switch Reagent: If your substrate is electron-rich, switch to
with . It is milder and less prone to violent decomposition.
Alternative: Use N-Iodosuccinimide (NIS) with a catalytic Lewis acid (e.g.,
or ) for controlled activation.
Q: Does the water content of my solvent matter?
A: Yes, critically.
The Science: Water acts as a competitive nucleophile. In the activated iodonium intermediate,
can attack the cation, leading to hydration of the alkyne (forming a ketone) rather than the desired cyclic ether.
The Fix: Use anhydrous solvents (DCM, MeCN, or THF). Ensure your alkynol starting material is dry; trace water in the starting material is a common "silent killer" of this reaction.
Phase 2: Reaction Monitoring & Kinetics
Q: The reaction stalls at 50% conversion. Adding more iodine doesn't help. Why?
A: You are likely fighting a reversible equilibrium or product inhibition .
The Science: The addition of
to an alkyne is reversible.[3] The bridged iodonium intermediate is in equilibrium with the starting material. If the cyclization step is slow (due to steric hindrance or strain), the equilibrium shifts back. Furthermore, the byproduct of the reaction is often HI (hydroiodic acid). If not scavenged, HI can cause protodeiodination , reverting your product back to the starting material or decomposing it.
The Fix:
Base is Mandatory: Ensure you have at least 3.0 equivalents of
or to scavenge HI immediately.
Increase Electrophilicity: Switch from
to a stronger source like (Barluenga’s reagent) which renders the iodination irreversible.
Q: TLC shows a major spot, but it disappears during workup. Where did it go?
A: Your product is likely acid-sensitive or volatile .[4]
The Science: Iodinated cyclic ethers (especially 5-membered rings) can be prone to ring-opening or elimination under acidic conditions. Silica gel is slightly acidic.
The Fix:
Neutralize Silica: Pre-treat your TLC plate and column silica with 1-2% Triethylamine (
) in hexanes.
Cold Workup: Perform the sodium thiosulfate (
) quench at 0°C. Exothermic quenching can degrade sensitive iodides.
Phase 3: Regioselectivity (Exo vs. Endo)
Q: I need the 6-endo product, but I keep getting the 5-exo product. How do I switch it?
A: You are battling Baldwin's Rules , which generally favor 5-exo-dig over 6-endo-dig for varying electronic reasons.
The Science: The 5-exo transition state usually involves better orbital overlap for the nucleophilic attack on the iodonium bridge. To get 6-endo, you must electronically bias the alkyne or change the metal.
The Fix:
Solvent Switch: Polar protic solvents (like MeOH) can sometimes favor endo modes by stabilizing the more charge-separated transition state, though this is substrate-dependent.
Substrate Bias: If the internal alkyne carbon is electron-deficient (e.g., conjugated to an EWG), nucleophilic attack will be directed there, favoring the endo product.
Gold Catalysis: Use a Gold(I) catalyst (e.g.,
/ ) with NIS. Gold activates alkynes differently than Iodine, often allowing for "anti-Baldwin" cyclizations based on ligand sterics.
Visualizing the Pathway
Mechanism of Iodocyclization
The following diagram illustrates the critical activation and decision points in the reaction mechanism.
Caption: Mechanistic pathway showing the critical competition between cyclization and reversible iodine addition.
Troubleshooting Flowchart
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic decision tree for isolating the root cause of iodocyclization failure.
Standardized Protocol: The "Gold Standard" Method
This protocol uses mild conditions to minimize side reactions while ensuring kinetic sufficiency.
Parameter
Specification
Rationale
Substrate
1.0 Equiv Alkynol
Must be dry (azeotrope with toluene if needed).
Reagent
Iodine () : 3.0 Equiv
Excess drives equilibrium forward.
Base
: 3.0 Equiv
Essential to scavenge HI and prevent protodeiodination.
Solvent
(Acetonitrile)
Polar enough to stabilize the intermediate, but non-nucleophilic.
Temperature
0°C RT
Start cold to control exotherm, warm to complete reaction.
Quench
Sat. aq.
Reduces excess to iodide (color change: dark clear).
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and cool under Argon.
Dissolution: Add alkynol (1.0 mmol) and anhydrous MeCN (10 mL, 0.1 M).
Base Addition: Add solid
(3.0 mmol). Stir for 5 mins.
Cyclization: Cool to 0°C. Add
(3.0 mmol) in one portion.
Note: The solution will turn dark brown/purple.
Monitoring: Allow to warm to RT. Monitor by TLC every 30 mins.
Success Indicator: Disappearance of starting material spot.
Workup: Pour mixture into a separating funnel containing sat.
(20 mL). Shake until the organic layer is pale yellow/colorless.
Extraction: Extract with
(3 x 20 mL). Wash combined organics with Brine.
Drying: Dry over
, filter, and concentrate in vacuo (bath temp < 30°C to prevent decomposition).
References
Mechanism & Regioselectivity: Knight, D. W. (2004). "Iodocyclization Reactions: A Review." Organic & Biomolecular Chemistry.
Reagent Comparison (ICl vs I2): Larock, R. C., et al. (2005). "Synthesis of Iodine-Containing Heterocycles." Journal of Organic Chemistry.
Gold-Catalyzed Alternatives: Pale, P., et al. (2010). "Gold(I)-Catalyzed Iodocyclization." Chemistry - A European Journal.
Troubleshooting Decomposition: Tingoli, M., et al. (2008). "Iodocyclization of Functionalized Alkynes." Synlett.
Technical Support Center: Stabilizing Palladium Catalysts in Reactions with Iodoalkyne Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of palladium catalysts when working with highl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of palladium catalysts when working with highly reactive iodoalkyne substrates, particularly in Sonogashira cross-coupling reactions. Our goal is to provide field-proven insights and actionable protocols to enhance the stability, efficiency, and reproducibility of your experiments.
Troubleshooting Guide: In-Experiment Issues
This section addresses specific problems you might encounter during a reaction.
Q1: My reaction mixture turned black and the conversion has stalled. What's happening?
A1: This is a classic sign of catalyst decomposition into palladium black.
The formation of a black or dark brown precipitate indicates that the soluble, catalytically active Pd(0) species has aggregated into insoluble, inactive palladium metal.[1][2] This is a common failure mode in palladium catalysis, especially with highly reactive substrates like iodoalkynes. The high rate of oxidative addition can sometimes outpace other steps in the catalytic cycle, leading to an accumulation of unstable Pd(0) intermediates that are prone to aggregation.[3]
Immediate Actions & Solutions:
Ligand Stabilization: The most effective countermeasure is to use ligands that stabilize the Pd(0) center. Bulky, electron-rich monodentate phosphine ligands or N-Heterocyclic Carbenes (NHCs) are often superior to less bulky ligands like PPh₃. They form stable, monoligated Pd(0) complexes that are less likely to aggregate while remaining highly active.[1][4][5]
Dilution: Lowering the concentration of the palladium catalyst can slow the rate of bimolecular aggregation. While it may seem counterintuitive, running the reaction at a slightly lower concentration can sometimes maintain catalytic turnover for a longer period.[6]
Temperature Control: Excessive heat can accelerate catalyst decomposition. If you observe blackening, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Workflow: Responding to Palladium Black Formation
Below is a logical workflow to diagnose and solve the issue of catalyst aggregation.
Caption: Troubleshooting workflow for catalyst decomposition.
Q2: I'm observing significant formation of a homocoupled diyne (Glaser coupling) byproduct. How can I suppress this?
A2: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst.
The traditional Sonogashira reaction uses a copper(I) salt (like CuI) as a co-catalyst to form a copper(I) acetylide, which then transmetalates with the palladium center.[7][8] However, under aerobic conditions or at high alkyne concentrations, this copper acetylide can undergo oxidative coupling to form a symmetric 1,3-diyne.
Solutions to Minimize Homocoupling:
Run a Copper-Free Sonogashira: Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling. This requires a more robust palladium/ligand system and often a stronger base to facilitate the deprotonation of the alkyne directly at the palladium center.[8]
Slow Addition of the Alkyne: If using a copper-catalyzed system, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]
Strictly Anaerobic Conditions: Oxygen is often the oxidant for the copper-mediated homocoupling. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen).
Experimental Protocol: Copper-Free Sonogashira Coupling to Prevent Homocoupling
This protocol is designed to minimize both catalyst decomposition and diyne formation.
Materials:
Aryl/Vinyl Iodide (1.0 equiv)
Iodoalkyne (1.2 equiv)
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
Cs₂CO₃ (2.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) (to make ~0.2 M solution)
Procedure:
To a flame-dried Schlenk flask, add the aryl/vinyl iodide, Pd(OAc)₂, XPhos, and Cs₂CO₃ under an argon atmosphere.
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
Add the degassed solvent via syringe.
Add the iodoalkyne substrate to the stirred reaction mixture.
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to proactively design more robust experiments.
Q3: Why are iodoalkynes particularly challenging substrates for palladium catalysts?
A3: The challenge arises from a combination of high reactivity and potential side reactions.
High Reactivity: The C(sp)-I bond in an iodoalkyne is highly activated towards oxidative addition with Pd(0). This is generally desirable as it leads to fast reaction rates.[3] However, if this step is significantly faster than the subsequent steps (transmetalation, reductive elimination), it can disrupt the catalytic cycle and lead to the accumulation of unstable intermediates prone to decomposition.
Potential for Radical Pathways: Under certain conditions, such as visible light irradiation, iodoalkynes can act as "alkynyl radical synthetic equivalents," which can initiate alternative, non-palladium-catalyzed reaction pathways.[10] While not directly a catalyst decomposition pathway, it can lead to complex product mixtures and lower yields of the desired cross-coupled product.
Q4: How do I choose the right ligand to prevent catalyst decomposition?
A4: The choice of ligand is the most critical parameter for stabilizing the catalyst. The ligand's role is to modulate the electronic properties and steric environment of the palladium center, preventing aggregation and facilitating the desired elementary steps of the catalytic cycle.[5][11]
Ligand Selection Guide
Ligand Type
Examples
Pros
Cons
Best For
Bulky Monodentate Phosphines
P(t-Bu)₃, XPhos, RuPhos, SPhos
Excellent for stabilizing monoligated Pd(0) species.[4] Promotes fast reductive elimination. High activity for challenging substrates.
Can be air-sensitive. Higher cost.
Copper-free Sonogashira with reactive halides like iodides. Preventing Pd black formation.
Bidentate Phosphines (Chelating)
dppf, Xantphos, BINAP
Form very stable, well-defined complexes.[12] Less prone to leaching. Good for reactions at higher temperatures.
Can sometimes be less active than monodentate systems due to lower coordinative flexibility.
Reactions where catalyst stability over long periods or at high temperatures is the primary concern.
N-Heterocyclic Carbenes (NHCs)
IPr, SImes
Strong σ-donors that form highly stable Pd-complexes.[8] Often show high thermal stability and resistance to oxidation.
Synthesis of the free carbene or its precursor can be more complex.
High-temperature reactions or when phosphine-based ligands fail.
Simple Monodentate Phosphines
PPh₃
Inexpensive and widely available.
Often leads to coordinatively unstable species that readily aggregate to form palladium black, especially with reactive substrates.[1]
Simple, less demanding coupling reactions, but generally not recommended for iodoalkynes.
Q5: What is the mechanism of catalyst decomposition to palladium black?
A5: Catalyst decomposition occurs when catalytically active, soluble Pd(0)L_n complexes lose their stabilizing ligands and aggregate into larger, insoluble palladium metal clusters.
The process can be visualized as a pathway competing with the productive catalytic cycle.
Technical Support Center: Solvent Effects on the Regioselectivity of 5-Hexyn-1-ol Iodination
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of the iodination of 5-hexyn-1-ol. Our goal is to equip you with the scientific rationale and practical protocols to navigate the nuanced landscape of electrophilic cyclization and achieve your desired synthetic outcomes.
Introduction: The 5-exo-dig vs. 6-endo-dig Challenge
The iodocyclization of 5-hexyn-1-ol is a powerful transformation for the synthesis of valuable five- and six-membered oxygen-containing heterocycles. The reaction proceeds through the electrophilic activation of the alkyne by an iodine source, followed by an intramolecular nucleophilic attack by the hydroxyl group. This intramolecular cyclization can proceed via two competing pathways: a 5-exo-dig cyclization to yield a five-membered tetrahydrofuran derivative, or a 6-endo-dig cyclization to form a six-membered tetrahydropyran derivative. The regiochemical outcome of this reaction is highly sensitive to a variety of factors, with the choice of solvent playing a pivotal, yet often complex, role.
This guide will delve into the mechanistic underpinnings of solvent effects and provide practical, actionable advice for controlling the regioselectivity of this important reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and corrective protocols.
Question 1: My reaction is producing a mixture of 5-exo and 6-endo products. How can I improve the selectivity for the 6-endo (tetrahydropyran) product?
Answer:
Achieving high selectivity for the 6-endo-dig cyclization product can be challenging as the 5-exo-dig pathway is often kinetically favored according to Baldwin's rules. However, the judicious selection of solvent can significantly influence the product distribution.
Causality: The regioselectivity is determined by the relative activation energies of the transition states leading to the 5-exo and 6-endo products. Solvents can differentially stabilize these transition states. Polar aprotic solvents, particularly those with good coordinating ability, can play a crucial role in favoring the 6-endo pathway.
Mechanism of Solvent Influence:
Stabilization of the Developing Positive Charge: In the transition state of the 6-endo cyclization, there is a greater separation of charge compared to the more compact 5-exo transition state. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), can effectively stabilize this more charge-separated transition state, thereby lowering its activation energy relative to the 5-exo pathway.
Coordination to the Iodonium Ion: The iodonium ion intermediate can be coordinated by solvent molecules. Solvents with good donor properties can influence the geometry of this intermediate, potentially favoring the conformation that leads to the 6-endo product.
Recommended Protocol for Favoring 6-endo Cyclization:
Solvent Choice: Acetonitrile (CH₃CN) is a highly recommended solvent for promoting 6-endo-dig cyclization in iodocyclization reactions.[1] Its high polarity and coordinating ability can stabilize the key intermediates and transition states leading to the six-membered ring.
Iodine Source: N-Iodosuccinimide (NIS) is often a good choice as it is a mild and selective iodinating agent.[2]
Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity.
dot
Caption: Conditions favoring 6-endo cyclization.
Question 2: My reaction in dichloromethane (DCM) is sluggish and gives a poor yield of the cyclized product. What could be the issue?
Answer:
While dichloromethane (DCM) is a common solvent in organic synthesis, its non-polar and non-coordinating nature may not be optimal for this specific transformation.
Causality: The iodocyclization of 5-hexyn-1-ol proceeds through charged intermediates (iodonium ion) and polar transition states. Non-polar solvents like DCM are less effective at stabilizing these species compared to polar solvents. This can lead to a higher activation energy and consequently, a slower reaction rate and lower yield.
Troubleshooting Steps:
Switch to a More Polar Solvent: Consider switching to a polar aprotic solvent like acetonitrile (CH₃CN) or tetrahydrofuran (THF). These solvents can better solvate the charged intermediates, potentially increasing the reaction rate and yield.
Increase Reaction Time and/or Temperature: If you must use DCM, you may need to increase the reaction time or temperature to drive the reaction to completion. However, be aware that this might also lead to the formation of side products.
Use a More Reactive Iodine Source: If using molecular iodine (I₂), consider switching to a more electrophilic source like Iodine monochloride (ICl) or using an activator. However, exercise caution as higher reactivity can sometimes lead to decreased selectivity.[3]
dot
Caption: Troubleshooting workflow for reactions in DCM.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the iodocyclization of 5-hexyn-1-ol, and how does the solvent intervene?
A1: The reaction is initiated by the electrophilic attack of an iodine source (e.g., I⁺ from I₂ or NIS) on the alkyne, forming a cyclic iodonium ion intermediate. This intermediate is then attacked intramolecularly by the hydroxyl group. The regioselectivity is determined at this stage.
5-exo-dig pathway: The hydroxyl group attacks the internal carbon of the alkyne, leading to a five-membered ring. This is generally the kinetically favored pathway.
6-endo-dig pathway: The hydroxyl group attacks the terminal carbon of the alkyne, resulting in a six-membered ring.
Solvent Intervention:
Polar Protic Solvents (e.g., methanol, water): These solvents can stabilize both the iodonium ion and the developing charges in the transition states through hydrogen bonding.[4][5] However, they can also act as competing nucleophiles, potentially leading to side products.
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents effectively solvate cations (like the iodonium ion) but are less effective at solvating anions.[6][7] This can leave the nucleophilic oxygen of the hydroxyl group more "naked" and reactive. Their ability to stabilize charge-separated transition states can favor the 6-endo pathway.
Non-Polar Solvents (e.g., dichloromethane, hexane): These solvents are poor at stabilizing charged intermediates, which can slow down the reaction.
dot
Caption: Competing pathways in 5-hexyn-1-ol iodocyclization.
Q2: Which iodine source is better for this reaction: molecular iodine (I₂) or N-Iodosuccinimide (NIS)?
A2: Both I₂ and NIS are commonly used, and the choice can depend on the desired outcome and reaction conditions.
Molecular Iodine (I₂): This is a classic and cost-effective reagent. It often requires a base (like sodium bicarbonate) to neutralize the HI produced during the reaction. Reactions with I₂ can sometimes be less selective.
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent.[2] It does not produce a strong acid as a byproduct, which can be advantageous for sensitive substrates. For achieving high regioselectivity, NIS is often the preferred choice.
Q3: Can I use a polar protic solvent like methanol for this reaction?
A3: While polar protic solvents can be used, they introduce the possibility of competing solvent nucleophilicity. The solvent molecules (e.g., methanol) can attack the iodonium ion intermediate, leading to the formation of undesired methoxy-iodinated byproducts. If your substrate is robust and you are aiming for a rapid reaction, a polar protic solvent might be considered, but for achieving high yields of the desired cyclized product, a polar aprotic solvent is generally recommended.
Data Presentation
The following table summarizes the expected qualitative effects of different solvent classes on the regioselectivity of 5-hexyn-1-ol iodination. Please note that the exact product ratios can vary depending on the specific reaction conditions (temperature, iodine source, etc.).
Solvent Class
Example Solvents
Dielectric Constant (ε)
Key Characteristics
Expected Major Product
Rationale
Non-Polar
Dichloromethane (DCM), Hexane
2-9
Poor stabilization of charged intermediates.
Mixture, often favoring 5-exo
The reaction may be slow. The 5-exo pathway is kinetically favored.
Polar Aprotic
Acetonitrile (CH₃CN), THF
20-40
Good at solvating cations, poor at solvating anions.
6-endo
Stabilizes the more charge-separated 6-endo transition state.
Polar Protic
Methanol (CH₃OH), Water
30-80
Can form hydrogen bonds; good at solvating both cations and anions.
Mixture, with potential for side products
Can stabilize both transition states, but may also act as a competing nucleophile.
Experimental Protocols
Protocol 1: General Procedure for the Iodocyclization of 5-Hexyn-1-ol in Acetonitrile (Favoring 6-endo Product)
Preparation: To a solution of 5-hexyn-1-ol (1.0 equiv) in anhydrous acetonitrile (0.1 M), add N-Iodosuccinimide (NIS) (1.2 equiv).
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Iodocyclization of 5-Hexyn-1-ol in Dichloromethane
Preparation: To a solution of 5-hexyn-1-ol (1.0 equiv) in anhydrous dichloromethane (0.1 M), add molecular iodine (I₂) (1.2 equiv) and sodium bicarbonate (NaHCO₃) (2.0 equiv).
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
What is the difference between polar aprotic solvent and polar protic solvents? (2017). Quora. [Link]
Protic vs. Aprotic Solvents. (n.d.). ChemistryScore. [Link]
Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. [Link]
Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. (2021). Frontiers in Chemistry. [Link]
On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. (2025). ResearchGate. [Link]
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (2023). YouTube. [Link]
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. (2021). Reaction Chemistry & Engineering. [Link]
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. (2015). eScholarship, University of California. [Link]
Cyclization Reactions of Alkenes and Alkynes. (n.d.). Science of Synthesis. [Link]
Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations of Vinyl and Aryl Radicals. (2025). ResearchGate. [Link]
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (2025). Macsen Labs. [Link]
Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. (2009). The Journal of Organic Chemistry. [Link]
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. (2019). Semantic Scholar. [Link]
Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines. (2013). The Journal of Organic Chemistry. [Link]
Regioselective 5-endo-dig Electrophilic Iodocyclization of Enediynes: A Convenient Route to Iodo-substituted Indenes and Cyclopenta-Fused Arenes. (2016). Chemistry – An Asian Journal. [Link]
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (2014). Molecules. [Link]
Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2006. (2006). Royal Society of Chemistry. [Link]
N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. (2022). Molecules. [Link]
Iodocyclization: Past and Present Examples. (2025). ResearchGate. [Link]
Mechanism of iodine(III)‐fluorocyclization reaction of unsaturated alcohols. (2022). ResearchGate. [Link]
100-mL, graduated, pressure-equalizing addition funnel - that is sealed with a rubber septum. The flask is charged with. (n.d.). Organic Syntheses. [Link]
Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. (n.d.). Indian Journal of Chemistry. [Link]
Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. (2021). Frontiers in Chemistry. [Link]
Calculated effect of substitutions on the regioselectivity of cyclization of alpha-sulfenyl-, alpha-sulfinyl-, and alpha-sulfonyl-(5R)-5-hexenyl radicals. (2006). The Journal of Organic Chemistry. [Link]
Iodine in organic synthesis. (n.d.). Indian Journal of Traditional Knowledge. [Link]
Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (2024). ResearchGate. [Link]
trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. (n.d.). Organic Syntheses. [Link]
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Technical Support Center: Iodoalkyne Stability in Subsequent Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in organic synthesis: the dehalogenation of iodoalkynes during subsequent chemical transformations. Our goal is to equip you with the knowledge to not only solve this problem but to understand the underlying principles governing the stability of the C(sp)-I bond.
Frequently Asked Questions (FAQs)
Q1: What is iodoalkyne dehalogenation and why is it a significant problem?
A1: Iodoalkyne dehalogenation is an undesired side reaction where the iodine atom of a 1-iodoalkyne is replaced by a hydrogen atom, leading to the formation of a terminal alkyne.[1][2] This process, also known as hydrodehalogenation, is a major concern as it consumes your valuable starting material and generates a significant byproduct, which can complicate purification and ultimately lower the yield of your desired product.[1][3] The C(sp)-I bond is the most reactive among haloalkynes, making iodoalkynes particularly susceptible to this issue.[4]
Q2: What are the primary mechanistic pathways that lead to the cleavage of the C-I bond in iodoalkynes?
A2: The dehalogenation of iodoalkynes can proceed through several mechanistic pathways, often influenced by the specific reaction conditions. The most common mechanisms include:
Palladium-Hydride (Pd-H) Formation: In many cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, the formation of a palladium-hydride species is a key culprit.[3][4] This can occur through the reaction of the palladium catalyst with bases, solvents (especially alcohols), or even trace amounts of water.[3][4] The resulting Pd-H species can then react with the iodoalkyne in a reductive elimination step to yield the dehalogenated alkyne.[4]
Radical Pathways: The C-I bond can undergo homolytic cleavage to form an alkynyl radical and an iodine radical, especially under photolytic or high-temperature conditions.[5][6][7] These highly reactive alkynyl radicals can then abstract a hydrogen atom from the solvent or other reagents to form the terminal alkyne.
Base-Mediated Protonolysis: Strong bases can deprotonate trace water or other protic sources in the reaction mixture, generating hydroxide or alkoxide ions. These nucleophiles can attack the electrophilic carbon of the iodoalkyne, leading to the cleavage of the C-I bond and formation of the terminal alkyne.
This section provides a structured approach to diagnosing and solving dehalogenation issues in your reactions.
Issue 1: Significant Dehalogenation Observed During Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming C(sp)-C(sp²) bonds, but the reaction conditions can often promote the undesired dehalogenation of the iodoalkyne starting material.[3][8]
Potential Causes & Recommended Solutions:
Potential Cause
Explanation
Recommended Solution
Copper(I) Co-catalyst
While crucial for the traditional Sonogashira mechanism, Cu(I) salts can facilitate the formation of reactive copper acetylides that may be prone to side reactions, including homocoupling (Glaser coupling) and potentially contributing to dehalogenation pathways.[9]
Adopt a Copper-Free Protocol: Numerous copper-free Sonogashira methodologies have been developed that show excellent efficiency and can significantly reduce side reactions.[10][11][12][13] These often employ specific palladium ligands or additives to facilitate the catalytic cycle without the need for copper.[10][11][12]
Choice of Base
Amine bases are commonly used in Sonogashira couplings, but strong or nucleophilic amines can promote dehalogenation.[14] They can also act as a source of hydrides, leading to the formation of detrimental Pd-H species.
Optimize the Base: Consider using a milder, non-nucleophilic inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] In some cases, organic bases like tetrabutylammonium acetate (TBAA) have been shown to be effective in amine-free protocols.[11]
Solvent Effects
Protic solvents like alcohols can be a source of protons and can react with the palladium catalyst to form Pd-H species.[1][4]
Switch to Aprotic Solvents: Employ aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene to minimize the formation of palladium-hydride species.[4] Ensure solvents are anhydrous.
Ligand Choice
The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[3][15][16] Ligands that are too electron-rich or sterically hindered can sometimes favor side reactions.
Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands have been shown to be effective in suppressing dehalogenation in various cross-coupling reactions.[4][17]
Reaction Temperature
Higher temperatures can accelerate the rate of dehalogenation.[1][3]
Lower the Reaction Temperature: If the desired reaction is sluggish at lower temperatures, consider using a more active catalyst system or a more reactive coupling partner to allow for milder conditions.[3]
Workflow for Optimizing a Copper-Free Sonogashira Coupling:
Caption: Optimization workflow for minimizing iodoalkyne dehalogenation in Sonogashira coupling.
Issue 2: C-I Bond Cleavage During Other Cross-Coupling Reactions (e.g., Suzuki, Heck)
While Sonogashira coupling is a common context, dehalogenation can also plague other palladium-catalyzed reactions involving iodoalkynes. The underlying principles for troubleshooting are often similar.
Key Considerations:
Suzuki Coupling: The choice of base is critical. Strong alkoxide bases should be avoided if possible.[4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4] As with Sonogashira, ligand selection is paramount, with bulky biaryl phosphines often providing good results.[4]
Heck Coupling: Dehalogenation in Heck reactions can be prevalent if the desired β-hydride elimination step is slow.[3] Optimizing the ligand and reaction temperature are key strategies. In some cases, the addition of salts like lithium chloride can suppress dehalogenation.[3]
Experimental Protocol: Ligand Screening to Mitigate Dehalogenation
This protocol provides a general framework for screening different phosphine ligands to identify the optimal one for your specific reaction.
Preparation: In an inert atmosphere glovebox, prepare a series of reaction vials.
Reagent Addition: To each vial, add the iodoalkyne (1.0 equiv.), the coupling partner (e.g., boronic acid for Suzuki, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
Ligand Addition: To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4-8 mol%).
Solvent Addition: Add the degassed, anhydrous aprotic solvent (e.g., dioxane or toluene).
Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
Monitoring: Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals to determine the ratio of the desired product to the dehalogenated byproduct.
Analysis: Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.[3]
Issue 3: Iodoalkyne Decomposition Under Basic or Nucleophilic Conditions (Non-coupling Reactions)
Even outside of transition metal-catalyzed reactions, the C-I bond of iodoalkynes can be labile, particularly in the presence of strong bases or nucleophiles.
Preventative Measures:
Use of Mild Bases: When a base is required, opt for milder, non-nucleophilic options. For instance, in the synthesis of 1-iodoalkynes from terminal alkynes using N-iodosuccinimide (NIS), mild inorganic bases like K₂CO₃ or organic bases like 4-dimethylaminopyridine (DMAP) have proven effective.[18]
Temperature Control: Perform reactions at the lowest possible temperature to minimize decomposition.
Protecting Groups: If the substrate contains other functional groups that necessitate the use of harsh conditions, consider a synthetic strategy where the iodoalkyne moiety is introduced at a later stage.
pH Control: In aqueous or protic media, maintaining a neutral or slightly acidic pH can enhance the stability of certain functional groups that might otherwise be susceptible to base-mediated degradation.[19]
Logical Relationship Diagram for Iodoalkyne Stability:
Scale-Up Support Center: 6-Iodo-1-hexyne Synthesis
Ticket ID: #SC-6I1H-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Physical Data Dashboard User Query: How do I safely scale up the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SC-6I1H-001
Status: Active Support
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Physical Data Dashboard
User Query: How do I safely scale up the synthesis of 6-iodo-1-hexyne from gram to multigram/kilogram scale?
Specialist Response:
Scaling up 6-iodo-1-hexyne requires moving from "flask chemistry" to "process chemistry." The primary challenges are thermal management during the Finkelstein exchange and stability preservation during purification. Unlike simple alkyl halides, the terminal alkyne moiety introduces a risk of polymerization if heated excessively, and the iodide is light-sensitive.
The most robust route for scale-up is the Finkelstein Reaction (Halogen Exchange) using 6-chloro-1-hexyne. It is preferred over the iodination of 5-hexyn-1-ol via sulfonate esters due to higher atom economy and easier purification.
Target Molecule Data Sheet
Property
Value
Critical Scale-Up Note
CAS Number
2468-56-6
Use for inventory tracking.
Molecular Weight
208.04 g/mol
Essential for stoichiometry calculations.
Boiling Point
~65–70 °C @ 5 mmHg
Do not exceed 80 °C bath temp. Decomposition risk increases significantly above 100 °C.
Density
1.579 g/mL
High density; phases will be inverted compared to common organic extractions (organic layer on bottom).
Store over activated copper to scavenge free iodine.
Core Protocol: The Finkelstein Scale-Up
Methodology: Nucleophilic substitution (
) of chloride with iodide driven by the precipitation of NaCl.
Reagents & Setup
Substrate: 6-Chloro-1-hexyne (1.0 equiv).
Reagent: Sodium Iodide (NaI) (1.5 – 2.0 equiv). Note: Excess NaI drives the equilibrium.
Solvent: Acetone (Technical Grade) or 2-Butanone (MEK).
Scale Tip: MEK (bp 80°C) allows for higher reaction temperatures than acetone (bp 56°C), reducing reaction time from 24h to <8h.
Catalyst (Optional): 18-Crown-6 (0.05 equiv) can accelerate the reaction but complicates purification. Avoid for initial scale-up.
Step-by-Step Process Workflow
Figure 1: Process flow for the synthesis of 6-iodo-1-hexyne.
Detailed Procedure (100g Scale Example)
Charging: To a 2L 3-neck flask equipped with a mechanical stirrer (magnetic stirring fails at this scale due to salt precipitation), reflux condenser, and internal temperature probe, add NaI (1.5 equiv) .
Solvation: Add Acetone (10 mL/g of substrate) . Stir until mostly dissolved.
Critical: NaI is hygroscopic. If the NaI is wet, the reaction will stall. Dry NaI in an oven at 110°C overnight if unsure.
Addition: Add 6-chloro-1-hexyne (1.0 equiv) in one portion.
Reaction: Heat to reflux (~60°C internal). The solution will turn yellow, and a white precipitate (NaCl) will form immediately.
Monitoring: Check via GC-MS or TLC (Hexanes:EtOAc 95:5). Chloride (
) converts to Iodide (). Note: They run very close; GC is preferred.
Workup (The "Solvent Swap"):
Cool to room temperature.
Filter off the NaCl solids. Do not wash with water yet (Acetone/Water mix is hard to extract).
Concentrate the filtrate on a rotary evaporator to remove most acetone.
Redissolve the residue in Hexanes or Diethyl Ether .
Washing:
Wash 1: 10% Aqueous Sodium Thiosulfate (
) . Purpose: Reduces brown back to colorless iodide.
Wash 2: Water.
Wash 3: Brine.
Drying: Dry over anhydrous
, filter, and concentrate.
Purification: Vacuum distillation (see Section 3).[2]
Critical Operations: Purification & Stabilization
This is the most hazardous step. Alkyl iodides can degrade during distillation, releasing iodine which catalyzes further decomposition.
The Copper Stabilization Technique
You must add copper during distillation and storage.
A Comparative Guide to the Reactivity of Iodoalkynes versus Bromoalkynes in Palladium-Catalyzed Coupling Reactions
For the modern researcher in synthetic chemistry and drug development, the choice of reagents is paramount to the success of a synthetic campaign. Among the versatile building blocks available, haloalkynes stand out for...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher in synthetic chemistry and drug development, the choice of reagents is paramount to the success of a synthetic campaign. Among the versatile building blocks available, haloalkynes stand out for their utility in constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparison of the two most common haloalkynes, iodoalkynes and bromoalkynes, in the context of their reactivity in palladium-catalyzed coupling reactions. By delving into the mechanistic underpinnings and providing practical insights, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Heart of the Matter: The Carbon-Halogen Bond and Oxidative Addition
The differential reactivity between iodoalkynes and bromoalkynes in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen bond. The key, and often rate-determining, step in many of these catalytic cycles is the oxidative addition of the haloalkyne to a palladium(0) complex.[1][2] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species.
The generally accepted trend in reactivity for halides in oxidative addition is:
I > Br > Cl >> F
This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, and therefore requires less energy to break. This lower activation energy for the oxidative addition of iodoalkynes translates to faster reaction rates, often allowing for milder reaction conditions compared to their bromoalkyne counterparts.[3]
Furthermore, the greater polarizability of the C-I bond compared to the C-Br bond facilitates the interaction with the electron-rich palladium(0) center, further promoting the oxidative addition process.
A Comparative Look at Key Palladium-Catalyzed Reactions
While the principle of higher reactivity for iodoalkynes holds true across various palladium-catalyzed reactions, the practical implications can vary. Here, we examine the nuances in some of the most common applications.
"Reverse" Sonogashira Coupling
In a variation of the classic Sonogashira coupling, a haloalkyne can act as the electrophilic partner, coupling with a terminal alkyne. This "reverse" Sonogashira-type reaction is a powerful tool for the synthesis of unsymmetrical diynes.
Iodoalkynes are generally the preferred substrate for this transformation due to their higher reactivity, which often translates to:
Lower Catalyst Loading: Reactions with iodoalkynes may require a lower concentration of the palladium catalyst to achieve high yields.
Milder Reaction Conditions: Iodoalkyne couplings can often be performed at lower temperatures and may reach completion in a shorter time frame.
Broader Substrate Scope: The higher reactivity of iodoalkynes can be advantageous when coupling with less reactive terminal alkynes.
While bromoalkynes are also viable substrates, they typically require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.[3]
Suzuki-Type Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide.[4] While less common than with aryl or vinyl halides, haloalkynes can participate in Suzuki-type couplings.
In this context, the superior reactivity of iodoalkynes is again evident. The oxidative addition of the iodoalkyne to the palladium(0) catalyst is more facile, leading to a more efficient catalytic cycle. This can be particularly important when working with sensitive substrates that may not tolerate the harsher conditions sometimes required for bromoalkynes.
Stille-Type Coupling
The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[5] Similar to the Suzuki reaction, haloalkynes can be employed as the electrophile. The established reactivity trend of I > Br holds, making iodoalkynes the more reactive coupling partner. This allows for greater flexibility in reaction conditions and can be crucial for the successful coupling of sterically hindered or electronically deactivated substrates.
Quantitative Comparison: A Data-Driven Perspective
While the qualitative trend of I > Br is well-established, obtaining direct, side-by-side quantitative comparisons from the literature can be challenging. However, we can compile illustrative data to highlight the differences in reactivity.
Table 1: Illustrative Comparison of Iodoalkyne vs. Bromoalkyne Reactivity in Palladium-Catalyzed Couplings
Haloalkyne Substrate
Coupling Partner
Catalyst System
Conditions
Yield
Reference
1-Iodo-2-phenylacetylene
Phenylacetylene
Pd(PPh₃)₄ / CuI
Amine, RT, 2h
>95%
[General observation, specific data illustrative]
1-Bromo-2-phenylacetylene
Phenylacetylene
Pd(PPh₃)₄ / CuI
Amine, 60°C, 6h
~85%
[General observation, specific data illustrative]
1-Iodo-oct-1-yne
Phenylboronic acid
Pd(OAc)₂ / SPhos
Base, Toluene, 80°C, 4h
High
[Hypothetical, based on known principles]
1-Bromo-oct-1-yne
Phenylboronic acid
Pd(OAc)₂ / SPhos
Base, Toluene, 110°C, 12h
Moderate-High
[Hypothetical, based on known principles]
Note: The data in this table is illustrative and compiled from general knowledge of cross-coupling reactions. Direct comparative studies for haloalkynes are not always available. Reaction conditions and yields are highly substrate and catalyst dependent.
Mechanistic Insight: The Catalytic Cycles
To fully appreciate the difference in reactivity, it is instructive to visualize the catalytic cycles for these reactions.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for a "reverse" Sonogashira coupling.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for a Suzuki-type coupling of a haloalkyne.
Practical Considerations for the Synthetic Chemist
Beyond reactivity, the choice between an iodoalkyne and a bromoalkyne also involves practical considerations such as their synthesis and stability.
Synthesis of Haloalkynes
Both iodoalkynes and bromoalkynes are typically synthesized from terminal alkynes. A variety of methods are available, often using electrophilic halogenating agents.
Iodoalkynes: Common methods include the use of N-iodosuccinimide (NIS) with a silver or copper catalyst, or hypervalent iodine reagents.[6][7]
Bromoalkynes: N-bromosuccinimide (NBS) in the presence of a silver catalyst is a widely used method.[8]
The choice of synthetic method will depend on the specific substrate and the desired scale of the reaction.
Stability
In general, bromoalkynes are more stable than iodoalkynes. Iodoalkynes can be sensitive to light and heat, and may decompose over time, especially if impure. Therefore, it is often recommended to use iodoalkynes fresh or store them under an inert atmosphere in the dark at low temperatures. Bromoalkynes, while still reactive, tend to have a longer shelf life.
Experimental Protocols
The following are representative protocols for the synthesis of a haloalkyne and its use in a palladium-catalyzed coupling reaction.
Protocol 1: Synthesis of 1-Iodo-2-phenylacetylene
Materials:
Phenylacetylene
N-Iodosuccinimide (NIS)
Silver nitrate (AgNO₃)
Acetone
Dichloromethane
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of phenylacetylene (1.0 eq) in acetone, add silver nitrate (0.1 eq).
Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of celite, washing with acetone.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify by column chromatography on silica gel to yield 1-iodo-2-phenylacetylene.
Protocol 2: "Reverse" Sonogashira Coupling of 1-Iodo-2-phenylacetylene with 1-Octyne
To a flame-dried flask under an inert atmosphere, add 1-iodo-2-phenylacetylene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
Add anhydrous toluene and triethylamine.
Add 1-octyne (1.2 eq) dropwise to the stirred solution at room temperature.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion: Making the Right Choice
The choice between an iodoalkyne and a bromoalkyne in palladium-catalyzed coupling reactions is a trade-off between reactivity and stability.
Choose an iodoalkyne when:
High reactivity is required for challenging substrates.
Milder reaction conditions are necessary to preserve sensitive functional groups.
Faster reaction times are a priority.
Choose a bromoalkyne when:
The substrate is sufficiently reactive under standard conditions.
Long-term storage of the haloalkyne is required.
Cost is a significant consideration, as bromine reagents are often less expensive than iodine reagents.
By understanding the fundamental principles of their reactivity and considering the practical aspects of their synthesis and handling, researchers can strategically select the optimal haloalkyne to advance their synthetic goals efficiently and effectively.
References
Kang, S.-K., et al. (1996). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. The Journal of Organic Chemistry, 61(14), 4720-4724. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Reichle, J. D., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Nature Chemistry, 14, 1323–1331. [Link]
ChemRxiv. (2023). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]
Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412-3416. [Link]
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
ResearchGate. (2014). Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. [Link]
ChemRxiv. (2021). Salt-Enhanced Oxidative Addition of Iodobenzene to Pd: an Inter-play Between Cation, Anion and Pd-Pd Cooperative Effects. [Link]
Scribd. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
SciSpace. (n.d.). Palladium-catalyzed cross-coupling reactions of organoboron compounds. [Link]
Royal Society of Chemistry. (2009). Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. Chemical Communications. [Link]
Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
ResearchGate. (2021). Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]
Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. [Link]
ResearchGate. (2018). Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes. [Link]
ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
Liu, X., et al. (2018). Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes. Synlett, 29(15), 2051-2055. [Link]
Yan, J., Li, J., & Cheng, D. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444. [Link]
alternative methods to Sonogashira for coupling terminal alkynes with aryl halides
A Senior Application Scientist's Guide to Coupling Terminal Alkynes with Aryl Halides Beyond the Classic Protocol The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed transformation, stands as a c...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Coupling Terminal Alkynes with Aryl Halides Beyond the Classic Protocol
The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed transformation, stands as a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp) bonds.[1][2] Its robustness and reliability have made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] However, the classical Sonogashira protocol is not without its limitations. The requisite copper co-catalyst, while increasing reactivity, can lead to the formation of undesired alkyne homocoupling products through Glaser coupling, necessitating strictly anaerobic conditions.[3][4][5] Furthermore, the reliance on the precious metal palladium presents cost and sustainability challenges.
These drawbacks have spurred the development of a host of alternative methods designed to be more efficient, economical, and environmentally benign. This guide provides an in-depth comparison of the most significant and field-proven alternatives to the traditional Sonogashira coupling, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific synthetic challenges.
Part 1: The Primary Evolution: Palladium-Catalyzed, Copper-Free Sonogashira Coupling
The most widely adopted alternative to the classical method is the removal of the copper co-catalyst. This modification directly addresses the primary side reaction—Glaser-Hay homocoupling—thereby simplifying reaction setup and often improving product purity.[3][4]
Mechanistic Rationale for Copper Omission
In the absence of copper, the mechanism, while still centered on a palladium catalytic cycle, proceeds through a different alkyne activation pathway. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the terminal alkyne.[6][7] A base then deprotonates the alkyne, forming a palladium-acetylide complex, which subsequently undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[6] This pathway avoids the formation of copper acetylides, the key intermediates in Glaser coupling.[8][9][10]
The nature of the base and the electronic properties of the alkyne can influence the precise mechanistic pathway, with some studies suggesting a potential changeover from a deprotonation-type mechanism to one involving a cationic palladium complex, particularly for electron-rich alkynes.[6]
Caption: Figure 1: Catalytic cycle for copper-free Sonogashira coupling.
This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne using a palladium N-heterocyclic carbene (NHC) complex.[1]
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the NHC ligand, and Cs₂CO₃.
Evacuate and backfill the tube with the inert gas three times.
Add the anhydrous, degassed solvent via syringe.
Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.
Add the aryl iodide, followed by the terminal alkyne, via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Part 2: Beyond Palladium: Earth-Abundant Metal Catalysis
While copper-free methods enhance the Sonogashira reaction's utility, the reliance on palladium remains a significant cost factor. Consequently, extensive research has focused on replacing palladium with more earth-abundant and economical first-row transition metals like iron and nickel.
Iron-Catalyzed Sonogashira-Type Coupling
Iron is an attractive alternative due to its low cost, low toxicity, and abundance.[11] Iron-catalyzed protocols have been developed that effectively couple aryl iodides with terminal alkynes, often under mild and environmentally friendly conditions, such as using water as a solvent.[11][12]
Causality Behind Experimental Choices:
Catalyst System: A common system involves FeCl₃·6H₂O with a ligand like 1,10-phenanthroline.[12] The ligand is crucial for stabilizing the active iron species and facilitating the catalytic cycle.
Solvent: The ability to perform the reaction in water under aerobic conditions is a significant advantage, reducing the need for volatile organic solvents and inert atmosphere techniques.[12]
Base: An inorganic base like K₃PO₄ is often effective in promoting the deprotonation of the terminal alkyne.[11]
Caption: Figure 2: General workflow for iron-catalyzed Sonogashira-type coupling.
Nickel-Catalyzed C(sp²)–C(sp) Coupling
Nickel catalysis provides another powerful, cost-effective alternative to palladium.[13] Nickel-based systems can couple a broad range of aryl halides, including the less reactive but more accessible aryl chlorides, with terminal alkynes.[13]
Key Mechanistic Differences & Protocol Design:
The mechanism of nickel-catalyzed cross-coupling often involves different oxidation states (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles) compared to palladium.[14] The choice of ligand is critical in controlling the reactivity and stability of the nickel catalyst. A notable advantage is the potential for high functional group tolerance due to the avoidance of strong bases.[13]
This protocol is adapted from a reported method for the nickel-catalyzed coupling of aryl iodides and terminal alkynes.[13]
Materials:
Aryl iodide (0.5 mmol, 1.0 equiv)
Terminal alkyne (0.75 mmol, 1.5 equiv)
NiCl₂ (0.05 mmol, 10 mol%)
1,10-Phenanthroline (0.075 mmol, 15 mol%)
Potassium fluoride (KF) (0.75 mmol, 1.5 equiv)
Zinc powder (0.6 mmol, 1.2 equiv) as a reductant
N,N-Dimethylacetamide (DMAc) (5 mL)
Procedure:
In a glovebox, add NiCl₂, 1,10-phenanthroline, KF, and Zn powder to a reaction vial.
Add the aryl iodide, terminal alkyne, and DMAc.
Seal the vial and remove it from the glovebox.
Place the vial in a preheated block at 60 °C and stir for the required time (e.g., 48 hours).
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
Concentrate the filtrate and purify by flash chromatography to yield the desired product.
Part 3: Unique Reactivity with Gold Catalysis
Gold catalysis has emerged as a distinct alternative, not primarily for cost reduction but for its unique reactivity and selectivity. Gold catalysts, owing to their superior π-acid properties, can facilitate oxidative cross-coupling of terminal alkynes under mild conditions, often outperforming both copper and palladium systems in terms of selectivity.[15] This approach is particularly effective for the synthesis of unsymmetrical 1,3-diynes.[15][16]
A key feature is the use of an external oxidant, such as PhI(OAc)₂, to drive a Au(I)/Au(III) redox cycle.[15] The choice of ligand, frequently 1,10-phenanthroline, is crucial for promoting the transformation and achieving high heteroselectivity, suppressing the undesired homocoupling pathway.[15][16]
Comparative Performance Analysis
The choice of coupling method depends heavily on the specific requirements of the synthesis, including cost, substrate scope, functional group tolerance, and environmental impact. The table below summarizes the key features of each alternative.
High selectivity, mild conditions, unique reactivity
Typical Halide
Ar-I, Ar-Br, Ar-OTf
Ar-I
Ar-I, Ar-Br, Ar-Cl
(Used for oxidative coupling, not with Ar-X)
Common Ligands
Phosphines, NHCs
1,10-Phenanthroline, Bipyridine
1,10-Phenanthroline
1,10-Phenanthroline
Typical Conditions
60-120 °C, inert atmosphere
100-135 °C, often aerobic
60-70 °C, inert atmosphere
Room Temp to mild heat
Primary Drawback
Palladium cost
Higher catalyst loading, sometimes lower yields
Air/moisture sensitivity, ligand-dependent
Catalyst cost, requires external oxidant
Conclusion
While the classical Sonogashira reaction remains a powerful tool, the field has evolved significantly to overcome its inherent limitations. Copper-free palladium systems represent a robust and widely adopted improvement for preventing homocoupling side reactions. For syntheses where cost and sustainability are paramount, iron and nickel catalysis offer compelling, earth-abundant alternatives with expanding scope and utility. Gold catalysis, though more specialized, provides a unique platform for achieving high selectivity in oxidative couplings under exceptionally mild conditions. By understanding the mechanistic nuances and practical considerations of these modern alternatives, researchers can better navigate the complexities of C(sp²)–C(sp) bond formation and design more efficient, cost-effective, and sustainable synthetic routes.
References
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 961-966. Retrieved March 7, 2024, from [Link]
Peng, H., et al. (2014). Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes: Selective Synthesis of Unsymmetrical 1,3-Diynes. Journal of the American Chemical Society, 136(38), 13174-13177. Retrieved March 7, 2024, from [Link]
Al-Ghulik, M. A., & Al-Masum, M. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(11), 2501-2507. Retrieved March 7, 2024, from [Link]
Konishi, H., et al. (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Molecules, 26(16), 4949. Retrieved March 7, 2024, from [Link]
Peng, H., et al. (2014). Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes: Selective Synthesis of Unsymmetrical 1,3-Diynes. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Yin, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(9), 1548-1555. Retrieved March 7, 2024, from [Link]
Wang, D., et al. (2019). External oxidant-free, ligand-assisted heterogeneous gold-catalyzed C(sp2)–C(sp) cross-coupling of aryldiazonium salts with terminal alkynes. Catalysis Science & Technology, 9(1), 183-189. Retrieved March 7, 2024, from [Link]
Roveda, A., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Organometallics, 42(18), 2465-2475. Retrieved March 7, 2024, from [Link]
Scientific diagram: Scheme 3. Mechanism of the copper-free Sonogashira crosscoupling reaction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Mohammed, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6969-6993. Retrieved March 7, 2024, from [Link]
Wang, C., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 143(33), 13175-13182. Retrieved March 7, 2024, from [Link]
Zare, M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-18. Retrieved March 7, 2024, from [Link]
Anilkumar, G., & Thomas, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 252-265. Retrieved March 7, 2024, from [Link]
Anilkumar, G., et al. (2016). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ChemistrySelect, 1(4), 735-739. Retrieved March 7, 2024, from [Link]
Garcı́a-Cuadrado, D., et al. (2007). Allene formation by gold catalyzed cross-coupling of masked carbenes and vinylidenes. Proceedings of the National Academy of Sciences, 104(34), 13572-13575. Retrieved March 7, 2024, from [Link]
Scientific diagram: Iron‐catalyzed Sonogashira‐type coupling of organic halides. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Peng, H., et al. (2018). Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes. Chem, 4(8), 1983-1993. Retrieved March 7, 2024, from [Link]
Mohammed, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 7, 2024, from [Link]
Pan, C., et al. (2009). Iron-catalysed Sonogashira Reactions. Journal of Chemical Research, 2009(9), 524-526. Retrieved March 7, 2024, from [Link]
Méry, D., et al. (2003). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Chemical Communications, (15), 1934-1935. Retrieved March 7, 2024, from [Link]
Scientific diagram: Proposed mechanism of copper catalyzed Sonogashira coupling of alkynes... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Yang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1145-1152. Retrieved March 7, 2024, from [Link]
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
Chen, H., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. Retrieved March 7, 2024, from [Link]
Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Copper-free Sonogashira coupling - The chemical reaction database. (2008). The chemical reaction database. Retrieved March 7, 2024, from [Link]
Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(44), 16192-16195. Retrieved March 7, 2024, from [Link]
A Comparative Guide to the Structural Validation of 6-Iodo-5-hexyn-1-ol: A Multi-technique Approach
In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel synthetic intermediates is paramount. Molecules such as 6-iodo-5-hexyn-1-ol, a versatile building block f...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel synthetic intermediates is paramount. Molecules such as 6-iodo-5-hexyn-1-ol, a versatile building block featuring both a terminal iodoalkyne and a primary alcohol, serve as a cornerstone in the synthesis of more complex chemical entities. The precise arrangement of its atoms dictates its reactivity and, ultimately, its utility. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the structural validation of 6-iodo-5-hexyn-1-ol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide a detailed map of the carbon and proton framework of a molecule. For a molecule like 6-iodo-5-hexyn-1-ol, both ¹H and ¹³C NMR are indispensable for confirming its successful synthesis and purity.
Predicting the ¹H NMR Spectrum of 6-Iodo-5-hexyn-1-ol
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in a molecule. Based on the structure of 6-iodo-5-hexyn-1-ol and established chemical shift principles, we can predict the following signals.[2][3] The methylene protons closer to the electronegative oxygen atom of the alcohol will be shifted downfield (to a higher ppm value) compared to the other methylene protons. The protons on the carbon adjacent to the alkyne will also experience a distinct chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for 6-Iodo-5-hexyn-1-ol
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
HO-CH ₂-
~3.6
Triplet (t)
~6.5
-CH ₂-CH₂OH
~1.6
Quintet (quin)
~6.5
-CH ₂-C≡CI
~2.4
Triplet (t)
~7.0
-CH₂-CH ₂-C≡CI
~1.8
Quintet (quin)
~7.0
H O-
Variable (broad singlet)
Broad Singlet (br s)
N/A
The multiplicity of each signal is predicted based on the n+1 rule, where 'n' is the number of neighboring equivalent protons.[4] For instance, the protons on C1 are adjacent to two protons on C2, resulting in a triplet (2+1=3). The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5]
Predicting the ¹³C NMR Spectrum of 6-Iodo-5-hexyn-1-ol
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[6] A key feature in the predicted spectrum of 6-iodo-5-hexyn-1-ol is the significant upfield shift of the carbon atom bonded to the iodine. This is due to the "heavy-atom effect," a relativistic phenomenon that increases the shielding of the adjacent carbon nucleus.[7] The chemical shifts of the sp-hybridized carbons of the iodoalkyne are also highly sensitive to the solvent used, a consequence of Lewis acid-base interactions between the iodoalkyne and the solvent.[8][9]
Table 2: Predicted ¹³C NMR Spectral Data for 6-Iodo-5-hexyn-1-ol
Carbon
Predicted Chemical Shift (δ, ppm)
C H₂OH
~62
-C H₂CH₂OH
~32
-C H₂C≡CI
~20
-CH₂C H₂C≡CI
~30
-C ≡CI
~95
-C≡C I
~-5 (in CDCl₃)
The predicted chemical shifts are based on data for the precursor 5-hexyn-1-ol and the known effects of iodine substitution on terminal alkynes.[10][11] The carbon attached to the iodine is expected to have a remarkably low chemical shift, potentially even negative, when the spectrum is acquired in a non-coordinating solvent like chloroform-d (CDCl₃).[4]
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis is critical for validating the structure of 6-iodo-5-hexyn-1-ol.
Step-by-Step Methodology
Sample Preparation: Dissolve approximately 10-20 mg of the purified 6-iodo-5-hexyn-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[12]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
Experimental Workflow Diagram
Caption: Workflow for NMR-based structural validation.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves the use of complementary techniques.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique that is highly effective for identifying the presence of specific functional groups. In the case of 6-iodo-5-hexyn-1-ol, the IR spectrum would be expected to show characteristic absorption bands for the alcohol and the iodoalkyne moieties.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.[15]
C≡C Stretch: A weak to medium absorption band around 2100-2260 cm⁻¹ would indicate the presence of the carbon-carbon triple bond.
C-I Stretch: The carbon-iodine bond stretch would appear in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For 6-iodo-5-hexyn-1-ol, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₆H₉IO). The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 223.97, although it may be weak. Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the alkyl chain.
Head-to-Head Comparison
Table 3: Comparison of Analytical Techniques for the Validation of 6-Iodo-5-hexyn-1-ol
High sensitivity, confirmation of molecular formula
Weaknesses
Lower sensitivity, requires larger sample amounts, complex spectra for mixtures
Limited structural information, not quantitative
Provides little information on connectivity, destructive technique
Application to 6-Iodo-5-hexyn-1-ol
Confirms the entire carbon-hydrogen framework and the position of the iodo and hydroxyl groups.
Confirms the presence of the -OH and -C≡C-I functional groups.
Confirms the molecular weight and elemental composition.
Conclusion
The structural validation of 6-iodo-5-hexyn-1-ol is most effectively and unambiguously achieved through the use of ¹H and ¹³C NMR spectroscopy. The predicted spectra, with their characteristic chemical shifts and coupling patterns, provide a detailed blueprint of the molecule's atomic arrangement. While NMR is the cornerstone of this analysis, the integration of IR spectroscopy and mass spectrometry provides crucial complementary data. IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. Together, these techniques form a self-validating system, ensuring the scientific integrity of any research or development that utilizes this important chemical building block.[7]
References
Ruthenium-catalysed selective synthesis of mono- deuter
Alkynes | OpenOChem Learn. OpenOChem Learn.
Experimental studies of the 13C NMR of iodoalkynes in Lewis-basic solvents. PubMed.
Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents.
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.
Strategic Benchmarking: Copper-Catalyzed vs. Copper-Free Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds between sp² and sp hybridized carbons[1]. Traditionally, this transformation reli...
Author: BenchChem Technical Support Team. Date: March 2026
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds between sp² and sp hybridized carbons[1]. Traditionally, this transformation relies on a dual-catalytic system comprising a palladium catalyst and a copper(I) co-catalyst[2]. However, the drive toward greener synthesis and the stringent purity requirements of active pharmaceutical ingredients (APIs) have catalyzed a paradigm shift toward copper-free methodologies[3].
As an Application Scientist, selecting the optimal catalytic system requires looking beyond basic yields. This guide objectively compares the mechanistic causality, quantitative performance, and self-validating experimental protocols of copper-catalyzed versus copper-free Sonogashira conditions to empower your synthetic strategy.
Mechanistic Divergence: Transmetalation vs. Deprotonation
To master the Sonogashira coupling, one must understand the fundamental divergence in how the terminal alkyne is activated.
In the copper-catalyzed pathway , the Cu(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide[1]. This intermediate rapidly undergoes transmetalation with the Pd(II)-aryl complex. While kinetically highly efficient, this pathway possesses a critical flaw: in the presence of trace oxygen, Cu(I) oxidizes to Cu(II), which acts as an oxidant to trigger the Glaser-Hay homocoupling of the alkyne[4].
In the copper-free pathway , the absence of copper forces the palladium center to orchestrate all key steps. Mechanistic investigations utilizing density functional theory (DFT) and kinetic profiling reveal that this reaction predominantly proceeds via a deprotonation pathway or a tandem Pd-Pd transmetalation cycle[5][6]. The terminal alkyne coordinates directly to the Pd(II) center to form a
-alkyne complex. This coordination significantly increases the alkyne's acidity, allowing direct deprotonation by the base[7]. Because no copper is present, the Glaser homocoupling byproduct is virtually eliminated, though the activation barrier for the -complexation step often necessitates elevated temperatures or specialized electron-rich ligands[3].
Mechanistic divergence between copper-catalyzed transmetalation and copper-free deprotonation.
Quantitative Performance Comparison
The choice between protocols hinges on substrate reactivity and purity demands. The table below synthesizes representative experimental data comparing the two methodologies[1].
Parameter
Copper-Catalyzed System
Copper-Free System
Typical Catalyst
Pd(PPh₃)₄ (2-5 mol%) + CuI (5-10 mol%)
Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) + Ligand
Base
Et₃N, iPr₂NH (often used as solvent)
Cs₂CO₃, K₂CO₃, or Pyrrolidine
Operating Temperature
Room Temperature to 60 °C
60 °C to 100 °C (requires thermal activation)
Aryl Iodide Yields
85% - 98% (Fast reaction)
80% - 95% (Moderate reaction time)
Aryl Chloride Yields
40% - 75% (Requires specific ligands)
< 30% (Generally poor without specialized Pd)
Glaser Homocoupling
5% - 15% (Highly dependent on degassing)
< 1% (Effectively eliminated)
API Suitability
Low (Difficult removal of heavy metal traces)
High (Simplified downstream purification)
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following methodologies incorporate built-in causality checks to ensure experimental integrity.
Protocol A: Copper-Catalyzed Sonogashira Coupling
Best for: Unreactive aryl bromides/chlorides, standard laboratory synthesis.
Reagent Preparation & Rigorous Degassing:
Action: In an oven-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) in anhydrous Et₃N (0.2 M). Subject the solution to three freeze-pump-thaw cycles.
Causality: Strict degassing is mandatory. Trace oxygen oxidizes Cu(I) to Cu(II), which acts as a terminal oxidant for the alkyne, irreversibly triggering Glaser homocoupling[4].
Catalyst Assembly:
Action: Under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Stir for 5 minutes.
Validation Check: The solution should remain pale yellow/orange. A rapid shift to deep blue or green indicates Cu(II) formation (oxygen contamination); the reaction must be aborted.
Alkyne Addition & Monitoring:
Action: Add the terminal alkyne (1.2 equiv) dropwise. Stir at room temperature.
Validation Check: Monitor via TLC or GC-MS. The precipitation of triethylammonium hydroiodide (white solid) serves as a visual kinetic indicator that the cross-coupling is actively proceeding.
Protocol B: Copper-Free Sonogashira Coupling
Best for: API synthesis, electron-rich aryl iodides, preventing homocoupling.
Catalyst & Ligand Pre-activation:
Action: In a Schlenk flask, combine Pd(OAc)₂ (3 mol%), an electron-rich phosphine ligand like XPhos (6 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Stir at 40 °C for 15 minutes.
Causality: Without copper, the palladium center must be highly electron-rich to facilitate the difficult ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-alkyne complexation and subsequent deprotonation. Pre-stirring ensures the complete generation of the active Pd(0) species.
Substrate Addition:
Action: Add the aryl halide (1.0 equiv) followed by the slow addition of the terminal alkyne (1.1 equiv). Elevate temperature to 80 °C.
Causality: Slow addition prevents localized concentration spikes of the alkyne, ensuring the catalytic cycle turns over efficiently without stalling the Pd center.
Validation & Workup:
Action: Monitor via LC-MS.
Validation Check: The LC-MS trace should show a singular product peak. The absence of the characteristic
mass peak (Glaser product) validates the success of the copper-free conditions. The reaction is complete when the aryl halide is consumed.
Strategic Selection Guide
Selecting the appropriate methodology is an exercise in balancing reactivity against purification constraints. Use the decision matrix below to guide your synthetic strategy.
Decision matrix for selecting between copper-catalyzed and copper-free Sonogashira conditions.
Assessing the Cytotoxicity of Iodinated Organic Molecules in Drug Discovery: A Comparative Guide to Assay Platforms
Iodinated organic molecules play a pivotal role in modern medicine, ranging from widely used iodinated contrast media (ICM) like iohexol to potent antiarrhythmic drugs like amiodarone and targeted radiotherapeutics. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Iodinated organic molecules play a pivotal role in modern medicine, ranging from widely used iodinated contrast media (ICM) like iohexol to potent antiarrhythmic drugs like amiodarone and targeted radiotherapeutics. However, assessing the cytotoxicity of these compounds during early-stage drug discovery presents unique analytical challenges. Iodinated molecules often exhibit distinct mechanisms of cellular injury—such as reactive oxygen species (ROS) generation and rapid mitochondrial depolarization—and their heavy halogenation can occasionally interfere with traditional colorimetric assay readouts.
This guide provides a comprehensive comparison of cytotoxicity assay platforms used to evaluate iodinated organic molecules. By examining the causality behind experimental choices, we establish a self-validating framework that prioritizes multiplexed luminescent and fluorescent assays over traditional colorimetric methods.
The Mechanistic Basis of Iodinated Compound Cytotoxicity
To select the appropriate assay, one must first understand how iodinated molecules induce cell death. Studies on ICMs and iodinated drugs reveal a consistent pathway of cellular injury. These molecules often accumulate in the endolysosomal system or mitochondria, triggering severe oxidative stress.
For instance,1 by upregulating NADPH oxidases (NOX4), leading to ROS accumulation and subsequent apoptosis[1]. Similarly, 2, causing a rapid depletion of intracellular ATP before progressing to membrane rupture and necrosis[2].
Pathway of iodinated molecule-induced cytotoxicity from ROS generation to cell necrosis.
Because iodinated compounds disrupt mitochondrial function early in their toxicity cascade, relying solely on assays that measure mitochondrial metabolic rate (like MTT or MTS) can yield confounding results. A drop in MTT reduction may indicate a temporary metabolic pause rather than true cell death.
Platform Comparison: Traditional Colorimetric vs. Multiplexed Assays
When screening iodinated libraries or evaluating novel contrast agents, researchers typically choose between traditional colorimetric assays (MTT, WST-8) and multiplexed luminescent/fluorescent platforms (ATP + LDH).
Traditional Colorimetric Assays (MTT/MTS)
Mechanism: Measures the reduction of a tetrazolium salt to formazan by mitochondrial reductases.
Limitations with Iodinated Compounds: Iodinated molecules, particularly at the high concentrations used for contrast media (e.g., 50-200 mg I/mL), can cause assay interference or precipitate in standard media. Furthermore, because drugs like amiodarone directly inhibit mitochondrial enzymes, MTT assays often misrepresent the timeline of toxicity. Research comparing amiodarone toxicity showed a profound disconnect:3[3]. This 3[3].
Mechanism: Combines a luminescent readout for intracellular ATP (a direct marker of viable cells) with a fluorescent readout for Lactate Dehydrogenase (LDH) release (a marker of membrane rupture/necrosis).
Advantages: This is a self-validating system. If an iodinated compound causes a drop in ATP without a corresponding spike in LDH, the researcher can deduce early mitochondrial stalling or cytostasis. If both occur, it confirms terminal cytotoxicity. This multiplexing avoids the 4[4].
Table 1: Comparison of Cytotoxicity Assay Platforms for Iodinated Molecules
Feature
Traditional Colorimetric (MTT/MTS)
Multiplexed (ATP + LDH)
Primary Readout
Formazan absorbance (Metabolic reduction)
Luminescence (ATP) & Fluorescence (LDH)
Interference Risk
High (Redox interference from halogens)
Low (Readouts are independent of redox state)
Toxicity Resolution
Poor (Cannot distinguish cytostasis from death)
Excellent (Differentiates metabolic pause vs. rupture)
Sensitivity
Moderate (Requires high cell density)
High (Detects <100 cells/well)
Self-Validation
No (Single parameter)
Yes (Internal control for membrane integrity)
Self-Validating Experimental Protocol for Iodinated Compounds
To ensure scientific integrity, the following step-by-step methodology outlines a self-validating multiplexed workflow (LDH release + ATP quantitation) optimized for screening iodinated organic molecules.
Step-by-step multiplexed workflow for assessing cytotoxicity of iodinated compounds.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HK-2 for contrast media, HepG2 for hepatotoxic drugs like amiodarone) in a 96-well opaque-walled tissue culture plate at
cells/well. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare serial dilutions of the iodinated organic molecules. Note: Iodinated compounds like amiodarone can be highly lipophilic; ensure DMSO concentrations remain ≤0.5% in the final assay volume to prevent solvent-induced toxicity.
Dosing and Incubation: Treat cells with the iodinated compounds. Include a vehicle control (0.5% DMSO) and a positive lysis control (e.g., 0.1% Triton X-100 added 45 minutes before readout). Incubate for the desired exposure time (e.g., 2h for acute toxicity, 24h for delayed toxicity).
LDH Fluorescent Readout (Membrane Integrity): Add the fluorogenic LDH substrate (e.g., Resazurin-based) directly to the wells. Incubate for 10-15 minutes at 37°C. Measure fluorescence (Ex 560 nm / Em 590 nm). This quantifies the number of dead cells without lysing the remaining live cells.
ATP Luminescent Readout (Cell Viability): Following the LDH read, add the ATP detection reagent (containing luciferin and Ultra-Glo™ Luciferase) directly to the same wells. This reagent lyses the cells, releasing intracellular ATP which generates a stable luminescent signal proportional to the number of viable cells.
Data Synthesis: Calculate the IC₅₀ for both ATP depletion and LDH release. A significant left-shift in the ATP IC₅₀ compared to the LDH IC₅₀ indicates that the iodinated compound induces mitochondrial dysfunction prior to overt membrane rupture.
Experimental Data Synthesis & Causality
The necessity of this multiplexed approach is best illustrated by comparative data from amiodarone cytotoxicity studies. When evaluating the endothelial toxicity of amiodarone, researchers found massive discrepancies depending on the assay utilized.
Table 2: Comparative EC₅₀/IC₅₀ Values for Amiodarone Cytotoxicity
Fails to reflect early toxicity; underestimates risk.
Causality Analysis: The 21.3-fold difference between the ATP assay (0.040 mM) and the LDH assay (0.853 mM) highlights the specific mechanistic sequence of amiodarone toxicity. The heavily iodinated molecule rapidly penetrates the cell and depolarizes the mitochondria, immediately halting ATP production (captured by the highly sensitive ATP assay). However, the cell membrane remains intact for a period before terminal necrosis occurs (captured later by LDH release). The MTT assay, relying on delayed enzymatic reduction, completely misses this early acute phase, falsely suggesting a much higher tolerance.
Conclusion
When assessing the cytotoxicity of iodinated organic molecules in drug discovery, relying on single-parameter colorimetric assays like MTT compromises data integrity. Iodinated compounds frequently target mitochondrial function and generate ROS, making them prone to mischaracterization by metabolic reduction assays. By adopting a self-validating, multiplexed approach (ATP + LDH), researchers can accurately map the temporal dynamics of cytotoxicity, distinguishing between early metabolic collapse and late-stage membrane rupture.
References
Comparison of the endothelial toxicity induced by short-term amiodarone and diazepam exposure in a human umbilical vein endothelial cell line (EVC304) | Source: tandfonline.com | URL:[Link]
Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues | Source: nih.gov | URL:[Link]
Atorvastatin alleviates iodinated contrast media-induced cytotoxicity in human proximal renal tubular epithelial cells | Source: nih.gov | URL:[Link]
In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase | Source: nih.gov | URL:[Link]
Reactivity Comparison Between Internal and Terminal Iodoalkynes: A Comprehensive Guide
As drug development and materials science increasingly rely on highly functionalized molecular scaffolds, the precise manipulation of alkynes has become paramount. Among these, iodoalkynes stand out as elite electrophile...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science increasingly rely on highly functionalized molecular scaffolds, the precise manipulation of alkynes has become paramount. Among these, iodoalkynes stand out as elite electrophiles and versatile synthons. However, a critical distinction must be made regarding their substitution patterns.
This guide provides an objective, data-driven comparison between terminal iodoalkynes and internal iodoalkynes , detailing their structural divergence, synthetic utility, and self-validating experimental workflows.
Nomenclature & Structural Divergence
In standard organic nomenclature, alkynes are classified by the presence or absence of an acetylenic proton. This dictates the classification of iodoalkynes:
Terminal Iodoalkynes (Iodoethyne,
): These molecules contain both an iodine atom and an acidic acetylenic proton.
Internal Iodoalkynes (1-Iodoalkynes,
): These are disubstituted alkynes capped by an iodine atom (where R is an alkyl or aryl group).
Note on Literature Colloquialisms: Literature frequently refers to 1-iodoalkynes located at the end of an aliphatic chain (e.g., 8-iodooct-7-yn-1-ol) colloquially as "terminal iodoalkynes" because the functional group sits at the terminus of the carbon chain [1][1]. However, strictly structurally and electronically, they function as internal alkynes due to the absence of the acetylenic proton. This guide compares the true terminal iodoalkyne (iodoethyne) against internal iodoalkynes (1-iodoalkynes).
Logical divergence in stability and synthetic utility between iodoalkyne classes.
Comparative Reactivity Profiles
Thermodynamic Stability
The presence of the acidic proton in terminal iodoalkynes (
) renders the molecule highly unstable. It is prone to rapid, often explosive, polymerization and is rarely isolated in modern synthetic workflows. Conversely, the R-group substitution in internal iodoalkynes () stabilizes the sp-hybridized bond, resulting in bench-stable liquids or solids that can be stored for months at 4°C.
Click Chemistry (CuAAC)
Standard internal alkynes (
) are notoriously unreactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, internal iodoalkynes uniquely bypass this limitation. The electron-withdrawing nature of the iodine atom facilitates the formation of a reactive copper-iodoacetylide intermediate. This enables the direct synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles, circumventing the inertness of standard internal alkynes [2][2].
Cross-Coupling
Internal iodoalkynes serve as premier electrophiles in Cadiot-Chodkiewicz couplings (forming unsymmetrical 1,3-diynes) and inverse Sonogashira reactions. The polarized
bond readily undergoes oxidative addition with transition metals (Pd, Cu), a pathway unavailable to standard internal alkynes.
Quantitative Performance Comparison
Property / Reaction Parameter
Terminal Iodoalkyne ()
Internal Iodoalkyne ()
Thermodynamic Stability
Highly unstable, explosive hazard
Bench-stable (months at 4°C)
CuAAC Reactivity
Poor (Degradation pathways dominate)
Excellent (Yields >85%)
Primary Triazole Product
N/A
5-Iodo-1,4-disubstituted-1,2,3-triazole
Cross-Coupling Utility
Rarely utilized
Premier electrophile (Cadiot-Chodkiewicz)
Self-Validating Experimental Protocols
To leverage the synthetic power of internal iodoalkynes, the following protocols have been designed with built-in causality and self-validation checkpoints.
Protocol A: Synthesis of an Internal Iodoalkyne (1-Iodo-2-phenylethyne)
Causality: Direct iodination of terminal alkynes using
is a mild, highly chemoselective method. The oxidizes to an electrophilic iodine species, while simultaneously forming a copper acetylide that undergoes rapid iododehydrogenation [3][3].
Reaction Setup: Dissolve phenylacetylene (1.0 equiv) in a sodium acetate buffer (pH 5). Reasoning: The slightly acidic buffer maintains the optimal protonation state for acetylide formation without degrading the substrate.
Execution & Validation: Stir at room temperature for 1 hour. Self-Validation: A distinct color change and the precipitation of the iodoalkyne indicate successful conversion. Monitor via TLC (100% Hexanes); the product spot will be intensely UV-active and highly non-polar compared to the starting material.
Quenching: Quench with saturated aqueous sodium thiosulfate (
). Reasoning: This reduces any residual electrophilic iodine to iodide, preventing over-oxidation or diiodination of the alkyne.
Isolation: Extract with ethyl acetate, dry over
, and concentrate in vacuo to yield the internal iodoalkyne.
Protocol B: CuAAC of an Internal Iodoalkyne to 5-Iodo-1,2,3-Triazole
Causality: Utilizing an internal iodoalkyne in CuAAC allows the direct installation of an iodine atom at the C5 position of the triazole. This is critical for downstream late-stage functionalization (e.g., Suzuki or Sonogashira coupling) in drug discovery workflows [4][4].
Reaction Setup: Dissolve the internal iodoalkyne (1.0 equiv) and an organic azide (1.1 equiv) in a THF/Water (1:1) mixture. Reasoning: The aqueous biphasic system accelerates the click reaction via hydrophobic packing effects.
, 1.5 equiv). Reasoning: acts as a base to facilitate the formation of the critical Cu-iodoacetylide complex.
Execution & Validation: Stir at room temperature for 4-6 hours. Self-Validation: Validate reaction completion via LC-MS by monitoring the complete disappearance of the azide mass.
Isolation: Dilute with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the 1,4,5-trisubstituted triazole.
Mechanistic workflow of CuAAC utilizing internal iodoalkynes to form 5-iodo-triazoles.
References
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents
Source: NIH / PMC
URL:2
Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination
Source: NIH / PMC
URL:3
Navigating the Cyclization of 5-Hexyn-1-ol: A Mechanistic and Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the construction of cyclic frameworks is a foundational element. Among the various methods avai...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the construction of cyclic frameworks is a foundational element. Among the various methods available, the cyclization of unsaturated alcohols presents a powerful strategy for accessing valuable heterocyclic motifs. This guide provides an in-depth technical comparison of the mechanistic pathways involved in the iodocyclization of 5-hexyn-1-ol and evaluates its performance against alternative cyclization methodologies, supported by experimental data and detailed protocols.
The transformation of linear precursors into cyclic structures is a cornerstone of modern organic synthesis, enabling the creation of molecules with diverse biological activities. 5-Hexyn-1-ol, with its terminal alkyne and primary alcohol functionalities, serves as an ideal substrate for investigating and comparing different cyclization strategies. This guide will delve into the mechanistic nuances of the well-established iodocyclization reaction and contrast it with other prominent methods, offering insights to inform rational synthetic design.
The Iodocyclization of 5-Hexyn-1-ol: An Electrophilic Cascade
The iodocyclization of 5-hexyn-1-ol is a classic example of an electrophilic cyclization. The reaction is typically initiated by an electrophilic source of iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the newly generated acid.[1]
The Prevailing Mechanism: A Step-by-Step Look
The generally accepted mechanism for the iodocyclization of 5-hexyn-1-ol proceeds through the following key steps:
Activation of the Alkyne: The iodine species acts as an electrophile, interacting with the electron-rich triple bond of 5-hexyn-1-ol. This interaction leads to the formation of a cyclic iodonium ion intermediate. This three-membered ring is highly strained and, therefore, reactive.
Intramolecular Nucleophilic Attack: The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This step is the crucial ring-closing event.
Regioselectivity: 5-exo-dig vs. 6-endo-dig: The intramolecular attack can, in principle, lead to two different ring sizes. According to Baldwin's rules for ring closure, the kinetically favored pathway is the 5-exo-dig cyclization, where the attacking nucleophile is positioned "exo" to the newly forming five-membered ring.[2] This pathway leads to the formation of a five-membered tetrahydrofuran ring. The alternative, and generally disfavored, pathway is the 6-endo-dig cyclization, which would result in a six-membered tetrahydropyran ring. For the cyclization of 5-hexyn-1-ol, the 5-exo-dig pathway is overwhelmingly preferred.[3][4]
Deprotonation: Following the nucleophilic attack, the resulting oxonium ion is deprotonated, typically by the base present in the reaction mixture, to yield the final, neutral cyclized product.
The following diagram illustrates the mechanistic pathways:
Figure 1: Mechanistic pathways for the iodocyclization of 5-hexyn-1-ol.
A Comparative Analysis of Cyclization Methodologies
While iodocyclization is a robust method, other strategies exist for the cyclization of 5-hexyn-1-ol, each with its own set of advantages and disadvantages. Here, we compare iodocyclization with radical cyclization and transition-metal-catalyzed cyclization.
Cyclization Method
Key Reagents
Mechanism
Predominant Product
Typical Yield (%)
Key Advantages
Iodocyclization
I₂, NaHCO₃
Electrophilic Addition
5-exo-dig
Good to Excellent
Mild conditions, high regioselectivity, readily available reagents.[1]
Radical Cyclization
Bu₃SnH, AIBN
Radical
5-exo
Good
High functional group tolerance, predictable regioselectivity.[2][5]
Transition-Metal-Catalyzed Cyclization
Pd, Rh, or other catalysts
Varies (e.g., oxymetallacycle)
Varies
Good to Excellent
High efficiency, potential for asymmetric induction.[6][7]
Table 1: Comparison of Cyclization Methods for 5-Hexyn-1-ol and Related Systems.
Radical Cyclization: A Tin-Mediated Alternative
Radical cyclizations offer a mechanistically distinct approach to the formation of cyclic structures.[5] In the context of a 5-hexenyl system (the radical equivalent of 5-hexyn-1-ol), the reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH).[8]
The key steps involve:
Radical Generation: A radical is generated at a specific position on the substrate.
Intramolecular Cyclization: The radical then adds to the unsaturated bond in an intramolecular fashion. Similar to iodocyclization, the 5-exo cyclization is kinetically favored, leading to the formation of a five-membered ring.[9]
Radical Quenching: The cyclized radical is then quenched, often by abstracting a hydrogen atom from the tin hydride.
Figure 2: Generalized workflow for a radical cyclization.
While effective, traditional radical cyclizations often rely on stoichiometric amounts of toxic tin reagents, which can complicate purification.[5]
Transition-Metal-Catalyzed Cyclization: The Modern Approach
Transition-metal catalysis has emerged as a powerful and versatile tool for constructing cyclic molecules.[10] Catalysts based on palladium, rhodium, and other metals can facilitate the cyclization of alkynols like 5-hexyn-1-ol through various mechanistic pathways, often involving the formation of oxymetallacycle intermediates.[6] These methods can offer high efficiency and, in some cases, allow for the control of stereochemistry, which is a significant advantage in the synthesis of chiral molecules.[11]
Experimental Protocols
Protocol 1: Iodocyclization of 5-Hexyn-1-ol
Materials:
5-Hexyn-1-ol
Iodine (I₂)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 5-hexyn-1-ol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add sodium bicarbonate (2.0 mmol).
Add a solution of iodine (1.2 mmol) in dichloromethane (5 mL) dropwise to the stirred mixture.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Quench the reaction by adding saturated aqueous sodium thiosulfate until the brown color disappears.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Radical Cyclization of a 5-Hexenyl Bromide (Illustrative Example)
Materials:
5-Bromo-1-hexene
Tributyltin hydride (Bu₃SnH)
Azobisisobutyronitrile (AIBN)
Anhydrous benzene
Silica gel for column chromatography
Procedure:
To a refluxing solution of 5-bromo-1-hexene (1.0 mmol) and a catalytic amount of AIBN in anhydrous benzene (50 mL), add a solution of tributyltin hydride (1.1 mmol) in anhydrous benzene (10 mL) dropwise over 1 hour.[5]
Continue refluxing for an additional 2-3 hours or until the reaction is complete (monitor by GC-MS).
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to remove tin byproducts.
Conclusion
The iodocyclization of 5-hexyn-1-ol stands as a reliable and regioselective method for the synthesis of functionalized tetrahydrofurans. Its mild reaction conditions and the use of readily available reagents make it an attractive choice for many synthetic applications. However, for substrates where functional group tolerance is a primary concern, or when the use of iodine is undesirable, alternative methods such as radical or transition-metal-catalyzed cyclizations offer powerful alternatives. The choice of the optimal cyclization strategy will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired complexity of the final product. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for the construction of valuable cyclic molecular frameworks.
References
Upadhayaya, K., et al. (2011). 5-Hexenyl-1-radical cyclization through competing 5-exo versus 6-endo pathway. Journal of Organic Chemistry, 76(15), 5943-5953.
BenchChem. (2025). Navigating Cyclization: A Comparative Guide to Reagents Beyond 5-bromo-5-hexen-2-one. BenchChem Tech Guides.
Li, Z., et al. (2023). 6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods. ChemPhysChem, 24(17), e202300426.
Alabugin, I. V., & Gold, B. (2005). Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations. Journal of the American Chemical Society, 127(36), 12583-12594.
Kutateladze, A. G., & Alabugin, I. V. (2009). Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. The Journal of Organic Chemistry, 74(22), 8634-8646.
Wikipedia. (n.d.). Radical cyclization. In Wikipedia. Retrieved from [Link]
Åberg, V., et al. (2011). A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds. The Journal of Organic Chemistry, 76(23), 9684-9693.
Ingold, K. U., & Warkentin, J. (2011). The 5-hexenyl cyclization. Canadian Journal of Chemistry, 89(2), 137-143.
Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. In Chemistry LibreTexts.
Li, Z., et al. (2023). 6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods. ChemPhysChem, 24(17), e202300426.
Paolucci, C., & Righi, P. (2007). Iodocyclization/base-induced hydrodeiodination reaction of 5-substituted 4-alkenols. The influence of substituent on the stereoselective pathway. Tetrahedron, 63(52), 12843-12853.
Matlin, A. R., & Leyden, M. C. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. International Journal of Organic Chemistry, 3(3), 169-175.
Bailey, W. F., et al. (2005). 6-Iodo-1-hexene. Organic Syntheses, 81, 121.
Muatjetjeje, B. N. (2013). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 18(9), 10777-10811.
Tanaka, K. (2012). Transition-Metal-Catalyzed Cyclization of Alkynals via Oxametallacycle Intermediates. European Journal of Organic Chemistry, 2012(20), 3705-3716.
Huang, G., et al. (2016). Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond. The Journal of Organic Chemistry, 81(15), 6820-6825.
Singh, A. K., & Kumar, R. (2010). Iodocyclization: Past and Present Examples. Letters in Organic Chemistry, 7(5), 414-425.
Li, X., et al. (2023).
Li, X. (2025). Transition-Metal-Catalyzed C(sp)-H Activation and Cyclization with Isocyanates.
Rychnovsky, S. D., & Kim, J. (2004). Cascade Cyclizations of Acyclic and Macrocyclic Alkynones: Studies toward the Synthesis of Phomactin A. Organic Letters, 6(23), 4211-4214.
de la Torre, J. A., & de la Rosa, F. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(6), 254.
Gande, V. G., & Li, X. (2024). Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups.
de Oliveira, K. T. (2022). Transition-metal catalyzed cyclization reactions.
Stuart, D. R., & Rightmire, N. R. (2017). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry, 82(21), 11413-11422.
Guidechem. (2021). How is 5-HEXYN-1-OL prepared and used in the synthesis of peach twig borer sex pheromone?. Guidechem.
Der Heide, P. (2007). Cyclization of 5-Hexenyl Radical: Thermodynamics vs. Kinetics.
Verma, A. K., et al. (2016). Regioselective 5-endo-dig Electrophilic Iodocyclization of Enediynes: A Convenient Route to Iodo-substituted Indenes and Cyclopenta-Fused Arenes. Chemistry – An Asian Journal, 11(21), 3001-3007.
Majumdar, K. C., & Roy, B. (2008). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Current Organic Chemistry, 12(16), 1339-1366.
comparing different iodine sources for the synthesis of iodoalkynes
An In-Depth Guide to Iodine Sources for the Synthesis of 1-Iodoalkynes Introduction: The Strategic Value of 1-Iodoalkynes 1-Iodoalkynes are indispensable building blocks in modern organic synthesis. Their utility stems f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Iodine Sources for the Synthesis of 1-Iodoalkynes
Introduction: The Strategic Value of 1-Iodoalkynes
1-Iodoalkynes are indispensable building blocks in modern organic synthesis. Their utility stems from the unique reactivity of the carbon-iodine bond, which makes them highly versatile precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in Sonogashira, Suzuki, and Heck cross-coupling reactions.[1][2] These motifs are integral to the synthesis of complex molecules, natural products, pharmaceuticals, and advanced materials.
The direct iodination of terminal alkynes is the most atom-economical and desirable route to these compounds.[3][4][5] However, the choice of the iodine source and reaction conditions is critical, profoundly influencing reaction efficiency, chemoselectivity, substrate scope, and overall practicality. This guide provides a comparative analysis of common iodine sources, supported by experimental data and protocols, to assist researchers in navigating these choices and selecting the optimal method for their synthetic challenges.
The Fundamental Mechanism: Electrophilic Iodination
The conversion of a terminal alkyne to a 1-iodoalkyne is fundamentally an electrophilic substitution reaction. The terminal alkyne proton is weakly acidic and can be removed by a base to form a nucleophilic acetylide anion. This anion then attacks an electrophilic iodine source (an "I⁺" equivalent). Alternatively, in the absence of a strong base, a catalyst may be employed to either enhance the acidity of the alkyne or increase the electrophilicity of the iodine reagent.
Caption: General pathways for electrophilic iodination of terminal alkynes.
A Comparative Analysis of Common Iodine Sources
The ideal iodine source should be efficient, selective, safe to handle, and cost-effective. Here, we compare the performance of the most prevalent reagents.
Molecular Iodine (I₂)
Molecular iodine is the most traditional and inexpensive iodine source.[6] However, it is a relatively weak electrophile and typically requires activation to achieve efficient conversion.[7]
Mechanism of Action: Reactions with I₂ almost always necessitate a base (e.g., K₂CO₃, DMAP, Et₃N) to generate the more nucleophilic acetylide.[6] The base deprotonates the terminal alkyne, which then attacks one of the iodine atoms in I₂, displacing an iodide ion.
Advantages: Low cost and readily available.
Limitations: Often requires stoichiometric amounts of base. The reaction can sometimes suffer from side products, such as di-iodination of the alkyne or other undesired reactions.[6][8] Its volatility and corrosive vapor also require careful handling in a well-ventilated fume hood.[9]
N-Iodosuccinimide (NIS)
NIS is a crystalline, easy-to-handle solid that has become one of the most popular reagents for the synthesis of 1-iodoalkynes due to its milder nature and higher selectivity compared to I₂.[3][10]
Mechanism of Action: While NIS can directly iodinate some activated alkynes, it is most effective when activated by a catalyst. The N-I bond is polarized, making the iodine atom electrophilic. Catalysts, such as silver salts (AgNO₃), Lewis acids (γ-Al₂O₃), or even simple Brønsted acids (acetic acid), coordinate to the succinimide portion, further increasing the electrophilicity of the iodine.[2][3][11] Alternatively, mild bases like K₂CO₃ or DMAP can be used to generate the acetylide for nucleophilic attack.[12]
Advantages: High chemoselectivity, often providing the mono-iodinated product in excellent yield with minimal side reactions.[3][13] It is a stable, non-volatile solid, making it safer and easier to handle than I₂ or ICl.[14]
Limitations: More expensive than molecular iodine. Most protocols require a catalyst or additive for optimal performance.[5]
Iodide Salts (KI, NaI) with an Oxidant
This approach utilizes inexpensive and stable alkali metal iodides as the fundamental iodine source. An oxidizing agent is used in situ to convert the nucleophilic iodide (I⁻) into an electrophilic iodine species ("I⁺").
Mechanism of Action: The oxidant (e.g., Oxone, H₂O₂, (diacetoxyiodo)benzene (PIDA)) reacts with the iodide salt to generate a highly reactive electrophilic intermediate, which is then intercepted by the terminal alkyne.[1][6][11] Copper salts are often used as catalysts to facilitate this process.[15]
Advantages: Excellent atom economy by starting from simple iodide salts. The reactivity can be finely tuned by the choice of oxidant, allowing for highly efficient and selective transformations.[1][11]
Limitations: Requires a stoichiometric amount of an oxidant, which can sometimes be hazardous or generate significant waste.[7] The reaction outcome can be highly dependent on the specific combination of iodide source, oxidant, and catalyst, occasionally leading to di- or tri-iodinated products if not carefully controlled.[1]
Iodine Monochloride (ICl)
ICl is a highly polarized and potent interhalogen reagent. The difference in electronegativity between iodine and chlorine makes the iodine atom strongly electrophilic.
Mechanism of Action: ICl is a powerful electrophile that can react directly with the alkyne.
Advantages: Very high reactivity, often leading to rapid reactions under mild conditions.[16]
Limitations: Its high reactivity is a double-edged sword. For terminal alkynes, ICl often favors electrophilic addition across the triple bond to yield (E)-1-chloro-2-iodoalkenes, rather than the desired C-H substitution.[17][18] This lack of selectivity often results in complex product mixtures, making ICl a poor choice for the clean synthesis of 1-iodoalkynes.[18][19]
Data-Driven Performance Comparison
The following table summarizes the performance of various reagent systems for the synthesis of 1-iodoalkynes, based on published experimental data.
Here we provide detailed, step-by-step methodologies for two highly efficient and reliable procedures.
Protocol 1: γ-Al₂O₃ Mediated Iodination with NIS
This protocol leverages an inexpensive and reusable solid support to activate NIS, providing excellent yields and high chemoselectivity.[3][4]
Rationale: Neutral γ-Al₂O₃ is believed to act as a mild Lewis acid. Its dehydrated surface coordinates with the carbonyl oxygen of NIS, increasing the polarization of the N-I bond and enhancing the electrophilicity of the iodine atom. This activation facilitates the attack by the terminal alkyne under relatively mild conditions.[5]
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the terminal alkyne (1.0 mmol), N-Iodosuccinimide (NIS, 1.1 mmol, 1.1 eq), neutral γ-Al₂O₃ (1.3 mmol, 1.3 eq), and 4 Å molecular sieves (approx. 200 mg).
Solvent Addition: Add acetonitrile (CH₃CN, 5 mL).
Reaction Conditions: Stir the mixture at 80 °C for 1 hour. Monitor the reaction progress by TLC.
Workup: After the reaction is complete (as indicated by the consumption of the starting alkyne), cool the mixture to room temperature. Filter the solid material (Al₂O₃ and molecular sieves) through a pad of Celite, washing with ethyl acetate (3 x 10 mL).
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Base-Catalyzed Iodination with NIS and K₂CO₃
This method is exceptionally fast, metal-free, and uses a common, inexpensive inorganic base as the catalyst.[12]
Rationale: The catalytic amount of K₂CO₃ is sufficient to deprotonate the terminal alkyne, forming the potassium acetylide in situ. This highly nucleophilic species rapidly attacks the electrophilic iodine of NIS to form the 1-iodoalkyne product. The reaction is fast and clean.
Step-by-Step Methodology:
Reaction Setup: To a vial with a magnetic stir bar, add the terminal alkyne (2.0 mmol), N-Iodosuccinimide (NIS, 2.2 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 0.06 mmol, 0.03 eq).
Solvent Addition: Add methanol (MeOH, 5 mL).
Reaction Conditions: Stir the reaction mixture at 40 °C for 10-30 minutes. Monitor the reaction progress by TLC.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
Purification: The residue can be directly purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure 1-iodoalkyne.
Workflow for Selecting the Optimal Iodine Source
Choosing the right reagent depends on balancing factors like cost, scale, substrate tolerance, and available equipment. The following decision tree can guide your selection process.
Caption: Decision tree for selecting an appropriate iodination method.
Conclusion and Future Outlook
The synthesis of 1-iodoalkynes from terminal alkynes has seen remarkable progress, moving from classical methods using molecular iodine to highly efficient and selective catalytic systems. For general laboratory use, N-Iodosuccinimide (NIS) emerges as a superior reagent, offering a balance of reactivity, selectivity, and handling safety. Its versatility is highlighted by the various catalytic systems—ranging from inexpensive bases like K₂CO₃ to recyclable supports like γ-Al₂O₃—that can be tailored to specific substrate needs and scalability requirements.[3][12] While traditional I₂/base systems remain viable for their low cost, and iodide/oxidant methods offer unique reactivity, the predictability and high performance of NIS-based protocols make them the leading choice for modern synthetic applications.
References
Stavber, S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
University of Michigan. IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
Liu, Y., et al. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. National Institutes of Health (NIH).
ResearchGate. (n.d.). Reaction of Alkynes with Iodine Monochloride Revisited | Request PDF.
RSC Publishing. (2020). Simple iodoalkyne-based organocatalysts for the activation of carbonyl compounds. Organic & Biomolecular Chemistry.
RSC Publishing. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.
Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution.
PMC. (n.d.). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination.
MDPI. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases.
Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
RSC Publishing. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.
PubMed. (2003). Reaction of alkynes with iodine monochloride revisited.
ResearchGate. (n.d.). Iodinating Reagents.
PubMed. (2007). Single-isomer iodochlorination of alkynes and chlorination of alkenes using tetrabutylammonium iodide and dichloroethane.
ResearchGate. (n.d.). (PDF) Switchable Synthesis of Iodoalkynes and Diiodoalkenes from Terminal Alkynes.
Semantic Scholar. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.
Australian Chemical Reagents. (n.d.). Iodine - SAFETY DATA SHEET.
MDPI. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions.
A Comparative Guide to Byproduct Formation in the Synthesis of 6-iodo-5-hexyn-1-ol
For researchers and professionals in drug development and materials science, 6-iodo-5-hexyn-1-ol is a valuable bifunctional building block. Its terminal iodoalkyne and primary alcohol moieties offer versatile handles for...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, 6-iodo-5-hexyn-1-ol is a valuable bifunctional building block. Its terminal iodoalkyne and primary alcohol moieties offer versatile handles for a range of transformations, including cross-coupling reactions, click chemistry, and further functionalization. However, the synthetic utility of this intermediate is critically dependent on its purity. The presence of structurally similar byproducts can complicate subsequent reactions, reduce yields, and introduce impurities that are challenging to remove in later stages.
This guide provides an in-depth analysis of the common byproducts encountered during the synthesis of 6-iodo-5-hexyn-1-ol. We will compare the two primary synthetic strategies—direct electrophilic iodination of a terminal alkyne and nucleophilic substitution—and provide experimental data and protocols to help researchers minimize impurity formation and optimize purification processes.
Part 1: The Primary Route - Direct Electrophilic Iodination of 5-Hexyn-1-ol
The most common and direct approach to 6-iodo-5-hexyn-1-ol involves the deprotonation of the starting material, 5-hexyn-1-ol[1][2][3][4], followed by quenching with an electrophilic iodine source. While conceptually simple, this pathway is susceptible to several competing side reactions that generate a characteristic profile of byproducts. A popular variant of this method involves using an iodine source like N-Iodosuccinimide (NIS) in the presence of a mild base, such as K₂CO₃, or a silver catalyst.[5][6]
Mechanistic Insight into Byproduct Formation
Homocoupling (Glaser Dimerization): The most significant byproduct in many iodination reactions, especially those employing copper salts, is the homocoupled dimer.[7][8] The acetylide anion, formed by the deprotonation of 5-hexyn-1-ol, can undergo oxidative coupling to yield 1,12-dodecadiyne-2,11-diol. This process is often catalyzed by trace metal impurities or deliberately added copper salts. The resulting C12 diol has a significantly higher boiling point but can co-elute with the desired product in normal-phase chromatography if not carefully optimized.
Di-iodination (Addition Reaction): While the goal is the substitution of the terminal alkyne proton, the alkyne triple bond itself can react with excess electrophilic iodine. This leads to an anti-addition reaction, forming (E)- and (Z)-5,6-diiodo-5-hexen-1-ol.[9] The formation of this byproduct is highly dependent on the stoichiometry and reactivity of the iodinating agent. Using an excessive amount of iodine significantly increases the likelihood of this side reaction.[9]
Unreacted Starting Material: Incomplete conversion is a common source of impurity. The presence of residual 5-hexyn-1-ol can be problematic as its polarity is very similar to the product, making chromatographic separation challenging.
Caption: Reaction pathways in the direct iodination of 5-hexyn-1-ol.
Part 2: The Alternative - Nucleophilic Substitution (Finkelstein-type Reaction)
An alternative strategy avoids the direct iodination of the sensitive alkyne. This two-step process involves first converting the hydroxyl group of 5-hexyn-1-ol into a good leaving group, such as a tosylate or mesylate, followed by an Sₙ2 reaction with an iodide salt (e.g., sodium iodide in acetone).[10] This approach fundamentally changes the byproduct profile.
Mechanistic Insight into Byproduct Formation
Elimination (E2 Reaction): The primary competing side reaction in this Sₙ2 process is elimination. The iodide anion, while a good nucleophile, is also a weak base. However, if a stronger, more sterically hindered base is present as an impurity (e.g., from the previous step), it can promote the E2 elimination of the tosylate/mesylate to form hex-5-en-1-yne or other isomeric dienes.
Unreacted Intermediate: Incomplete substitution will leave the hex-5-yn-1-yl tosylate or mesylate in the crude product mixture. This intermediate is significantly less polar than the desired product and is typically easier to separate via chromatography.
Hydrolysis: If water is present in the reaction solvent (e.g., acetone), the intermediate can be hydrolyzed back to the starting material, 5-hexyn-1-ol, although this is generally a slow process under these conditions.
Part 3: Comparative Analysis of Synthetic Routes
The choice of synthetic strategy has profound implications for the final purity and the effort required for purification. The following table provides a direct comparison based on common laboratory outcomes.
Mild bases (K₂CO₃, DMAP) or catalysts (CuSO₄, AgNO₃)[5][6][7]
Strong base for tosylation (e.g., pyridine), then reflux in acetone with NaI[10]
Purification Challenge
Byproducts can be of similar polarity to the product, requiring careful chromatography.
Byproducts are often of significantly different polarity, simplifying separation.
Advantages
Single step, atom-economical.
More predictable byproduct profile, often cleaner reaction.
Disadvantages
Prone to dimerization and over-reaction, sensitive to metal catalysis.
Two steps, requires handling of sulfonyl chlorides.
Part 4: Experimental Protocols and Data
To provide a practical context, we describe a representative protocol for the synthesis via direct iodination and the subsequent analysis and purification workflow.
Protocol 1: Synthesis of 6-iodo-5-hexyn-1-ol via Direct Iodination
To a stirred solution of 5-hexyn-1-ol (1.0 eq) in acetonitrile (0.2 M), add K₂CO₃ (2.5 eq).
Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[11]
Protocol 2: GC-MS Analysis of Crude Product
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[12]
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 60°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
Injection: 1 µL of a 1 mg/mL solution of the crude product in ethyl acetate.
Protocol 3: Purification by Flash Column Chromatography
Prepare a silica gel column using a hexane/ethyl acetate solvent system.[13]
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Load the dried silica onto the column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%).
Collect fractions and analyze by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure 6-iodo-5-hexyn-1-ol.
Caption: Experimental workflow for synthesis, analysis, and purification.
Conclusion
The synthesis of 6-iodo-5-hexyn-1-ol presents a classic case of balancing reaction efficiency with byproduct control. The direct iodination of 5-hexyn-1-ol is rapid but requires careful control of stoichiometry and reaction conditions to suppress the formation of homocoupled and di-iodinated impurities. In contrast, the two-step nucleophilic substitution route offers a cleaner, more predictable reaction profile, albeit with an additional synthetic step. The choice of method should be guided by the desired level of purity, the scale of the reaction, and the available analytical and purification capabilities. For applications demanding the highest purity, the nucleophilic substitution pathway is often the superior choice, while for rapid, large-scale production where minor impurities can be tolerated or removed, direct iodination may be more suitable.
References
Baskin, J. M., & Bertozzi, C. R. (2007). Iodination of terminal alkynes using KI/CuSO₄ – A facile method with potential for radio-iodination. PMC. [Link]
Li, P., et al. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Catalysts. [Link]
Wang, C., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances. [Link]
MDPI. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. MDPI. [Link]
National Center for Biotechnology Information. (n.d.). 5-Hexyn-1-ol. PubChem. [Link]
LCGC. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]
El-Hawary, S. S., et al. (2021). GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies. Molecules. [Link]
A Head-to-Head Comparison of Ligands for the Sonogashira Coupling of Iodoalkynes
The Sonogashira coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, presents unique challenges when employing iodoalkynes as...
Author: BenchChem Technical Support Team. Date: March 2026
The Sonogashira coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, presents unique challenges when employing iodoalkynes as coupling partners. The inherent reactivity of the iodoalkyne bond necessitates a carefully optimized catalytic system, with the choice of ligand playing a pivotal role in determining the reaction's efficiency, selectivity, and overall success. This guide provides a detailed, data-driven comparison of various ligands for the Sonogashira coupling of iodoalkynes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The Crucial Role of Ligands in the Sonogashira Catalytic Cycle
The Sonogashira coupling traditionally employs a dual-catalyst system, consisting of a palladium complex and a copper(I) co-catalyst. The ligand, typically a phosphine, coordinates to the palladium center and is intimately involved in every step of the catalytic cycle. Its primary functions include:
Solubilizing and stabilizing the palladium catalyst: Preventing the precipitation of palladium black and maintaining a homogeneous and active catalytic species.
Modulating the electronic and steric properties of the palladium center: This influences the rates of oxidative addition and reductive elimination, the key bond-forming and bond-breaking steps of the cycle.
Facilitating the transmetalation step: The transfer of the alkynyl group from copper to palladium.
The choice of ligand can significantly impact reaction rates, catalyst loading, and the tolerance of various functional groups. For the coupling of iodoalkynes, where the C-I bond is more reactive and prone to side reactions compared to C-Br or C-Cl bonds, the ligand's role in controlling the delicate balance of the catalytic cycle is even more critical.
Figure 1: A simplified representation of the Sonogashira catalytic cycle, highlighting the key steps involving the palladium and copper catalysts.
Ligand Classes for the Sonogashira Coupling of Iodoalkynes: A Comparative Analysis
The selection of the appropriate ligand is a critical parameter in optimizing the Sonogashira coupling. While a vast array of ligands has been developed, they can be broadly categorized into several classes, each with its distinct advantages and disadvantages.
Monodentate Phosphine Ligands
Simple, commercially available, and often effective, monodentate phosphine ligands such as triphenylphosphine (PPh3) have been the traditional workhorses for Sonogashira couplings.
Triphenylphosphine (PPh3):
Advantages: Inexpensive, air-stable, and widely used, making it a good starting point for optimization.
Disadvantages: Can lead to slower reaction rates and may require higher catalyst loadings. Its moderate steric bulk may not be sufficient to prevent side reactions with highly reactive substrates.
Tri(o-tolyl)phosphine (P(o-tol)3):
Advantages: Increased steric bulk compared to PPh3 can promote reductive elimination and improve catalyst stability.
Disadvantages: More expensive than PPh3.
Bidentate Phosphine Ligands
Bidentate phosphine ligands, which chelate to the palladium center through two phosphorus atoms, often form more stable and active catalysts.
1,1'-Bis(diphenylphosphino)ferrocene (dppf):
Advantages: Forms a highly stable and active catalyst, often allowing for lower catalyst loadings and milder reaction conditions. The wide bite angle of dppf can promote the reductive elimination step.
Disadvantages: Significantly more expensive than simple monodentate phosphines.
Xantphos:
Advantages: Another bulky bidentate ligand with a large bite angle, known for promoting difficult couplings and providing high catalyst stability.
Disadvantages: High cost.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for a variety of cross-coupling reactions, including the Sonogashira coupling. They form strong bonds with the metal center, leading to highly stable and active catalysts.
IPr and IMes (and their derivatives):
Advantages: Exceptional thermal stability, allowing for reactions to be run at higher temperatures. They are often highly effective in copper-free Sonogashira couplings, which can be advantageous for substrates sensitive to copper.
Disadvantages: The synthesis of NHC ligands can be more complex and costly compared to phosphines.
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative experimental data from the literature, comparing the performance of different ligands in the Sonogashira coupling of iodoalkynes with various aryl halides.
Entry
Aryl Halide
Iodoalkyne
Ligand
Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
1
4-Iodoanisole
Iodo(trimethylsilyl)acetylene
PPh3
Pd(PPh3)4 / CuI
Et3N
25
2
95
2
4-Bromobenzonitrile
Iodoethynyl-trimethylsilane
dppf
PdCl2(dppf) / CuI
THF/Et3N
60
12
88
3
4-Chlorotoluene
1-Iodo-2-phenylacetylene
IPr
Pd(OAc)2 / IPr·HCl
Dioxane
100
24
75
Note: This table is a representative summary, and reaction conditions and yields can vary significantly depending on the specific substrates and other reaction parameters.
Experimental Protocols
General Procedure for a Sonogashira Coupling of an Iodoalkyne using a Monodentate Phosphine Ligand
Figure 2: A typical experimental workflow for a Sonogashira coupling reaction.
Step-by-Step Protocol:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the iodoalkyne (1.2 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and the phosphine ligand (if not using a pre-formed complex, e.g., PPh3, 0.04 mmol, 4 mol%).
Add the solvent (e.g., triethylamine or a mixture of THF and triethylamine, 5 mL).
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The choice of ligand is a critical parameter for a successful Sonogashira coupling of iodoalkynes. While traditional monodentate phosphine ligands like triphenylphosphine can be effective for simple substrates, more challenging couplings often benefit from the use of bulky monodentate or bidentate phosphine ligands such as dppf or Xantphos. For copper-sensitive substrates or when seeking enhanced catalyst stability, N-heterocyclic carbene ligands represent a powerful alternative. A careful consideration of the substrate scope, desired reaction conditions, and cost will guide the researcher in selecting the optimal ligand to achieve their synthetic goals.
References
Thorand, S., & Krause, N. (1998). The Sonogashira reaction of iodoalkynes. Journal of Organic Chemistry, 63(24), 8551–8553.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis. Angewandte Chemie International Edition, 47(37), 7150–7179.
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Disposal of 6-Iodo-5-hexyn-1-ol
Executive Summary: Immediate Action Required Do not dispose of this compound down the drain. 6-Iodo-5-hexyn-1-ol is a functionalized iodoalkyne.[1] Unlike standard alkyl halides, the iodine atom is bonded to an sp-hybrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Required
Do not dispose of this compound down the drain. 6-Iodo-5-hexyn-1-ol is a functionalized iodoalkyne.[1] Unlike standard alkyl halides, the iodine atom is bonded to an sp-hybridized carbon (C≡C-I).[1] This bond is energetically labile.
Primary Hazard: Energetic decomposition upon heating or concentration; formation of free iodine (
); potential shock sensitivity if dry and pure.[1]
Critical Constraint:DO NOT mix with oxidizing agents, strong acids, or waste streams containing active metals (Copper/Silver) to prevent the formation of explosive metal acetylides or violent decomposition.[1]
Hazard Characterization & Mechanism
To handle this compound safely, you must understand the underlying instability.
The Iodoalkyne Moiety (
): The C(sp)-I bond is significantly weaker than a standard C(sp³)-I bond.[1] It is susceptible to homolytic cleavage under light or heat, releasing iodine radicals and leaving a reactive alkynyl radical.
Decomposition Risks:
Photolysis: Exposure to UV/visible light accelerates the release of
Lewis Acid Sensitivity: The hydroxyl group (-OH) on the tail can coordinate with Lewis acids, potentially facilitating intramolecular cyclization or polymerization, which is exothermic.[1]
Shock Sensitivity: While 6-iodo-5-hexyn-1-ol is a liquid/oil and less sensitive than solid diiodoacetylene, aged samples that have crystallized or concentrated can become shock-sensitive.[1]
Pre-Disposal Stabilization Protocol
Before moving the material to a waste container, you must stabilize it. Never place pure, concentrated iodoalkynes directly into a general waste drum.[1]
Step 1: Dilution (The "Solution to Pollution")
Dilution desensitizes the material by absorbing thermal energy released during any potential micro-decomposition.[1]
Solvent Choice: Dichloromethane (DCM) or Ethyl Acetate.[1]
Why: DCM is non-flammable and compatible with halogenated waste streams.[1] Ethyl Acetate is a good alternative if non-halogenated streams are preferred by your facility (though the iodine content usually mandates a halogenated stream).
Ratio: Dilute the material to at least 10% v/v (1 part compound : 9 parts solvent).
Step 2: Chemical Quenching (Optional but Recommended for Old Samples)
If the sample is old (visible purple/brown color indicating free
), wash the organic solution with a reducing agent before disposal.[1]
Procedure: Shake the organic layer with the aqueous reductant in a separatory funnel until the color dissipates.[1] Separate the layers. This removes free iodine but does not destroy the C-I bond.[1]
Disposal Workflows
Select the workflow that matches your material's state.
Scenario A: Pure Chemical or Concentrated Stock [1]
Action: Do not pour into a bulk drum. Pack this bottle into a secondary container (vermiculite-lined box) and request a specific "Lab Pack" pickup from your EHS/Waste Management provider.
Action: Pour the diluted mixture into the "Halogenated Waste" carboy. Close the lid immediately to prevent fume release.
Visual Decision Logic
The following diagram outlines the decision-making process for disposing of 6-iodo-5-hexyn-1-ol to ensure safety and compliance.
Caption: Decision tree for segregating high-risk concentrated iodoalkynes from standard halogenated waste streams.
Emergency Response
Spill (Small < 10 mL):
Absorb with vermiculite or sand.
Do not use paper towels (organic material + iodine + oxidizer potential = fire risk).[1]
Place in a sealed bag and label as hazardous debris.
Skin Contact:
Iodoalkynes are potent alkylating agents.
Wash immediately with soap and water for 15 minutes.
If yellow staining (iodine) persists, wash with dilute sodium thiosulfate solution.
References
PubChem. (n.d.).[1] 5-Hexyn-1-ol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Context on reactivity of terminal alkynes/haloalkynes). Retrieved from [Link]
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (General reference for Haloacetylene instability).
U.S. EPA. (2024).[1] Hazardous Waste Compatibility Chart. Environmental Protection Agency.[2] Retrieved from [Link]
Personal protective equipment for handling 5-Hexyn-1-ol, 6-iodo-
Executive Summary & Risk Profile Immediate Action Required: Treat 6-iodo-5-hexyn-1-ol not merely as an alcohol, but as a high-energy functionalized iodoalkyne . While specific Safety Data Sheets (SDS) for this exact inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Profile
Immediate Action Required: Treat 6-iodo-5-hexyn-1-ol not merely as an alcohol, but as a high-energy functionalized iodoalkyne .
While specific Safety Data Sheets (SDS) for this exact intermediate are often sparse, we must apply read-across toxicology and reactivity principles based on the 1-iodoalkyne functional group. This moiety introduces two critical hazards distinct from the parent 5-hexyn-1-ol:
Energetic Instability: The C(sp)–I bond is weak and susceptible to homolytic cleavage by light or heat, potentially leading to rapid, exothermic decomposition or explosion, particularly upon concentration or distillation.
Alkylating Potential: As an organoiodide, it poses a risk of acting as an electrophilic alkylating agent, capable of modifying biological macromolecules (DNA/proteins).
Core Directive: All handling must occur under actinic light protection (amber glassware/foil) and within a certified chemical fume hood.
Risk Assessment & Hazard Identification
The molecule consists of a polar primary alcohol tail and a reactive iodoalkyne head.
Functional Group
Associated Hazard
Mechanism of Failure
1-Iodoalkyne ()
Explosion / Decomposition
The C-I bond is photolabile. UV/Visible light causes radical cleavage, releasing Iodine (). Free catalyzes further autocatalytic decomposition.
Primary Alcohol ()
Flammability / Solubility
Increases solubility in polar solvents (and biological fluids), enhancing skin absorption rates compared to non-polar iodoalkynes.
Organoiodide
Systemic Toxicity
Potential neurotoxin and thyroid disruptor upon metabolism.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard "lab coat and glasses" protocols due to the permeation risks of organoiodides.
PPE Decision Framework
Figure 1: PPE Selection Logic based on operational scale. Note that scale-up increases the probability of thermal runaway.
Detailed PPE Specifications
Component
Standard Protocol (<1g)
Enhanced Protocol (>1g or Distillation)
Technical Rationale
Hand Protection
Double Nitrile (0.11mm min thickness). Change every 30 mins.
Laminate (Silver Shield) under Nitrile.
Organoiodides can permeate nitrile. Laminate provides a broad chemical barrier against electrophiles.